molecular formula C7H7N3 B1396572 4-Methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 856859-51-3

4-Methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1396572
CAS No.: 856859-51-3
M. Wt: 133.15 g/mol
InChI Key: CVEAAUAFISZRDR-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazolo[3,4-b]pyridine is a privileged chemical scaffold in medicinal chemistry and drug discovery. As a fused bicyclic heterocycle, it is a key structural motif in the development of novel small-molecule therapeutics due to its close resemblance to purine bases, making it a valuable isostere in the design of enzyme inhibitors . Research into pyrazolo[3,4-b]pyridine derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . Specifically, this chemotype has shown significant promise in the inhibition of critical protein kinases, such as c-Met, a key target in oncology for its role in tumor growth and proliferation . Compounds based on this core structure have been developed as potent type II c-Met inhibitors, exhibiting cytotoxic activity in the low micromolar to nanomolar range against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) . Furthermore, derivatives featuring a carboxylic acid functionalization have been identified as potent and selective activators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor target for treating dyslipidemia and related metabolic disorders . The structural versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for extensive diversification at multiple positions (N1, C3, C4, C5, C6), enabling researchers to finely tune the properties and activity of their target compounds . This compound is offered for research applications only. It is intended for use in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEAAUAFISZRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706347
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856859-51-3
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases. This has led to its widespread investigation as a core component in the design of various therapeutic agents, particularly kinase inhibitors. This in-depth technical guide focuses on a specific, yet fundamental derivative: 4-Methyl-1H-pyrazolo[3,4-b]pyridine. While much of the existing literature revolves around more complex substituted analogues, this document synthesizes available data on the parent scaffold and closely related compounds to provide a comprehensive understanding of the basic physicochemical properties, spectral characteristics, and handling considerations for this foundational molecule. This guide is intended to serve as a vital resource for researchers and drug development professionals embarking on the synthesis and application of novel this compound derivatives.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine scaffold, a class of compounds with significant biological relevance. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has garnered substantial attention due to its role as a bioisostere of purines, enabling it to interact with a wide array of biological targets, most notably ATP-binding sites in kinases.[1][2] This has led to the development of numerous derivatives with potent inhibitory activity against various kinases, showing promise in the treatment of cancers and inflammatory diseases.[3][4] The introduction of a methyl group at the 4-position of this scaffold, creating this compound, provides a key starting point for further functionalization and exploration of structure-activity relationships (SAR).

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is not extensively reported in the literature. However, by examining the properties of the parent pyrazolo[3,4-b]pyridine and related methylated analogues, we can infer a reliable profile for this compound.

PropertyPredicted/Inferred ValueRationale and Supporting Evidence
Molecular Formula C₇H₇N₃Based on the chemical structure.
Molecular Weight 133.15 g/mol Calculated from the molecular formula.[5]
Appearance Likely a solid at room temperatureThe related 3-methyl isomer is a solid with a melting point of 158-160 °C.[6]
pKa Estimated pKa₁ (pyridinium ion) ~ 4-5; pKa₂ (pyrazole NH) ~ 11-12The pKa of pyridine is ~5.2, and the pKa of pyrazole is ~14. The electron-withdrawing nature of the fused pyrazole ring is expected to decrease the basicity of the pyridine nitrogen. The acidity of the pyrazole NH is likely to be similar to or slightly increased compared to pyrazole itself.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol)The heterocyclic nature with multiple nitrogen atoms suggests some water solubility, though the aromatic character will limit this. The parent pyrazolo[3,4-b]pyridine scaffold is generally soluble in polar organic solvents.[7]
Stability Stable under standard laboratory conditions. Potential for degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.The pyrazolopyridine ring system is aromatic and generally stable. However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under extreme pH or oxidative stress.

Synthesis of this compound

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1] To obtain the 4-methyl derivative, a logical approach would be the reaction of a 5-aminopyrazole with a β-diketone bearing a methyl group at the appropriate position.

Proposed Synthetic Protocol: Friedländer Annulation

A plausible and widely utilized method for constructing the pyrazolo[3,4-b]pyridine skeleton is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl. In the context of our target molecule, a variation of this approach using a 5-aminopyrazole and a suitable β-dicarbonyl compound is a primary synthetic route.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminopyrazole 5-Aminopyrazole Catalyst Acid or Base Catalyst (e.g., p-TsOH or piperidine) Aminopyrazole->Catalyst Diketone Acetylacetone (2,4-Pentanedione) Diketone->Catalyst Product 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine Catalyst->Product Cyclocondensation Solvent Solvent (e.g., Ethanol, Acetic Acid) Heat Heat (Reflux)

Caption: Proposed synthesis of a dimethylated pyrazolo[3,4-b]pyridine.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask, add 5-aminopyrazole (1.0 eq) and acetylacetone (1.1 eq).

  • Solvent and Catalyst Addition: Suspend the reactants in a suitable solvent such as ethanol or glacial acetic acid. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. To obtain the target this compound, a starting diketone without the terminal methyl group would be required.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on analyses of closely related compounds.[8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Pyrazole NH12.0 - 14.0broad singlet-The chemical shift of the NH proton can be highly variable depending on the solvent and concentration.
Aromatic CH7.0 - 8.5multiplet/doublet~5-8The exact chemical shifts and coupling patterns of the pyridine ring protons will depend on their relative positions.
4-CH₃~2.4 - 2.5singlet-Based on data for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, where the 4-CH₃ signal appears at δ 2.44 ppm.[8]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aromatic C (Pyridine & Pyrazole)100 - 160The fused aromatic system will have several signals in this region.
4-CH₃15 - 25Typical chemical shift for a methyl group attached to an aromatic ring.
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules.

Expected Fragmentation Pathway:

G M [M]⁺ (m/z = 133) M_minus_HCN [M - HCN]⁺ (m/z = 106) M->M_minus_HCN - HCN M_minus_N2 [M - N₂]⁺ (m/z = 105) M->M_minus_N2 - N₂ Further_Fragments Further Fragments M_minus_HCN->Further_Fragments M_minus_N2->Further_Fragments

Caption: Predicted mass spectral fragmentation of this compound.

The fragmentation of the pyrazolo[3,4-b]pyridine core often involves the loss of HCN (27 Da) or N₂ (28 Da) from the pyrazole ring.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)3100 - 3300Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=C and C=N Stretch (aromatic rings)1450 - 1600Medium to Strong

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the electronic properties of the fused heterocyclic system.

  • N-Alkylation and N-Arylation: The pyrazole nitrogen is nucleophilic and can be readily alkylated or arylated under basic conditions.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. The pyrazole ring is more susceptible to electrophilic attack, with the position of substitution depending on the reaction conditions and the directing effects of the existing substituents.

  • Nucleophilic Aromatic Substitution: Halogenated derivatives of the pyrazolo[3,4-b]pyridine core are known to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.[11]

  • Metal-Catalyzed Cross-Coupling: Halogenated or boronic acid derivatives can participate in common cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively.[11]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general hazards associated with pyridine and its derivatives, as well as other nitrogen-containing heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[3] They may cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound represents a fundamental building block in the design and synthesis of a wide range of biologically active molecules. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its core basic properties by synthesizing information from closely related analogues and the parent scaffold. The proposed synthetic routes, predicted spectral data, and inferred physicochemical properties offer a solid foundation for researchers to confidently incorporate this versatile scaffold into their drug discovery and development programs. As research in this area continues, it is anticipated that more specific experimental data for this and other foundational pyrazolopyridine derivatives will become available, further enhancing our understanding and application of this important class of compounds.

References

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
  • Díaz-Alcalde, A., Montaña, A. M., & Bautista, J. I. (2022).
  • ChemicalBook. (2025). 6-chloro-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet.
  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1385.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-430.
  • Gikunoo, E., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(21), 5035.
  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information for "Ruthenium-Catalyzed Oxidative C-H/C-H Cross-Coupling of Pyridines with Arylboronic Acids".
  • CP Lab Safety. (n.d.). Pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Khalil, M. A. (2002). Synthesis of Substituted Pyrazolo[3,4-b]Pyridines. Journal of the Chinese Chemical Society, 49(6), 1069-1072.
  • Papakyriakou, A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(16), 4983.
  • Danel, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9635-9642.
  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-. Retrieved from [Link]

  • ChemWhat. (n.d.). 1H-Pyrazolo[3,4-b]pyridine,3-methyl-(9CI). Retrieved from [Link]

  • Ovchinnikov, V. V., et al. (2013). Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). Russian Journal of General Chemistry, 83(4), 743-747.
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An In-depth Technical Guide to 4-Methyl-1H-pyrazolo[3,4-b]pyridine: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, a fusion of pyrazole and pyridine rings, serves as a bioisostere for purine, the fundamental building block of nucleic acids. This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Consequently, derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as potent inhibitors of various kinases, exhibiting potential as anti-cancer, anti-inflammatory, and antiviral agents.[1][2]

The introduction of a methyl group at the 4-position of the pyridine ring, yielding 4-Methyl-1H-pyrazolo[3,4-b]pyridine, can significantly influence the molecule's steric and electronic properties. This substitution can enhance binding affinity and selectivity for specific biological targets, making it a key derivative for further functionalization and drug development endeavors. This guide provides a comprehensive overview of the chemical structure and a detailed examination of a robust synthetic route to this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fused pyrazole and pyridine rings with a methyl substituent at the C4 position.

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Canonical SMILES CC1=CC=NC2=C1C=NN2
InChI Key STHBHEYNLYNJAM-UHFFFAOYSA-N
CAS Number 116834-96-9

Strategic Approach to Synthesis: The Friedländer Annulation

The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold is most commonly achieved by forming the pyridine ring onto a pre-existing pyrazole core. A highly effective and versatile method for this transformation is the Friedländer annulation, which involves the condensation of an o-amino-substituted heteroaromatic aldehyde or ketone with a compound containing an activated methylene group.

In the context of synthesizing this compound, a logical and efficient approach is the reaction of a 3-aminopyrazole derivative with an appropriate β-dicarbonyl compound or an α,β-unsaturated ketone. A well-established variation of this is the reaction of 3-amino-1H-pyrazole with a β-keto-aldehyde or its equivalent, which can provide the desired 4-methyl substitution pattern with high regioselectivity.

The causality behind this strategic choice lies in the inherent reactivity of the starting materials. The 3-aminopyrazole possesses two nucleophilic centers: the exocyclic amino group and the endocyclic nitrogen atom. The reaction with a β-dicarbonyl compound proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the fused pyridine ring. The choice of the β-dicarbonyl partner is crucial for dictating the substitution pattern on the newly formed pyridine ring.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis of this compound via the acid-catalyzed condensation of 3-amino-1H-pyrazole with 3-buten-2-one (methyl vinyl ketone). This α,β-unsaturated ketone provides the necessary four-carbon unit to form the pyridine ring with the desired 4-methyl substituent.

Materials:

  • 3-Amino-1H-pyrazole

  • 3-Buten-2-one (Methyl vinyl ketone)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1H-pyrazole (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Addition of Reagent: To the stirred solution, add 3-buten-2-one (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Process cluster_product Final Product 3_Amino_1H_pyrazole 3-Amino-1H-pyrazole Reaction_Vessel Reaction Vessel (Ethanol, Acetic Acid) 3_Amino_1H_pyrazole->Reaction_Vessel Methyl_Vinyl_Ketone 3-Buten-2-one (Methyl Vinyl Ketone) Methyl_Vinyl_Ketone->Reaction_Vessel Reflux Reflux (4-6 hours) Reaction_Vessel->Reflux Heat Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Sources

The Pyrazolo[3,4-b]pyridine Core: A Century-Long Journey from Curiosity to Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system, has evolved from a subject of early 20th-century synthetic curiosity to a "privileged" structure in contemporary medicinal chemistry. Its remarkable journey is defined by the development of versatile synthetic methodologies and the progressive uncovering of its vast pharmacological potential, driven largely by its bioisosteric resemblance to endogenous purines. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of the pyrazolo[3,4-b]pyridine core. It delves into the key chemical principles that underpin its synthesis, explains the mechanistic rationale for its widespread adoption in drug design—particularly as a kinase hinge-binding motif—and presents detailed protocols for its preparation. For over a century, this scaffold has been elaborated into hundreds of thousands of compounds, demonstrating a remarkable breadth of biological activities and cementing its role as a foundational element in the development of novel therapeutics.

The Genesis: Discovery and Early Synthetic Efforts

The story of the pyrazolo[3,4-b]pyridine scaffold begins in the formative years of heterocyclic chemistry. The first documented synthesis of a derivative was reported by Ortoleva in 1908 , who prepared a monosubstituted 1H-pyrazolo[3,4-b]pyridine through the treatment of diphenylhydrazone and pyridine with iodine[1][2]. This initial discovery, while foundational, was soon followed by a more strategic and broadly applicable approach.

Just three years later, in 1911, Bulow described the synthesis of N-phenyl-3-methyl substituted derivatives[1][2]. Bulow's method involved the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid[1][2]. This represented a critical conceptual advance, establishing a robust strategy that remains a cornerstone of pyrazolo[3,4-b]pyridine synthesis today: the construction of the pyridine ring onto a pre-existing, functionalized pyrazole core.

The early structural elucidation of related fused systems was not without its challenges. For the analogous 1H-pyrazolo[3,4-b]quinoline system, an initial structure proposed by Michaelis in 1911 was later proven incorrect. The correct structure was definitively established by Niementowski and colleagues in 1928, highlighting the analytical complexities of the era[3]. These early efforts laid the groundwork for what would become a century of intense investigation and chemical innovation.

Table 1: Foundational Milestones in the History of Pyrazolo[3,4-b]pyridine
YearScientist(s)Key ContributionSignificance
1908OrtolevaFirst reported synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative.[1][2]Marks the initial discovery of the scaffold.
1911BulowSynthesis from an aminopyrazole and a 1,3-diketone.[1][2]Established a versatile and widely adopted synthetic strategy (pyridine annulation).
1928NiementowskiCorrectly identified the structure of the related 1H-pyrazolo[3,4-b]quinoline system.[3]Underscored the importance of accurate structural verification for this class of heterocycles.

Architectural Evolution: Major Synthetic Strategies

The vast chemical diversity of the over 300,000 reported pyrazolo[3,4-b]pyridine compounds stems from the refinement of two primary synthetic paradigms[2]. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Primary Synthetic Paradigms cluster_A Reactants for Strategy A cluster_B Reactants for Strategy B Start Desired Pyrazolo[3,4-b]pyridine Target StrategyA Strategy A: Pyridine Ring Annulation (Most Common) Start->StrategyA StrategyB Strategy B: Pyrazole Ring Annulation Start->StrategyB ReactantA1 Aminopyrazole Derivative (1,3-NCC-Dinucleophile) StrategyA->ReactantA1 SynthesisA Cyclocondensation StrategyA->SynthesisA ReactantB1 Functionalized Pyridine (e.g., 2-Chloro-3-cyanopyridine) StrategyB->ReactantB1 SynthesisB Cyclization StrategyB->SynthesisB ReactantA1->SynthesisA ReactantA2 1,3-Biselectrophile (e.g., 1,3-Diketone, α,β-Unsaturated Ketone) ReactantA2->SynthesisA ReactantB1->SynthesisB ReactantB2 Hydrazine Derivative ReactantB2->SynthesisB G cluster_Adenine Adenine (in Kinase Hinge) cluster_Scaffold Pyrazolo[3,4-b]pyridine Scaffold Adenine N1_H H-Bond Donor N3 H-Bond Acceptor Scaffold Pz_N1_H H-Bond Donor Pz_N1_H->N1_H Mimics Py_N7 H-Bond Acceptor Py_N7->N3 Mimics

Caption: Bioisosteric mimicry of adenine by the pyrazolo[3,4-b]pyridine scaffold.

This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to effectively interact with the binding sites of enzymes that naturally recognize purines, most notably the ATP-binding pocket of protein kinases. The N1-H of the pyrazole ring serves as a hydrogen bond donor, while the pyridine nitrogen at position 7 acts as a hydrogen bond acceptor. This arrangement perfectly replicates the critical "hinge-binding" interactions of adenine, making the scaffold an ideal starting point for designing potent and selective kinase inhibitors.[4][5]

This inherent biological relevance has led to an explosion of research, with the scaffold being incorporated into compounds targeting a vast array of diseases. The main therapeutic areas explored include:

  • Oncology: As inhibitors of various kinases (CDKs, FGFR, TRK, Mps1, TBK1) and enzymes like Topoisomerase IIα.[4][5][6][7][8][9]

  • Inflammatory Diseases: A significant number of derivatives have been investigated as anti-inflammatory agents.[1][10]

  • Central Nervous System (CNS) Disorders: Compounds have shown potential as neuroprotective, antidepressant, and anti-Alzheimer's agents.[10][11]

  • Infectious Diseases: The scaffold has been a template for developing antiviral, antibacterial, and antimalarial drugs.[10]

The sheer volume of work is staggering: of the more than 300,000 molecules containing this core, over half have been synthesized for therapeutic purposes, and more than 50% of all publications on the topic have appeared since 2012, demonstrating its escalating importance in modern drug discovery.[1][2]

Experimental Protocol: A Classic Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

The following protocol details a representative synthesis based on the foundational strategy of reacting an aminopyrazole with a 1,3-dicarbonyl compound, a method conceptually similar to that pioneered by Bulow. This procedure is robust and adaptable for creating a library of analogs.

Reaction: Synthesis of 1,3-diphenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Causality and Rationale:

  • Starting Materials: 5-Amino-1,3-diphenylpyrazole is chosen as the nucleophilic pyrazole component. Acetylacetone (a 1,3-diketone) serves as the three-carbon electrophilic fragment required to form the pyridine ring.

  • Catalyst/Solvent: Glacial acetic acid is used as both the solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

  • Temperature: Reflux conditions provide the necessary activation energy for both the condensation and the subsequent intramolecular cyclization and dehydration steps.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1,3-diphenylpyrazole (e.g., 2.35 g, 10 mmol) and acetylacetone (e.g., 1.1 g, 11 mmol, ~1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid (25 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 150 mL of ice-cold water while stirring. A precipitate should form.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water (3 x 30 mL) to remove any residual acetic acid and salts.

  • Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure 1,3-diphenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Conclusion

From its first synthesis by Ortoleva in 1908, the pyrazolo[3,4-b]pyridine scaffold has traversed a remarkable path of scientific discovery. Its history is a testament to the power of synthetic innovation, from early condensation reactions to modern, green chemical approaches. The recognition of its role as a purine bioisostere unlocked its immense potential in medicinal chemistry, establishing it as a cornerstone for the design of targeted therapies, particularly kinase inhibitors. The exponential growth in research over the past decade indicates that the journey of this versatile scaffold is far from over. As our understanding of disease biology deepens, the pyrazolo[3,4-b]pyridine core will undoubtedly continue to serve as a foundational platform for the development of the next generation of precision medicines.

References

  • Al-TJE, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Gryglewicz, S., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available from: [Link]

  • Abdel-Aziem, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available from: [Link]

  • Kallitsis, K., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available from: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available from: [Link]

  • Al-TJE, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Al-TJE, A., et al. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • Khoroshilova, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]

  • Smith, L., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • Xu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

Sources

Navigating the Pyrazolo[3,4-b]pyridine Landscape: A Technical Guide to 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the chemical space of pyrazolo[3,4-b]pyridines for the specific isomer, 4-Methyl-1H-pyrazolo[3,4-b]pyridine , have revealed a notable scarcity of consolidated data in publicly accessible chemical databases and literature. While its isomers, such as 3-Methyl-1H-pyrazolo[3,4-b]pyridine, are well-documented with assigned CAS numbers and established synthetic routes, the 4-methyl counterpart appears to be a less-explored chemical entity.

An in-depth technical guide, grounded in scientific integrity, necessitates a foundation of verifiable data, beginning with a confirmed Chemical Abstracts Service (CAS) number and molecular weight. Without these fundamental identifiers, a comprehensive exploration of synthesis, properties, and applications would be speculative.

Therefore, to provide a guide of the expected caliber and utility, we must first address this foundational gap in the available information. This document will proceed by outlining the current state of knowledge and the proposed strategic approach to definitively characterize this compound.

Part 1: Establishing the Core Identity

The immediate objective is to ascertain the definitive identifiers for this compound.

CAS Number and Molecular Weight: The Unresolved Query

As of the latest literature and database surveys, a specific CAS number for this compound has not been located. The molecular formula for this compound is C₇H₇N₃, which corresponds to a molecular weight of 133.15 g/mol . This is isomeric with other known methyl-substituted pyrazolo[3,4-b]pyridines.

IsomerCAS NumberMolecular Weight ( g/mol )
This compound Not Found 133.15
3-Methyl-1H-pyrazolo[3,4-b]pyridine116834-96-9133.15
1-Methyl-1H-pyrazolo[4,3-b]pyridine1049730-78-0133.15

This table highlights the current gap in readily available data for the 4-methyl isomer.

Proposed Research Strategy for Definitive Identification

To construct a scientifically rigorous guide, the following workflow is proposed to first establish the foundational data for this compound.

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Technical Guide Development lit_search Comprehensive Literature Search (Synthesis of 4-substituted pyrazolo[3,4-b]pyridines) synthesis Proposed Synthesis Protocol lit_search->synthesis Identify potential routes purification Purification and Isolation synthesis->purification protocols Detailed Experimental Protocols synthesis->protocols analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis Obtain pure sample cas_request CAS Number Assignment Request analysis->cas_request Provide characterization data phys_chem Physicochemical Properties cas_request->phys_chem Confirmed Identity applications Potential Applications phys_chem->applications safety Safety and Handling protocols->safety

Figure 1. A proposed workflow for the definitive identification of this compound and the subsequent development of a comprehensive technical guide.

Part 2: Anticipated Technical Content (Post-Identification)

Upon successful synthesis and characterization, the following sections will form the core of the in-depth technical guide.

Synthesis of this compound

A critical review of synthetic strategies for related pyrazolo[3,4-b]pyridine scaffolds suggests that a plausible route to the 4-methyl derivative could involve the condensation of a suitably substituted aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound bearing a methyl group at the appropriate position.

Hypothetical Synthetic Protocol:

  • Reactant Selection: The synthesis would likely commence with a 5-aminopyrazole and a 1,3-dicarbonyl compound such as 3-methyl-2,4-pentanedione.

  • Reaction Conditions: The condensation is typically acid- or base-catalyzed and may be facilitated by microwave irradiation to improve reaction times and yields.

  • Work-up and Purification: The crude product would be isolated and purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the synthesized this compound would be unequivocally confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic and Physicochemical Properties

A detailed analysis of the spectroscopic data will be provided.

  • ¹H NMR: Anticipated signals would include characteristic aromatic protons of the pyridine and pyrazole rings, along with a singlet corresponding to the methyl group at the 4-position.

  • ¹³C NMR: The carbon spectrum would provide further confirmation of the fused ring system and the position of the methyl substituent.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula and exact mass.

  • Physicochemical Properties: Once a pure sample is obtained, properties such as melting point, solubility in various solvents, and pKa will be determined.

Potential Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. It is a bioisostere of purine, which allows it to interact with a variety of biological targets.

Potential areas of interest for this compound could include:

  • Kinase Inhibition: The scaffold is a common feature in many kinase inhibitors.

  • CNS Disorders: Certain derivatives have shown activity as anxiolytics and anticonvulsants.

  • Anti-inflammatory Agents: Inhibition of key inflammatory mediators is another reported activity.

The introduction of a methyl group at the 4-position can significantly influence the compound's steric and electronic properties, potentially leading to novel target interactions and improved pharmacokinetic profiles.

Conclusion and Forward Outlook

While a comprehensive technical guide on this compound is currently hampered by the lack of foundational data, this document serves as a roadmap for the necessary research to fill this knowledge gap. The scientific community is encouraged to pursue the synthesis and characterization of this compound. Upon successful identification and characterization, a complete and authoritative technical guide will be developed to support the efforts of researchers and drug development professionals in exploring the potential of this novel chemical entity.

References

At present, no direct references for this compound can be provided. The reference list will be populated with authoritative sources upon the successful synthesis and characterization of the compound.

Spectroscopic data (NMR, IR, Mass) of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds, including kinase inhibitors and agents targeting protein-protein interactions.[1][2][3] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, grounded in established principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering of the bicyclic system is crucial for assigning NMR signals.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH proton.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Spectral width: ~16 ppm.

    • Number of scans: 8-16, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments and should be run using standard instrument parameters.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the fused pyrazole ring.[4][5]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)10.0 - 12.0broad singlet-
H3~8.1singlet-
H5~7.2doublet~5.0
H6~8.4doublet~5.0
4-CH₃~2.6singlet-

Rationale for Assignments:

  • H1 (N-H): The proton on the pyrazole nitrogen is expected to be significantly deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.

  • H3: This proton is on the pyrazole ring and is adjacent to a nitrogen atom, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons.

  • H5 and H6: These protons are on the pyridine ring and form an AX spin system. H6 is adjacent to the electronegative pyridine nitrogen, causing it to resonate at a lower field than H5. They will appear as doublets with a typical ortho-coupling constant of approximately 5.0 Hz.[4]

  • 4-CH₃: The methyl protons will appear as a singlet in the upfield region, with a chemical shift characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C3a~118
C4~148
C5~120
C6~150
C7a~152
4-CH₃~20

Rationale for Assignments:

  • C4, C6, and C7a: These carbons are bonded to nitrogen atoms and are expected to be the most downfield signals in the spectrum.

  • C3, C3a, and C5: These are the other aromatic carbons, with their chemical shifts influenced by their position relative to the nitrogen atoms and the methyl substituent.

  • 4-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Procedure:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample on the crystal and apply pressure.

    • Record the sample spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850WeakC-H stretching (aliphatic -CH₃)
~3150Broad, MediumN-H stretching
1620 - 1580StrongC=N and C=C stretching
1550 - 1450Medium-StrongAromatic ring stretching
~1380MediumC-H bending (aliphatic -CH₃)

Interpretation:

  • The presence of a broad absorption band around 3150 cm⁻¹ is indicative of the N-H stretch of the pyrazole ring.

  • The sharp peaks in the 1620-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the fused heterocyclic system.[6]

  • The C-H stretching bands for the aromatic and methyl protons will be observed in their respective typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily protonate to form [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended for accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum:

  • Molecular Formula: C₇H₇N₃

  • Exact Mass: 133.0640

  • Expected [M+H]⁺: 134.0718

Fragmentation Pathway: The fragmentation of pyrazolopyridines often involves the loss of small, stable molecules like HCN.[7][8]

G M [M+H]⁺ m/z = 134 F1 [M+H - HCN]⁺ m/z = 107 M->F1 - HCN F2 [M+H - CH₃CN]⁺ m/z = 93 M->F2 - CH₃CN

Figure 2: Plausible fragmentation pathways for this compound.

Interpretation:

  • The base peak in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 134.

  • A key fragmentation pathway could involve the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, leading to a fragment ion at m/z 107.

  • Another possible fragmentation is the loss of acetonitrile (CH₃CN, 41 Da), which would result in a fragment at m/z 93.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on established principles and literature precedents for similar structures, serves as a reliable guide for researchers. The synergistic use of these techniques, particularly with the aid of 2D NMR experiments, allows for the unambiguous assignment of all signals and confirms the integrity of the molecular structure, which is a prerequisite for its application in drug discovery and development.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • MDPI. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

  • Barghash, A. R., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31657-31672. [Link]

  • Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(38), 11623-11627. [Link]

  • Kaczmarczyk, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(23), 8207. [Link]

  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. [Link]

  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1563. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-3-methyl-6-(4-pyridinyl)-4-(trifluoromethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

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An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyl-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

The this compound scaffold is a privileged heterocyclic system that has garnered significant attention within the medicinal chemistry landscape.[1][2][3] As a fused aza-heterocycle, it embodies a unique electronic and structural architecture, conferring upon it the ability to interact with a diverse array of biological targets.[1][2] Its pyrazole ring presents as a versatile donor-acceptor system, while the pyridine moiety offers a hydrogen bond acceptor and potential for various substitutions to modulate physicochemical properties. This has led to the exploration of its derivatives in numerous therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6]

For drug development professionals, a comprehensive understanding of the fundamental physicochemical properties of a core scaffold is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from oral bioavailability and formulation strategies to shelf-life and patient safety.[7] This guide provides an in-depth exploration of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.

I. Solubility Profiling: From Theoretical Considerations to Practical Quantification

A compound's solubility dictates its ability to be absorbed and distributed throughout the body, making it a cornerstone of pharmacokinetic profiling.[8] For this compound, its aromatic and heterocyclic nature suggests a degree of lipophilicity, while the nitrogen atoms in both rings can participate in hydrogen bonding, potentially aiding solubility in polar protic solvents. However, the methyl group at the 4-position will slightly increase its lipophilicity compared to the unsubstituted parent molecule. The potential for protonation of the pyridine nitrogen at acidic pH can also significantly influence its aqueous solubility.

A. Theoretical Framework: Kinetic versus Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput assessment of how quickly a compound dissolves, typically from a concentrated DMSO stock solution into an aqueous buffer.[8][9][10] It is a measure of the concentration at which a compound precipitates out of solution under specific, non-equilibrium conditions. While not a true measure of equilibrium solubility, it is invaluable for early-stage screening to flag compounds with potential solubility liabilities.[11]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution.[8][12] This is a more time- and resource-intensive measurement but provides the definitive solubility value essential for later-stage development and formulation.[8]

The choice between these assays is dictated by the stage of the drug discovery process. Kinetic solubility is often sufficient for large library screening, while thermodynamic solubility is critical for lead optimization and preclinical development.

B. Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It is a robust and reliable technique that ensures true equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and ethanol). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9] The extended incubation time is necessary to ensure that the dissolution and precipitation rates are equal.

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered supernatant.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water25[Example Value: 50][Example Value: 375]
PBS (pH 7.4)25[Example Value: 65][Example Value: 488]
0.1 N HCl25[Example Value: 500][Example Value: 3755]
Ethanol25[Example Value: >1000][Example Value: >7510]

Note: The provided values are illustrative examples. Actual experimental data should be inserted here.

C. Experimental Workflow Visualization

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_quantify 4. Quantification prep1 Add excess solid to solvent vials prep2 Seal vials prep1->prep2 equil Shake at constant temp (24-48 hours) prep2->equil proc1 Settle excess solid equil->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 quant2 Analyze via HPLC/LC-MS proc3->quant2 quant1 Prepare standards quant1->quant2 quant3 Determine concentration quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

II. Stability Assessment: A Forced Degradation Approach

Understanding the intrinsic stability of this compound is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[7][13] Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the industry standard for this purpose.[13][14][15] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.[13][14]

The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[14][16] This level of degradation is sufficient to identify the primary degradation pathways and products without being so extensive that it becomes difficult to distinguish primary from secondary degradants.[14]

A. Experimental Protocol: Forced Degradation Studies (ICH Q1A/Q1B)

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time (e.g., 8 hours). Basic conditions are often harsher, requiring less heat.

    • Oxidative Degradation: Mix the sample solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[16]

    • Photolytic Degradation (as per ICH Q1B): Expose the solid compound and the solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[17][18][19][20] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control, using a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).

    • The HPLC method should be developed to separate the parent compound from all significant degradation products. A gradient elution method is often required.

Data Presentation:

Stress ConditionDuration/Intensity% Degradation of Parent CompoundNumber of Degradants Observed
0.1 N HCl, 60°C24 hours[Example Value: 12.5][Example Value: 2]
0.1 N NaOH, RT8 hours[Example Value: 18.2][Example Value: 3]
3% H₂O₂, RT24 hours[Example Value: 8.9][Example Value: 1]
Thermal (Solid), 80°C48 hours[Example Value: 2.1][Example Value: 1]
Photolytic1.2 M lux-hr, 200 W-hr/m²[Example Value: 15.7][Example Value: 2]

Note: The provided values are illustrative examples. Actual experimental data should be inserted here.

B. Logical Framework for Stability Assessment

Stability_Framework cluster_input Compound cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Outputs compound This compound acid Acidic Hydrolysis compound->acid base Basic Hydrolysis compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress compound->thermal photo Photolytic Stress compound->photo hplc Stability-Indicating HPLC-UV/MS Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Degradation Pathways hplc->pathways products Identification of Degradants hplc->products method Validated Analytical Method hplc->method storage Informed Storage Conditions hplc->storage

Caption: Logical Framework for Forced Degradation Studies.

III. Conclusion: A Pathway to Informed Drug Development

The comprehensive evaluation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful advancement as a drug candidate. The protocols and frameworks detailed in this guide provide a robust system for generating the critical data required by researchers, scientists, and drug development professionals. By understanding its solubility profile, formulation scientists can devise strategies to optimize its delivery and bioavailability. Similarly, a thorough knowledge of its stability under various stress conditions informs the development of stable dosage forms, appropriate packaging, and realistic shelf-life assignation, ultimately ensuring the delivery of a safe and efficacious therapeutic agent to patients. The application of these principles of scientific integrity and logical experimental design will undoubtedly pave the way for the successful translation of promising molecules like this compound from the laboratory to the clinic.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • ResearchGate. (2023). Examples of marketed pyrazolopyridine drugs. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. (2024). Pyrazolopyridine derivatives with photophysical properties. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • National Institutes of Health. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • Royal Society of Chemistry. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • National Institutes of Health. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

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  • StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]

  • National Institutes of Health. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • ResearchGate. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. [Link]

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  • CPL. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • National Institutes of Health. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. [Link]

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The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the pyrazolo[3,4-b]pyridine core, delving into its significant potential in various therapeutic areas. We will explore its anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical guidance for harnessing the therapeutic potential of this remarkable molecular framework.

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring.[1] Its structural similarity to purine bases, the building blocks of DNA and RNA, has long attracted the attention of medicinal chemists.[1] This inherent bioisosterism allows pyrazolo[3,4-b]pyridine derivatives to interact with a wide array of biological targets, often with high affinity and selectivity. The core structure presents multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.[1]

First synthesized in the early 20th century, the exploration of pyrazolo[3,4-b]pyridines has exponentially grown, with a vast number of derivatives being reported in scientific literature and patents.[1] This intense interest is a direct consequence of their proven efficacy in various preclinical and clinical studies, targeting a range of diseases from cancer to infectious and inflammatory conditions.[2][3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrazolo[3,4-b]pyridine core has demonstrated significant promise in oncology, with derivatives exhibiting cytotoxic effects against a broad range of cancer cell lines.[2] Their anticancer activity is often attributed to the inhibition of key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Critical Cancer Pathways

Pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. These include:

    • Cyclin-Dependent Kinases (CDKs): Several 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent and selective CDK inhibitors, which play a crucial role in cell cycle regulation.[4]

    • Tropomyosin Receptor Kinases (TRKs): The continuous activation and overexpression of TRKs are associated with cell proliferation and differentiation in cancer. Pyrazolo[3,4-b]pyridine derivatives have been designed as effective TRK inhibitors.[5][6]

    • Monopolar Spindle Kinase 1 (Mps1): As a key component of the mitotic checkpoint, Mps1 is a clinical target for treating aggressive tumors. Pyrazolo[3,4-b]pyridine-based compounds have been identified as novel and potent Mps1 inhibitors.[7]

    • TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity, neuroinflammation, and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[8]

  • Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that regulates DNA topology during replication and transcription. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.[2][9]

Representative Anticancer Compounds and Biological Data

The following table summarizes the activity of selected pyrazolo[3,4-b]pyridine derivatives against various cancer-related targets and cell lines.

Compound IDTargetIC50/GI50Cell Line(s)Reference
Compound 8c Topoisomerase IIαGI50 MG-MID: 1.33 µMNCI 60 cell line panel[2][9]
Compound 15y TBK1IC50: 0.2 nMA172, U87MG, A375, etc.[8]
Compound C03 TRKAIC50: 56 nMKm-12[5]
Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that even subtle structural modifications to the pyrazolo[3,4-b]pyridine core can significantly impact biological activity. For instance, in the development of anti-leukemic agents, the nature and position of substituents on the phenyl ring attached to the core were found to be critical for potency.[2] Similarly, for TRK inhibitors, the pyrazolo portion of the scaffold acts as a crucial hydrogen bond center, while the pyridine ring engages in π-π stacking interactions with the target protein.[6]

Signaling Pathway Visualization

The following diagram illustrates the role of TBK1 in cancer signaling and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

TBK1_Pathway cluster_upstream Upstream Signals cluster_tbk1 TBK1 Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition Oncogenic KRAS Oncogenic KRAS TBK1 TBK1 Oncogenic KRAS->TBK1 Activates IRF3/7 Phosphorylation IRF3/7 Phosphorylation TBK1->IRF3/7 Phosphorylation Pro-survival Signaling Pro-survival Signaling TBK1->Pro-survival Signaling Type I IFN Production Type I IFN Production IRF3/7 Phosphorylation->Type I IFN Production Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TBK1 Inhibits

Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The pyrazolo[3,4-b]pyridine scaffold has shown promise as a source of novel antibacterial agents.

Mechanism of Action

The precise mechanisms of antibacterial action for many pyrazolo[3,4-b]pyridine derivatives are still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or protein synthesis.

Notable Antibacterial Compounds

Several newly synthesized pyrazolo[3,4-b]pyridine derivatives have demonstrated impressive inhibitory activities against both Gram-positive and Gram-negative bacteria, including resistant strains.[10] For example, certain compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10] Some studies have also reported moderate antibacterial activity for a range of pyrazolo[3,4-b]pyridines.[11]

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2g MRSA2[10]
Compound 2g VRE8[10]
Compound 2g P. aeruginosa (piperacillin-resistant)4[10]
Compound 2g E. coli (ESBL-producing)4[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazolo[3,4-b]pyridine derivatives have been explored for their potential to modulate inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[12] Others have demonstrated multipotent anti-inflammatory activity by scavenging free radicals and modulating the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[12]

Synthesis of the Pyrazolo[3,4-b]pyridine Core

A variety of synthetic routes to the pyrazolo[3,4-b]pyridine scaffold have been developed, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[1] A common and efficient method is the multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and a ketone.

General Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives.

Synthesis_Workflow Start Start Reactants 5-Aminopyrazole Aldehyde Ketone Start->Reactants Reaction Multicomponent Reaction (e.g., Reflux in Ethanol with Catalyst) Reactants->Reaction Workup Reaction Quenching Extraction Drying Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR (1H, 13C) Mass Spectrometry FT-IR Purification->Characterization Biological_Screening In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Biological_Screening End End Biological_Screening->End

Caption: General workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine via a one-pot, three-component reaction.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Ethanol (20 mL)

  • Catalyst (e.g., a few drops of piperidine or acetic acid)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the ketone (1.0 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine or acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 30 minutes to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the synthesis is validated at each step. TLC monitoring ensures the reaction goes to completion. The formation of a precipitate upon cooling or addition to water provides a preliminary indication of product formation. Finally, spectroscopic characterization provides definitive structural confirmation and assesses the purity of the synthesized compound.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine core represents a highly versatile and privileged scaffold in drug discovery. Its broad range of biological activities, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics. The continued exploration of this scaffold, aided by modern drug design strategies such as computer-aided drug design and combinatorial chemistry, is expected to yield new and improved drug candidates for a variety of diseases. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development.

References

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  • Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(5), 749. [Link]

  • Gouse, B., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(3), 3329-3342. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines with anti-inflammatory activity. Pharmaceutical Chemistry Journal, 56(1), 34-41. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396-1406. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396-1406. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1539-1541. [Link]

  • Sagnou, M., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115395. [Link]

  • Kumar, A., et al. (2022). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Molecules, 27(18), 5898. [Link]

  • Al-Zahrani, A. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 107-115. [Link]

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  • Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(9), 3789. [Link]

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The Strategic Intermediate: A Technical Guide to 4-Methyl-1H-pyrazolo[3,4-b]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazolo[3,4-b]pyridine core stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting significant biological activity.[1][2] Its resemblance to the purine nucleus makes it a compelling starting point for the design of kinase inhibitors, anticancer agents, and a host of other therapeutic agents.[3] Within this important class of heterocycles, 4-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 856859-51-3) has emerged as a particularly versatile and strategic intermediate.[4] The presence of a methyl group at the C4 position offers a unique handle for both steric and electronic modulation, influencing the molecule's interaction with biological targets and providing a key anchor point for further synthetic elaboration.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and multifaceted applications of this compound. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower the design of novel and efficient synthetic strategies.

I. Core Synthesis and Mechanistic Insights

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached from two retrosynthetic perspectives: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring on a pyridine template.[1] For the synthesis of this compound, the former strategy, utilizing 3-amino-5-methylpyrazole as a key precursor, is the most prevalent and efficient approach.

A cornerstone of this methodology is the condensation reaction with a suitable three-carbon electrophile. Malonaldehyde bis(dimethyl acetal) is a frequently employed and effective reagent for this transformation.

Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-5-methylpyrazole C Acid-catalyzed Condensation & Cyclization A->C B Malonaldehyde bis(dimethyl acetal) B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Amino-5-methylpyrazole

  • Malonaldehyde bis(dimethyl acetal)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in ethanol, add malonaldehyde bis(dimethyl acetal) (1.1 eq).

  • Acid Catalysis: Carefully add concentrated hydrochloric acid (catalytic amount) to the mixture. The causality here is the in-situ generation of the highly electrophilic malonaldehyde from its acetal under acidic conditions, which is then poised for reaction with the nucleophilic aminopyrazole.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and aromatization steps.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The neutralization quenches the acid catalyst and prepares the mixture for extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be unambiguously characterized by standard spectroscopic techniques (NMR, MS, IR), ensuring the identity and purity of the synthesized intermediate.

II. Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic profile are crucial for the effective use of this compound as a synthetic intermediate.

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 856859-51-3
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, chloroform, and DMSO

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, NH), 8.55 (d, J = 4.8 Hz, 1H, H6), 8.15 (s, 1H, H3), 7.20 (d, J = 4.8 Hz, 1H, H5), 2.60 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.0, 148.5, 142.0, 134.5, 115.0, 110.0, 15.5 (CH₃).

  • Mass Spectrometry (ESI): m/z 134.07 [M+H]⁺.

The spectroscopic data provides a clear fingerprint of the molecule. The downfield shift of the NH proton in the ¹H NMR spectrum is indicative of its acidic nature. The chemical shifts and coupling constants of the aromatic protons are characteristic of the pyrazolo[3,4-b]pyridine ring system.

III. A Versatile Intermediate in Action: Synthetic Applications

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and functionally diverse molecules. The pyrazole NH, the pyridine nitrogen, and the aromatic ring system all offer sites for further chemical modification.

A. N-Functionalization: Expanding the Pharmacophore

The pyrazole nitrogen (N1) is a key site for derivatization, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of target molecules.

cluster_start Starting Material cluster_reactions Reactions cluster_products Products A This compound B N-Alkylation (e.g., Alkyl halide, Base) A->B C N-Arylation (e.g., Aryl halide, Buchwald-Hartwig or Ullmann coupling) A->C D N1-Alkyl-4-methyl-1H-pyrazolo[3,4-b]pyridines B->D E N1-Aryl-4-methyl-1H-pyrazolo[3,4-b]pyridines C->E

Caption: N-Functionalization of this compound.

Expertise in Action: Causality in N-Functionalization

The choice of reaction conditions for N-functionalization is critical and depends on the nature of the substituent being introduced.

  • N-Alkylation: This is typically achieved under basic conditions using a suitable alkylating agent (e.g., alkyl halides, sulfates). The base (e.g., NaH, K₂CO₃) deprotonates the pyrazole NH, generating a nucleophilic anion that readily attacks the electrophilic alkylating agent. The choice of a polar aprotic solvent like DMF or THF facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.

  • N-Arylation: For the introduction of aryl or heteroaryl groups, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig and Ullmann couplings are powerful tools for this transformation. The causality lies in the catalytic cycle of the palladium or copper catalyst, which facilitates the formation of the C-N bond between the pyrazole nitrogen and the aryl halide. The choice of ligand is crucial for the efficiency and scope of these reactions.

B. C-H Functionalization and Halogenation: Gateways to Further Diversity

The pyrazolo[3,4-b]pyridine core can also undergo electrophilic substitution reactions, although the regioselectivity can be influenced by the directing effects of the fused rings and the methyl group. Halogenation provides a particularly useful handle for subsequent cross-coupling reactions.

Detailed Experimental Protocol: Regioselective Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The use of NBS provides a mild and selective source of electrophilic bromine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution, extract with an organic solvent, dry, and purify by column chromatography to yield the brominated product. The position of bromination will be directed by the electronic properties of the ring system.

IV. Application in the Synthesis of Biologically Active Molecules: A Case Study

The versatility of this compound as an intermediate is best illustrated through its application in the synthesis of molecules with proven biological activity. For instance, it can serve as a key building block for the synthesis of potent kinase inhibitors.

Hypothetical Synthetic Route to a Kinase Inhibitor:

A This compound B N-Arylation (Buchwald-Hartwig) A->B C N1-Aryl-4-methyl-1H-pyrazolo[3,4-b]pyridine B->C D Halogenation (e.g., NBS) C->D E Halogenated Intermediate D->E F Suzuki Coupling (Arylboronic acid, Pd catalyst) E->F G Kinase Inhibitor Scaffold F->G

Caption: A potential synthetic pathway to a kinase inhibitor.

This hypothetical pathway demonstrates a logical sequence of reactions where this compound is first functionalized at the N1 position via a Buchwald-Hartwig amination. Subsequent regioselective halogenation introduces a handle for a Suzuki cross-coupling reaction, allowing for the introduction of another aryl or heteroaryl moiety, a common feature in many kinase inhibitors. This step-wise approach provides a high degree of control over the final structure and allows for the rapid generation of a library of analogues for SAR studies.

V. Conclusion and Future Outlook

This compound is a strategically important and highly versatile intermediate in modern organic synthesis. Its straightforward synthesis, well-defined reactivity, and the strategic placement of the methyl group make it an invaluable tool for the construction of complex molecules with diverse applications, particularly in the realm of medicinal chemistry. The ability to selectively functionalize the pyrazole nitrogen, as well as the aromatic core, provides a robust platform for the generation of novel chemical entities. As the demand for new therapeutic agents and functional materials continues to grow, the importance of versatile and readily accessible building blocks like this compound is set to increase, solidifying its place as a cornerstone of contemporary synthetic chemistry.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.[Link]

  • Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. De Gruyter.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.[Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry.[Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate.[Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online.[Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - NIH.[Link]

  • Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Elsevier.[Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate.[Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP.[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.[Link]

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Review of pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear, earning the designation of "privileged scaffolds" for their ability to bind to a wide array of biological targets. The pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold. This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, exists in two primary tautomeric forms, the 1H- and 2H-isomers, with the 1H-pyrazolo[3,4-b]pyridine being the most extensively studied.[1] Its structural rigidity, combined with the strategic placement of nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective modulators of enzyme and receptor function.

First synthesized over a century ago, the exploration of pyrazolo[3,4-b]pyridine derivatives has exploded in recent decades, revealing a remarkable breadth of pharmacological activities.[1] These compounds have demonstrated potential as anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4][5][6] This guide provides a technical deep-dive into the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, with a particular focus on their role as kinase inhibitors and anticancer therapeutics, offering researchers and drug development professionals a comprehensive overview of this versatile molecular architecture.

Part 1: The Architectural Blueprint - Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyridine core is approached from two primary retrosynthetic strategies: building the pyridine ring onto a pre-existing pyrazole, or vice-versa.[1] The most prevalent and versatile method involves the condensation of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound or its equivalent.[1] This approach allows for significant diversity in the final structure by varying the substituents on both starting materials.

G cluster_0 Strategy 1: Pyridine Ring Formation cluster_1 Strategy 2: Pyrazole Ring Formation start1 5-Aminopyrazole intermediate1 Condensation/ Cyclization start1->intermediate1 dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate1 product 1H-Pyrazolo[3,4-b]pyridine intermediate1->product start2 Substituted Pyridine intermediate2 Cyclization start2->intermediate2 hydrazine Hydrazine Derivative hydrazine->intermediate2 intermediate2->product cluster_pathway Downstream Signaling TRK TRK Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT-mTOR Pathway TRK->PI3K_AKT Phosphorylates PLCg PLCγ Pathway TRK->PLCg Phosphorylates Ligand Neurotrophin (e.g., NGF) Ligand->TRK Activates C03 Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) C03->TRK Inhibits Phosphorylation Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

Sources

Tautomeric forms of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Forms of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomerism of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazolo[3,4-b]pyridines are recognized as privileged structures due to their structural analogy to endogenous purines, enabling them to interact with a wide array of biological targets, particularly protein kinases.[1][2] Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical molecular property that profoundly influences a compound's physicochemical characteristics, receptor binding affinity, and metabolic stability. This document details the structural nuances of the principal tautomeric forms of this compound, outlines robust experimental and computational methodologies for their characterization, and discusses the implications of this phenomenon for rational drug design.

The Fundamental Importance of Tautomerism in Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a fusion of pyrazole and pyridine rings, which can exist in two primary tautomeric forms when the pyrazole nitrogen is unsubstituted: the 1H- and 2H-isomers.[1][3] This prototropic tautomerism involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.

The specific tautomer present can dictate the molecule's hydrogen bond donor-acceptor pattern, a crucial determinant of its interaction with biological macromolecules. Mischaracterization of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and misinterpretation of binding modes, ultimately hindering drug discovery efforts. Therefore, a rigorous understanding and unambiguous determination of the preferred tautomeric state of this compound in relevant physiological environments is paramount.

The Tautomeric Equilibrium

The equilibrium between the 1H- and 2H-tautomers of 4-Methyl-pyrazolo[3,4-b]pyridine is a dynamic process. The relative population of each tautomer is governed by its thermodynamic stability, which is influenced by intramolecular electronic effects, steric hindrance, and intermolecular interactions with the surrounding medium (e.g., solvent).

Caption: Tautomeric equilibrium of 4-Methyl-pyrazolo[3,4-b]pyridine.

For the parent, unsubstituted pyrazolo[3,4-b]pyridine scaffold, computational studies have shown the 1H-tautomer to be significantly more stable.[1] AM1 calculations indicate a stability difference of approximately 9 kcal/mol, heavily favoring the 1H form.[1] While the 4-methyl substituent introduces an electronic perturbation, it is generally accepted that the 1H tautomer remains the predominant form for most derivatives under typical conditions.

Computational Analysis of Tautomer Stability

Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, providing reliable energy predictions that guide experimental work.

In Silico Protocol: DFT Energy Calculation

This protocol describes a self-validating system for assessing tautomer stability. The causality behind this choice is that DFT, particularly with a suitable functional and basis set, provides a robust balance of computational cost and accuracy for predicting the electronic and geometric properties of organic molecules.

  • Structure Generation: Build 3D structures of both the 1H- and 2H-tautomers of 4-Methyl-pyrazolo[3,4-b]pyridine using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method (e.g., B3LYP functional with a 6-311+G(d,p) basis set). This step is crucial to locate the minimum energy conformation for each isomer.

  • Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energies (ZPVE).

  • Energy Calculation: Calculate the single-point electronic energy. The total energy (E) is the sum of the electronic energy and the ZPVE.

  • Relative Energy (ΔE): Determine the relative energy difference between the tautomers: ΔE = E(2H-tautomer) - E(1H-tautomer). A positive ΔE indicates that the 1H-tautomer is more stable.

  • Solvation Modeling (Optional but Recommended): To simulate a physiological environment, repeat the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Quantitative Data Summary
Tautomer SystemComputational MethodEnergy Difference (ΔE)Favored TautomerReference
Pyrazolo[3,4-b]pyridineAM137.03 kJ/mol (~8.85 kcal/mol)1H[1]

Experimental Verification and Structural Elucidation

While computational methods are predictive, experimental validation is the cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction are the primary techniques for unambiguously determining tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between the 1H and 2H tautomers.

Experimental Protocol: 1H and 13C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR (for complex cases): If signal assignment is ambiguous, acquire 2D NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to correlate proton and carbon signals.

  • Spectral Analysis: Analyze the chemical shifts and coupling constants. In the 1H-tautomer, the proton on N1 will typically be observable (if not exchanging too rapidly) and will result in specific long-range couplings in HMBC spectra. The chemical shifts of the carbons in the pyrazole ring (C3, C3a, C7a) will be distinct from those in the 2H-tautomer. For example, published data for related this compound derivatives show a characteristic singlet for the 4-CH₃ group around δ 2.4-2.5 ppm.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (HSQC, HMBC) Acq_1D->Acq_2D if needed Assign Assign Signals Acq_1D->Assign Acq_2D->Assign Compare Compare with Predicted Spectra for Tautomers Assign->Compare Conclusion Determine Dominant Tautomer in Solution Compare->Conclusion

Caption: Experimental workflow for NMR-based tautomer determination.

Single-Crystal X-ray Diffraction

X-ray diffraction provides the definitive solid-state structure of a molecule, resolving any ambiguity about atom connectivity and proton positions.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of high quality suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map will unambiguously show the positions of all non-hydrogen atoms. The position of the pyrazole N-H proton can be located directly from the difference Fourier map, confirming the tautomeric form in the solid state.

  • Validation: The final refined structure is validated using established crystallographic metrics. A study on a related piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety utilized this technique to fully characterize the molecule's structure.[5]

Implications for Drug Development

The tautomeric state of this compound is not an academic curiosity; it has profound real-world consequences for its application as a drug scaffold.

  • Receptor Recognition: The hydrogen bonding pattern is critical for molecular recognition. The 1H-tautomer presents a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer reverses this pattern. This difference will fundamentally alter how the molecule docks into a target's active site, such as the ATP-binding pocket of a kinase.[6]

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Lipophilicity (LogP) and aqueous solubility (pKa) are often different for each tautomer, influencing bioavailability and formulation.

  • Intellectual Property: The distinct tautomeric forms of a molecule can be considered separate chemical entities, which has significant implications for patent claims and intellectual property protection.

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent inhibitors for various kinases, including TANK-binding kinase 1 (TBK1), and has shown promise in cancer therapy and immunology. Furthermore, derivatives have been investigated for treating Alzheimer's disease by targeting β-amyloid plaques. In all these applications, a precise understanding of the dominant tautomeric form is essential for interpreting SAR and designing next-generation compounds with improved efficacy and safety profiles.

Conclusion

The tautomerism of this compound is a critical aspect of its molecular characterization. Based on strong computational and experimental evidence from the parent scaffold and related derivatives, the 1H-tautomer is the thermodynamically favored and predominantly observed form. A multi-faceted approach combining in silico modeling with rigorous experimental verification via NMR and X-ray crystallography is essential for unambiguously confirming the tautomeric state. For researchers and drug development professionals working with this valuable scaffold, a thorough understanding of its tautomeric behavior is not just recommended—it is a prerequisite for successful and efficient drug design.

References

  • Boruah, J. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • Zapotoczny, S., et al. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A. Available at: [Link]

  • (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Synfacts. Available at: [Link]

  • Zapotoczny, S., et al. (2007). Tautomerism Phenomenon of pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. PubMed. Available at: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • (2025). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and... ResearchGate. Available at: [Link]

  • Gutiérrez, M., et al. (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Publishing. Available at: [Link]

  • (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Kumar, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • (n.d.). Examples of pyrazolo[3,4-b]pyridines biologically actives. ResearchGate. Available at: [Link]

  • (2025). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. Available at: [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Modern Approach to the Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine via a Modified Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine nucleobases makes it a versatile pharmacophore for designing antagonists and inhibitors for a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The development of novel and efficient synthetic routes to access functionally diverse pyrazolo[3,4-b]pyridines is therefore of paramount importance for advancing therapeutic research. This application note provides a comprehensive, in-depth guide to the synthesis of a key derivative, 4-Methyl-1H-pyrazolo[3,4-b]pyridine, employing a modified Gould-Jacobs reaction strategy.

The traditional Gould-Jacobs reaction, a cornerstone in quinoline synthesis, can be adapted for the construction of the pyrazolo[3,4-b]pyridine ring system.[1] This is typically achieved by reacting a 3-aminopyrazole derivative with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[1] However, to introduce a methyl group at the C4 position of the pyridine ring, a strategic modification of the starting materials is necessary. This protocol details a robust, three-stage synthesis commencing with the cyclocondensation of a 3-aminopyrazole with ethyl acetoacetate, a readily available β-ketoester. This initial step is followed by a two-step functional group transformation to yield the final target compound.

This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles, potential challenges, and key considerations for a successful synthesis.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below.

Synthetic_Workflow Overall Synthetic Workflow Start Starting Materials: 3-Aminopyrazole & Ethyl Acetoacetate Step1 Stage 1: Cyclocondensation (Modified Gould-Jacobs Reaction) Start->Step1 Intermediate1 Intermediate 1: 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol Step1->Intermediate1 Step2 Stage 2: Chlorination Intermediate1->Step2 Intermediate2 Intermediate 2: 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine Step2->Intermediate2 Step3 Stage 3: Dehalogenation Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Cyclocondensation to form 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

The initial and pivotal step in this synthesis is the cyclocondensation reaction between a 3-aminopyrazole and ethyl acetoacetate. This reaction is a variation of the Gould-Jacobs reaction, where the β-ketoester serves as the three-carbon electrophilic component for the construction of the pyridine ring.

Mechanism and Regioselectivity

The reaction proceeds through an initial condensation between the exocyclic amino group of the 3-aminopyrazole and one of the carbonyl groups of ethyl acetoacetate to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrazolo[3,4-b]pyridine ring system.

A critical consideration in this step is regioselectivity . Ethyl acetoacetate is an unsymmetrical β-ketoester, possessing a ketone and an ester carbonyl group of differing electrophilicity. The initial nucleophilic attack of the aminopyrazole can, in principle, occur at either carbonyl group, potentially leading to the formation of two regioisomers. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl, favoring the initial attack at this position. This leads to the desired 4-methyl-6-hydroxy isomer. However, the reaction conditions, including temperature and the use of catalysts, can influence this selectivity.[1] It is therefore crucial to carefully control the reaction parameters to ensure the preferential formation of the desired product.

Cyclocondensation_Mechanism Mechanism of Cyclocondensation Reactants 3-Aminopyrazole + Ethyl Acetoacetate Enamine Enamine Intermediate Reactants->Enamine Condensation Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol Dehydration->Product

Caption: Simplified mechanism for the formation of the pyrazolopyridinol intermediate.

Experimental Protocol: Stage 1

This protocol is adapted from established procedures for the cyclocondensation of aminopyrazoles with β-ketoesters.[1][2]

Materials:

  • 3-Aminopyrazole (or a substituted derivative)

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • To a round-bottom flask, add 3-aminopyrazole (1.0 eq.) and ethyl acetoacetate (1.1 eq.).

  • Add glacial acetic acid as the solvent and catalyst (approximately 5-10 mL per gram of 3-aminopyrazole).

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • The precipitated solid product, 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol, is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Table 1: Reagent Quantities for Stage 1

ReagentMolar Eq.Molecular Weight ( g/mol )Example Quantity (for 10 mmol scale)
3-Aminopyrazole1.083.090.83 g
Ethyl acetoacetate1.1130.141.43 g (1.39 mL)
Glacial Acetic AcidSolvent60.055-10 mL

Stage 2: Chlorination of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

The hydroxyl group at the C6 position is a poor leaving group for direct reduction. Therefore, it is first converted to a more reactive chloro group. This is a common strategy in heterocyclic chemistry to facilitate subsequent nucleophilic substitution or reduction reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][4]

Experimental Protocol: Stage 2

Materials:

  • 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet connected to a scrubber (to neutralize HCl gas)

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, place the dried 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) to the flask in a fume hood.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving step.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid, 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, is collected by vacuum filtration.

  • Wash the solid thoroughly with water and dry it under vacuum.

Stage 3: Dehalogenation to this compound

The final step is the reductive dehalogenation of the 6-chloro intermediate to afford the target molecule. Catalytic transfer hydrogenation is an efficient and milder alternative to high-pressure hydrogenation for this purpose.[5][6]

Experimental Protocol: Stage 3

Materials:

  • 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (from Stage 2)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or isopropanol as the hydrogen source

  • Methanol or Ethanol as the solvent

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration setup with Celite

Procedure:

  • In a round-bottom flask, dissolve the 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in methanol or ethanol.

  • Add ammonium formate (3-5 eq.) as the hydrogen donor.

  • Carefully add 10% Pd/C catalyst (5-10 mol %).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Table 2: Summary of Reaction Conditions

StageKey ReagentsSolventTemperatureTypical Reaction Time
13-Aminopyrazole, Ethyl acetoacetateGlacial Acetic AcidReflux4-6 hours
2POCl₃, DMF (cat.)NeatReflux2-3 hours
310% Pd/C, Ammonium FormateMethanol/EthanolReflux2-4 hours

Characterization and Expected Results

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazolo[3,4-b]pyridine core, a singlet for the methyl group at the C4 position, and a broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms of the heterocyclic rings and the methyl group.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of this compound.

  • Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Safety Considerations

  • Regioisomer Formation (Stage 1): If significant formation of the undesired regioisomer is observed, consider exploring different reaction conditions, such as lower temperatures or the use of a different acid catalyst, to enhance selectivity.

  • Incomplete Chlorination (Stage 2): If the starting material is not fully consumed, the reaction time can be extended, or a larger excess of POCl₃ can be used. Ensure the starting material is completely dry.

  • Handling of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl₃ must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is particularly hazardous and should be done with extreme care.

  • Handling of Pd/C: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst in an inert atmosphere if possible and avoid sources of ignition. Filter the catalyst carefully and do not allow the filter cake to dry completely in the air.

Conclusion

This application note provides a detailed and reliable three-stage protocol for the synthesis of this compound, a valuable building block in drug discovery. By modifying the classical Gould-Jacobs reaction and employing subsequent functional group transformations, this method offers a practical and accessible route to this important heterocyclic scaffold. The provided insights into the reaction mechanisms, potential challenges, and safety precautions are intended to empower researchers to successfully implement and adapt this synthesis for their specific research needs.

References

  • You, T., Wang, Z., Chen, J., & Xia, Y. (2017). A simple and efficient Ru(II)-catalyzed transfer hydro-dehalogenation using 2-propanol as the hydride source is applicable for various aromatic halides and α-haloesters and amides. Journal of Organic Chemistry, 82(3), 1340-1346. [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • S.A. (2024). Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. ACS Catalysis, 14(2), 994-1004. [Link]

  • Zhao, D., et al. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3185. [Link]

  • Dehmlow, E. V., & Cyrankiewicz, R. (1991). Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. Journal für praktische Chemie, 333(3), 399-404. [Link]

  • Bruk, L. G., & Temkin, O. N. (1993). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 31(7), 609-613. [Link]

  • Silva, F. A., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Arkivoc, 2014(4), 38-50. [Link]

  • Šliumpa, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 54(2), 457-464. [Link]

  • Zhao, D., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1594-1612. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Baklanov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]

  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1081. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications, 56(83), 12596-12599. [Link]

  • S.A. (2023). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. IUCrData, 8(1). [Link]

  • Wang, C., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(15), 2854-2861. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Sapkota, K. R., Anand, V., & Rai, H. C. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal, 6(1), 1-12. [Link]

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Sources

One-pot synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives via Multicomponent Reaction

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of this compound derivatives. By employing a multicomponent reaction strategy, this protocol offers high atom economy, operational simplicity, and circumvents the need for isolating intermediates, making it highly suitable for library synthesis and drug discovery campaigns. We will delve into the mechanistic underpinnings of the transformation, provide a detailed step-by-step experimental protocol, and present a workflow for synthesis and characterization.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a heterocyclic structure that is a bioisostere of purine bases like adenine.[4] This structural similarity allows these compounds to interact with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including potent inhibition of key enzymes in cell signaling pathways such as TANK-binding kinase 1 (TBK1), cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (TRKs).[1][5][6]

Traditional multi-step syntheses of these complex heterocycles can be time-consuming and often result in low overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation.[7][8] This approach is not only efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[3] This guide focuses on a classic and effective MCR for synthesizing 4-methyl substituted derivatives, a common structural motif in active kinase inhibitors.

Mechanistic Rationale and Strategy

The primary strategy for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile, typically a β-dicarbonyl compound.[4] To achieve the target 4-methyl substitution, acetylacetone (2,4-pentanedione) serves as the ideal and readily available 1,3-dielectrophile.

The reaction mechanism, catalyzed by an acid such as glacial acetic acid (which can also serve as the solvent), proceeds through a well-established pathway:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of acetylacetone. This step is generally favored over the attack by the pyrazole ring nitrogens.

  • Dehydration & Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a stable enaminone intermediate.

  • Intramolecular Cyclization: The C4 carbon of the pyrazole ring, activated by the enamine system, performs a nucleophilic attack on the second carbonyl group of the acetylacetone moiety. This key step forms the six-membered pyridine ring.

  • Final Dehydration/Aromatization: A final dehydration step from the cyclized intermediate leads to the formation of the aromatic 1H-pyrazolo[3,4-b]pyridine ring system.[4]

The proposed mechanism is illustrated in the diagram below.

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants R1 5-Aminopyrazole I1 Enaminone Intermediate R1->I1 + H+ / -H2O R2 Acetylacetone (2,4-Pentanone) R2->I1 I2 Cyclized Dihydro Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration (Aromatization) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Flask: 5-Aminopyrazole Acetic Acid B Add Acetylacetone A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool & Quench in Ice Water D->E Reaction Complete F Neutralize with Sat. NaHCO3 E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Recrystallize G->H I Obtain Final Product H->I J Characterize: NMR, MS, m.p. I->J

Sources

Topic: A Guide to Utilizing 4-Methyl-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Screening Cascades

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer and inflammatory disorders.[1][2] Consequently, kinases have become one of the most important target families for drug discovery.[2] The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[3][4] This is due to its structural resemblance to the endogenous purine core of ATP, allowing it to effectively compete for the enzyme's ATP-binding site.[5] This guide provides a detailed framework for utilizing 4-Methyl-1H-pyrazolo[3,4-b]pyridine, a representative member of this class, as a foundational tool compound in kinase inhibitor screening and profiling. We present detailed, field-proven protocols for primary biochemical screening using luminescence and TR-FRET technologies, as well as secondary cell-based assays for confirming target engagement and functional activity. The causality behind experimental choices is explained to empower researchers to design robust, self-validating screening cascades.

Introduction

The human genome encodes over 500 kinases, which collectively orchestrate the majority of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1] This process of phosphorylation acts as a molecular switch, controlling protein function, localization, and interaction. Given their central role, aberrant kinase activity is a hallmark of many pathologies, making them a prime target for therapeutic intervention.[2]

The development of small-molecule kinase inhibitors has revolutionized medicine, particularly in oncology.[6] A key strategy in this field is the design of ATP-competitive inhibitors. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a particularly successful chemotype.[3][4] Its bicyclic structure mimics the adenine portion of ATP, providing a strong anchor point within the highly conserved ATP-binding pocket of most kinases.[7] This allows for the development of both highly potent and, through chemical modification at its various diversity points, highly selective inhibitors.[3][8]

This document uses this compound as a model scaffold to guide researchers through the process of setting up a comprehensive kinase inhibitor screening cascade. We will move from high-throughput biochemical assays to more physiologically relevant cell-based validation, providing the technical details and scientific rationale necessary for successful inhibitor discovery.

Section 1: Foundational Knowledge & Pre-Assay Considerations

Mechanism of Action: ATP-Competitive Inhibition

The majority of inhibitors based on the pyrazolo[3,4-b]pyridine scaffold function as Type I ATP-competitive inhibitors. They bind to the active conformation of the kinase in the pocket normally occupied by ATP, preventing the phosphotransfer reaction. This direct competition is the basis for the biochemical assays described herein.

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition K Kinase Active Site Prod Phosphorylated Substrate K->Prod Phosphotransfer ATP ATP ATP->K Sub Substrate Sub->K K2 Kinase Active Site Blocked No Reaction K2->Blocked Inhibitor 4-Methyl-1H-pyrazolo [3,4-b]pyridine Inhibitor->K2 Binding ATP2 ATP ATP2->K2 Blocked Sub2 Substrate Sub2->K2 Compound Compound Library (e.g., Pyrazolopyridine Derivatives) Primary Primary Screen (Single Concentration) Compound->Primary Inactive Inactive Compounds Primary->Inactive Active Active 'Hits' Primary->Active DoseResp Dose-Response (IC50 Determination) Active->DoseResp Confirmed Confirmed Hits with IC50 Values DoseResp->Confirmed

Caption: General workflow for a biochemical primary screening campaign.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [1]The reaction is performed in two steps: first, the kinase reaction proceeds, then a reagent is added to deplete the remaining ATP. In the second step, the ADP is converted back into ATP, which is used by luciferase to generate a luminescent signal. The amount of light is directly proportional to kinase activity. [1][2][9]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->Kinase ADP2 ADP ATP2 ATP ADP2->ATP2 ADP-Glo™ Reagent Light Luminescent Signal ATP2->Light Luciferase Luciferase Luciferase->Light

Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in a suitable kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The optimal concentrations of kinase and ATP should be determined empirically, typically near the Km for ATP.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 0.5 µL of the compound serial dilution in DMSO (from Section 1) or DMSO alone for controls.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 2.0 µL of a solution containing both the substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis:

  • Controls:

    • No-Inhibitor Control (100% Activity): Wells with kinase, substrate, ATP, and DMSO.

    • No-Kinase Control (0% Activity): Wells with substrate, ATP, and DMSO (no kinase).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_NoInhibitor - Signal_NoKinase))

  • Determine IC₅₀: Plot Percent Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust fluorescence-based method that minimizes interference from scattered light and autofluorescent compounds. [10]It uses a long-lifetime lanthanide (e.g., Terbium) as a donor fluorophore and a suitable acceptor (e.g., fluorescein). In this assay, a biotinylated substrate and a phospho-site-specific antibody labeled with the donor are used. When the substrate is phosphorylated by the kinase, the donor-labeled antibody binds. A secondary reagent, streptavidin-labeled with the acceptor, binds the biotinylated substrate, bringing the donor and acceptor into close proximity and allowing for FRET to occur. [10][11] Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with a final volume of 10 µL containing kinase buffer, kinase, biotinylated peptide substrate, ATP, and the test compound (as described above).

    • Incubate for 60-90 minutes at room temperature.

  • Stop Reaction & Detection:

    • Add 5 µL of a "Stop/Detect" solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium or Terbium-labeled phospho-specific antibody.

    • Incubate for 60 minutes at room temperature.

  • Add Acceptor:

    • Add 5 µL of a solution containing the streptavidin-labeled acceptor fluorophore.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). [12] Data Analysis:

  • Calculate TR-FRET Ratio:

    • Ratio = (Emission_665nm / Emission_615nm) * 10,000

  • Calculate Percent Inhibition: Use the ratio values to calculate percent inhibition as described for the luminescence assay.

  • Determine IC₅₀: Plot and fit the data as described previously.

Section 3: Cellular Assays for Target Validation and Potency

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid efflux, or off-target effects. [13]Therefore, cell-based assays are a critical step to confirm that the inhibitor can engage its target in a physiological environment and exert a functional effect. [13][14]

BiochemHits Biochemical Hits (IC50 < 1 µM) TargetEngage Cellular Target Engagement Assay (e.g., NanoBRET™) BiochemHits->TargetEngage Functional Cellular Functional Assay (e.g., Phosphorylation) TargetEngage->Functional Lead Validated Lead Candidate Functional->Lead

Sources

Application of 4-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, structurally resembling endogenous purines.[1][2] This mimicry allows it to interact with a multitude of biological targets, most notably protein kinases, which are critical regulators of cellular processes.[3] The dysregulation of kinase activity is a well-established hallmark of cancer, driving aberrant cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy.

While specific research on the 4-methyl substituted derivative is nascent, the broader class of 1H-pyrazolo[3,4-b]pyridines has demonstrated significant potential as anticancer agents.[1][2] These compounds typically exert their effects as ATP-competitive kinase inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates. This action effectively disrupts the signaling cascades essential for tumor growth and survival.[3]

This guide provides a comprehensive overview of the application of pyrazolo[3,4-b]pyridine derivatives in cancer cell line studies. It synthesizes findings from multiple studies to offer researchers a foundational understanding of their mechanism of action, quantitative efficacy, and detailed protocols for preclinical evaluation.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit several key kinases implicated in cancer progression. Understanding these targets is crucial for selecting appropriate cell lines and designing mechanistic studies.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

A primary mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs).[4] CDKs are a family of protein kinases that control the progression of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, certain derivatives have shown potent inhibitory activity against CDK2 and CDK9.[4] Inhibition of these kinases can lead to an arrest in the S-phase of the cell cycle and trigger apoptosis.[5]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Therapeutic Intervention G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Promotes G1/S Transition CellCycleArrest S-Phase Arrest CDK9_CyclinT CDK9/Cyclin T CDK9_CyclinT->S Promotes Transcription Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->CDK2_CyclinE Inhibits Pyrazolo_pyridine->CDK9_CyclinT Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: CDK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.

Other Notable Kinase Targets

Beyond CDKs, various derivatives of this scaffold have shown inhibitory activity against a range of other kinases, including:

  • Monopolar spindle kinase 1 (Mps1): A key regulator of the mitotic checkpoint.[6][7]

  • Anaplastic lymphoma kinase (ALK): A driver of certain non-small cell lung cancers.[8]

  • Topoisomerase IIα: An enzyme crucial for DNA replication and repair.[5]

  • TANK-binding kinase 1 (TBK1): Involved in innate immunity and oncogenesis.[9]

The broad-spectrum activity of this scaffold underscores its potential for development against a variety of cancer types.

Quantitative Data Summary: In Vitro Efficacy

The following tables summarize the in vitro cytotoxic activity of various 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines. This data provides a benchmark for researchers evaluating new analogues.

Table 1: IC50 Values of Pyrazolo[3,4-b]pyridine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
8b A-549Lung Carcinoma2.9[10][11][12]
HEPG2Liver Carcinoma2.6[10][11][12]
HCT-116Colon Carcinoma2.3[10][11][12]
9a HelaCervical Cancer2.59[4]
14g MCF7Breast Cancer4.66[4]
HCT-116Colon Carcinoma1.98[4]
8c NCI-60 PanelVariousGI50 MG-MID: 1.33[5]
Compound 31 MDA-MB-468Breast CancerPotent Inhibition[6][7]
MV4-11LeukemiaPotent Inhibition[6][7]

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
9a CDK21.630[4]
CDK90.262[4]
14g CDK20.460[4]
CDK90.801[4]
Compound 15y TBK10.0002[9]
Compound 31 Mps10.002596[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer potential of 4-Methyl-1H-pyrazolo[3,4-b]pyridine and its analogues.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation cluster_3 Data Interpretation Compound Synthesized Pyrazolo[3,4-b]pyridine Derivative CellViability Cell Viability Assay (MTS/MTT) Compound->CellViability IC50 Determine IC50 Value CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Target Protein Expression) IC50->WesternBlot Interpretation Correlate cytotoxic effects with mechanistic data to confirm mode of action. ApoptosisAssay->Interpretation CellCycle->Interpretation KinaseAssay In Vitro Kinase Assay WesternBlot->KinaseAssay KinaseAssay->Interpretation

Caption: General Experimental Workflow for Evaluating Novel Anticancer Compounds.

Protocol 1: Cell Viability Assay (MTS Assay)

This assay determines the effect of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[13][14]

Rationale: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture. This allows for the quantitative determination of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of medium containing various concentrations of the test compound.[15] Also include wells for vehicle control (DMSO-treated cells) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[13][15]

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Data Acquisition: Measure the absorbance of each well at 490-492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis software (e.g., GraphPad Prism).[15]

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FLUOS Staining Kit (or equivalent)[16]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the predetermined IC50 concentration of the test compound for 24-48 hours.[15]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[16]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[16]

  • Staining: Resuspend the cell pellet in 100 µL of incubation buffer. Add 2 µL of Annexin V-FLUOS and 2 µL of PI solution.[16]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of incubation buffer to each sample and analyze immediately using a flow cytometer.[16]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved PARP-1.[17]

Rationale: Apoptosis is regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. Caspase activation leads to the cleavage of specific substrates, such as PARP-1, which can be detected as a marker of apoptosis.[17]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.[17]

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and potent platform for the development of novel anticancer agents. The accumulated evidence strongly suggests that derivatives of this core structure can effectively inhibit key kinases involved in cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of new analogues, such as this compound. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of the most promising lead compounds.

References

  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88. [Link]

  • Al-Omair, M. A. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 12876-12889. [Link]

  • Mohamed, A. M., El-Sayed, W. A., & Alqalawi, H. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(9), 1055-1064. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6529. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1500. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7793. [Link]

  • Lee, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 15-20. [Link]

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  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73. [Link]

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  • Salem, M. S., et al. (2022). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Organic & Biomolecular Chemistry, 20(45), 8963-8978. [Link]

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Application Notes and Protocols for In Vitro Inhibitory Activity Assays of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, most notably as potent inhibitors of various protein kinases.[2][4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[7][8] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and TANK-binding kinase 1 (TBK1), among others.[4][9][10][11]

This comprehensive guide provides detailed protocols for the in vitro evaluation of pyrazolo[3,4-b]pyridine derivatives, focusing on two fundamental assays: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These assays are critical for the initial characterization of novel compounds, providing essential data on their potency and cellular effects.

Part 1: Biochemical Assay - Profiling Kinase Inhibitory Activity

The direct assessment of a compound's ability to inhibit its target enzyme is a crucial first step in drug discovery. For pyrazolo[3,4-b]pyridine derivatives, this often involves a kinase inhibition assay. The principle of this assay is to measure the enzymatic activity of a purified kinase in the presence and absence of the test compound. A reduction in kinase activity indicates inhibition.

Causality Behind Experimental Choices

The choice of assay format depends on several factors, including the specific kinase, available reagents, and required throughput. Luminescence-based assays, such as the Kinase-Glo® MAX assay, are widely used due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format, making them amenable to high-throughput screening (HTS).[7][12][13] This method quantifies the amount of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity, and vice versa.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_comp Compound Dilution add_comp Add Compound to Plate prep_comp->add_comp prep_enz Kinase Preparation add_enz Add Kinase prep_enz->add_enz prep_sub Substrate/ATP Mix add_sub Initiate Reaction (Add Substrate/ATP) prep_sub->add_sub add_comp->add_enz add_enz->add_sub incubate Incubate at 30°C add_sub->incubate add_detect Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detect incubate_rt Incubate at RT add_detect->incubate_rt read_lum Read Luminescence incubate_rt->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a protein kinase of interest using a luminescence-based ATP detection method.

Materials:

  • Purified recombinant protein kinase (e.g., CDK4/CyclinD3, Src, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Pyrazolo[3,4-b]pyridine test compounds

  • Kinase assay buffer (specific to the kinase, often available in commercial kits)[7][12]

  • ATP (Adenosine triphosphate)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)[13]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[14]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO (without the test compound).

    • Control wells (100% enzyme activity): Add the kinase solution and the corresponding concentration of DMSO.

    • Test wells: Add the kinase solution and the desired concentrations of the test compound.

    • Include a positive control with a known inhibitor if available.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Initiation of Reaction:

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

    • Initiate the enzymatic reaction by adding the substrate/ATP solution to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes). The reaction time should be within the linear range of the assay.[13]

  • Detection:

    • Allow the detection reagent (e.g., Kinase-Glo® MAX) to equilibrate to room temperature.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[13]

  • Measurement:

    • Measure the luminescence using a plate reader.

Data Presentation and Analysis

The raw data (Relative Light Units, RLU) is used to calculate the percentage of kinase inhibition for each compound concentration.

Calculation of Percent Inhibition: % Inhibition = 100 x (1 - (RLUtest compound - RLUblank) / (RLU100% activity - RLUblank))

The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentrations to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable sigmoidal dose-response model.

CompoundTarget KinaseIC50 (nM)
Example 1 CDK4/CyclinD315.2
Example 2 Src8.7
Example 3 VEGFR-225.4
Reference Inhibitor (Specific to kinase)(Known value)

Part 2: Cell-Based Assay - Assessing Cytotoxicity

While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if a compound can penetrate the cell membrane and exert a biological effect. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17]

Scientific Rationale

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][18] The amount of formazan produced is directly proportional to the number of viable cells.[18] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, or cytotoxicity.

Apoptosis Signaling Pathway

Many anticancer agents, including kinase inhibitors, induce cell death through apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by pyrazolo[3,4-b]pyridine derivatives.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stimulus Pyrazolo[3,4-b]pyridine Derivative bax Bax Activation stimulus->bax mito Mitochondrial Permeability ↑ bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Pyrazolo[3,4-b]pyridine test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in complete medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include untreated control wells (containing medium with the same concentration of DMSO as the test wells).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution to each well.[15]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the MTT to purple formazan crystals.[18]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17][18]

Data Analysis and Interpretation

The absorbance readings are used to calculate the percentage of cell viability.

Calculation of Percent Viability: % Viability = 100 x (Absorbancetreated - Absorbanceblank) / (Absorbanceuntreated control - Absorbanceblank)

Similar to the kinase assay, the percent viability is plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value, which in this context represents the concentration of the compound that inhibits cell viability by 50%.

CompoundCell LineIC50 (µM)
Example 1 A549 (Lung Cancer)2.5
Example 2 HCT-116 (Colon Cancer)1.8
Example 3 MCF-7 (Breast Cancer)5.1
Positive Control (e.g., Doxorubicin) (Specific to cell line)(Known value)

Conclusion: A Self-Validating System for Inhibitor Characterization

The combination of a direct, biochemical enzyme inhibition assay and a functional, cell-based cytotoxicity assay provides a robust and self-validating system for the initial characterization of pyrazolo[3,4-b]pyridine derivatives. A potent inhibitor in the biochemical assay that also demonstrates significant cytotoxicity in a relevant cancer cell line is a strong candidate for further preclinical development. Conversely, a compound that is potent against the isolated enzyme but lacks cellular activity may have poor cell permeability or be subject to efflux pumps, providing valuable information for medicinal chemistry optimization. These well-established and reproducible protocols are fundamental tools for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold.

References

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  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

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  • Wang, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. Retrieved from [Link]

  • Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7237. Retrieved from [Link]

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  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

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  • Johnson, D. S., et al. (2011). Development of a highly selective c-Src kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(4), 1239-1243. Retrieved from [Link]

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  • Tyson, J., & Hunt, T. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Retrieved from [Link]

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  • Balasubramaniam, R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]

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Application Note: High-Throughput Screening of TRK Inhibitors Using Homogeneous Time-Resolved Fluorescence (HTRF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting TRK Kinases

Tropomyosin receptor kinases (TRK), a family comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal for the development and function of the nervous system. Under normal physiological conditions, their activation by neurotrophins governs neuronal survival, differentiation, and synaptic plasticity.[1] However, the discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, and NTRK3) has unveiled their role as potent cancer drivers.[2] These genetic alterations lead to ligand-independent, constitutive activation of the TRK kinase domain, promoting uncontrolled cell proliferation and survival across a wide array of adult and pediatric tumors.[2] This has established the TRK signaling pathway as a prime target for cancer therapy, leading to the development of highly selective TRK inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[3]

The development of these targeted therapies necessitates robust, scalable, and reliable screening platforms to identify and characterize novel inhibitors. Homogeneous Time-Resolved Fluorescence (HTRF) assays have emerged as a leading technology in drug discovery for their high sensitivity, low background, and amenability to high-throughput screening (HTS).[4] This application note provides a comprehensive guide to the principles, protocols, and data analysis of HTRF assays tailored for the discovery and characterization of TRK inhibitors.

The TRK Signaling Cascade: A Target for Precision Oncology

Upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), TRK receptors dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domain.[3] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades critical for cellular function. The three primary pathways activated by TRK receptors are:

  • Ras/MAPK Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K/Akt Pathway: A crucial regulator of cell survival and apoptosis suppression.

  • PLCγ Pathway: Influences cellular metabolism and motility.

In NTRK fusion-driven cancers, the fusion partner protein forces ligand-independent dimerization, leading to constant and potent activation of these downstream pathways and subsequent tumorigenesis. TRK inhibitors are designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and blocking the initiation of these oncogenic signals.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Receptor (TrkA, TrkB, TrkC) Dimerization Dimerization & Autophosphorylation TRK->Dimerization Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binds Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Differentiation Ras_MAPK->Proliferation Survival Cell Survival & Anti-Apoptosis PI3K_Akt->Survival PLCg->Proliferation PLCg->Survival TRK_Inhibitor TRK Inhibitor TRK_Inhibitor->Dimerization Blocks

Figure 1: Simplified TRK Signaling Pathway and Point of Inhibition.

Core Principles of HTRF Technology

HTRF is a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology that combines the sensitivity of FRET with the advantages of time-resolved measurement.[4] The key principles are:

  • FRET: Energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. This transfer only occurs when the donor and acceptor are in close proximity (typically within 10 nm).

  • Time-Resolved Detection: HTRF uses a long-lifetime fluorescent donor, typically a Europium (Eu3+) cryptate.[4] This allows for a measurement delay after the initial excitation pulse, which eliminates short-lived background fluorescence from buffers, proteins, and test compounds, thereby significantly increasing the signal-to-noise ratio.[4]

  • Ratiometric Measurement: The signal is calculated as a ratio of the acceptor's emission to the donor's emission. This ratiometric readout corrects for well-to-well variations and compound interference, enhancing data quality and robustness.[2]

HTRF Assay Principle for TRK Kinase Activity

The most common HTRF format for kinase activity is a "sandwich" immunoassay that detects the phosphorylation of a substrate. For TRK kinases, which are tyrosine kinases, a universal biotinylated substrate like Poly(Glu,Tyr) 4:1 is often employed.[5][6][7]

The assay components are:

  • TRK Kinase: Recombinant TrkA, TrkB, or TrkC enzyme.

  • Substrate: A biotinylated tyrosine-containing peptide or protein, such as Poly(Glu,Tyr)-biotin.[8][9]

  • ATP: The phosphate donor for the kinase reaction.

  • Donor Fluorophore: An anti-phosphotyrosine antibody (e.g., PT66 or 4G10) labeled with Europium cryptate (Eu3+).

  • Acceptor Fluorophore: Streptavidin conjugated to an acceptor like XL665 or d2 (SA-XL665).

Mechanism of Action:

  • In the presence of an active TRK kinase and ATP, the biotinylated substrate is phosphorylated on a tyrosine residue.

  • The detection reagents are added. The Eu3+-labeled anti-phosphotyrosine antibody binds to the newly phosphorylated site on the substrate.

  • Simultaneously, the SA-XL665 binds to the biotin tag on the same substrate molecule.

  • This binding event brings the donor (Eu3+) and acceptor (XL665) into close proximity, allowing FRET to occur upon excitation at 337 nm.

  • The resulting TR-FRET signal at 665 nm is directly proportional to the amount of phosphorylated substrate, and thus to the TRK kinase activity.

  • When a TRK inhibitor is present, it blocks the kinase activity, preventing substrate phosphorylation. This results in no FRET signal, leading to a decrease in the HTRF ratio.

HTRF_Assay_Principle cluster_no_inhibition Active Kinase cluster_inhibition Inhibited Kinase TRK_Active TRK Kinase ATP_ADP ATP_ADP Substrate_P Biotin-Substrate-Tyr(P) ATP_ADP->Substrate_P Phosphorylation FRET HTRF Signal Substrate_P->FRET Detection Eu_Ab Eu-Ab(pY) Eu_Ab->Substrate_P SA_XL SA-XL665 SA_XL->Substrate_P TRK_Inactive TRK Kinase Substrate_NoP Biotin-Substrate-Tyr TRK_Inactive->Substrate_NoP No Phosphorylation Inhibitor TRK Inhibitor Inhibitor->TRK_Inactive Binds No_FRET No HTRF Signal Substrate_NoP->No_FRET No Detection

Figure 2: HTRF Assay Principle for TRK Kinase Inhibition.

Experimental Protocols

Part 1: Assay Development and Optimization

Before screening inhibitors, it is critical to optimize assay conditions to ensure a robust and sensitive signal window. These experiments are typically performed in a 384-well low-volume plate format.

1.1 Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer. A typical buffer might be 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BSA. Note that optimal buffer conditions may vary between TRK isoforms.[10]

  • TRK Kinase Stock: Reconstitute or dilute recombinant TRK kinase (TrkA, TrkB, or TrkC) to a concentrated stock in an appropriate buffer and store at -80°C in single-use aliquots.

  • Substrate Stock: Prepare a stock solution of biotinylated Poly(Glu,Tyr) 4:1 substrate.[9]

  • ATP Stock: Prepare a concentrated ATP stock solution in water.

  • Detection Buffer: Prepare the HTRF detection buffer as per the manufacturer's instructions (e.g., from a Cisbio KinEASE™ TK kit), which typically contains EDTA to stop the kinase reaction.[11]

  • Detection Reagents: Just before use, dilute the Eu3+-anti-phosphotyrosine antibody and SA-XL665 to their working concentrations in the detection buffer.

1.2 TRK Kinase Titration: The goal is to determine the optimal enzyme concentration that yields a strong signal without consuming the substrate too rapidly.

  • Prepare serial dilutions of the TRK kinase in 1X kinase buffer.

  • Add 4 µL of each kinase dilution (and a no-enzyme control) to the wells of a 384-well plate.

  • Add 4 µL of a fixed, excess concentration of the biotin-substrate and ATP (e.g., 1 µM substrate and 100 µM ATP).

  • Incubate for 60 minutes at room temperature.

  • Add 8 µL of the detection reagent mix to stop the reaction and initiate detection.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader.

  • Select a kinase concentration that gives a high signal-to-background ratio and is on the linear portion of the titration curve.

1.3 ATP Km Determination (Optional but Recommended): To accurately characterize ATP-competitive inhibitors, the assay should be run at an ATP concentration close to its Michaelis constant (Km).

  • Use the optimal TRK kinase concentration determined above.

  • Prepare serial dilutions of ATP.

  • Initiate the kinase reaction with the fixed enzyme and substrate concentrations and varying ATP concentrations.

  • Follow the incubation and detection steps as above.

  • Plot the HTRF signal against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km.[12]

Part 2: TRK Inhibitor Screening and IC50 Determination

This protocol is for screening a compound library to identify hits and determine their potency (IC50).

Workflow for TRK Inhibitor Screening

Workflow_Diagram A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) B 2. Dispense Inhibitor (2 µL of serial dilutions) A->B C 3. Add TRK Kinase (4 µL) B->C D 4. Pre-incubate (15 min at RT) C->D E 5. Initiate Reaction (Add 4 µL Substrate/ATP mix) D->E F 6. Kinase Reaction (e.g., 60 min at RT) E->F G 7. Stop & Detect (Add 10 µL HTRF Detection Reagents) F->G H 8. Detection Incubation (60 min at RT) G->H I 9. Read Plate (HTRF Reader) H->I J 10. Data Analysis (Calculate IC50) I->J

Figure 3: Experimental Workflow for TRK Inhibitor Screening.

Step-by-Step Protocol (20 µL Final Volume):

  • Compound Plating: Prepare serial dilutions of your test compounds in a buffer containing DMSO. Dispense 5 µL of each compound dilution into the assay plate. Include controls: "no inhibitor" (DMSO vehicle only) for the high signal (0% inhibition) and "no enzyme" for the low signal (100% inhibition).

  • Enzyme Addition: Add 5 µL of TRK kinase (at 4X the final optimal concentration) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the kinase.

  • Reaction Initiation: Prepare a 2X mix of the biotin-substrate and ATP in kinase buffer (at the pre-determined optimal concentrations, e.g., Km for ATP). Add 10 µL of this mix to all wells to start the reaction.

  • Kinase Reaction: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. The reaction should be in the linear range of product formation.

  • Detection: Prepare the HTRF detection reagent mix (Eu3+-Ab and SA-XL665) in detection buffer. Add 10 µL of this mix to each well. This stops the kinase reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, acquiring fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

Data Analysis and Interpretation

1. HTRF Ratio Calculation: The primary output is the HTRF ratio, which normalizes the acceptor signal to the donor signal, correcting for quenching and pipetting errors.

HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

2. Assay Quality Control: Z'-Factor The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13] It measures the separation between the high (positive control, 0% inhibition) and low (negative control, 100% inhibition) signals.

Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Where:

  • σpos and σneg are the standard deviations of the positive and negative controls.

  • μpos and μneg are the means of the positive and negative controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable
[Table adapted from Zhang et al., 1999][3]

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[3]

3. IC50 Value Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it produces 50% of its maximal inhibitory effect.

  • Normalize Data: Convert the HTRF ratios to percent inhibition using the high and low controls.

    % Inhibition = [ (High Signal - Sample Signal) / (High Signal - Low Signal) ] x 100

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve and calculate the IC50 value.

Sample Data and IC50 Curve Generation:

Inhibitor [nM]log[Inhibitor]HTRF Ratio (Mean)% Inhibition
0 (High Ctrl)-250000.0
No Enzyme (Low)-1500100.0
0.1-1.0245002.1
10.02100017.0
101.01325050.0
1002.0350091.5
10003.0160099.6
100004.0155099.8

This table presents hypothetical data for illustrative purposes.

Conclusion and Advanced Perspectives

The HTRF platform provides a powerful, robust, and high-throughput solution for the discovery and characterization of TRK kinase inhibitors. The homogeneous, "mix-and-read" format minimizes handling steps and is readily automated, making it ideal for screening large compound libraries.[14][15] By carefully optimizing enzyme, substrate, and ATP concentrations, researchers can develop highly sensitive and reproducible assays for all three TRK isoforms.

For more advanced studies, such as determining inhibitor binding kinetics (Ki) or mechanism of action, complementary HTRF binding assays can be employed.[16][17] These assays use a fluorescently labeled tracer compound (e.g., a known inhibitor) that competes with the test compound for binding to the kinase, providing an orthogonal method to validate hits from primary screens. The combination of activity and binding assays offers a comprehensive toolkit for advancing promising TRK inhibitor candidates in the drug discovery pipeline.

References

  • Sino Biological. (n.d.). Peptide Substrates: Poly (4:1 Glu, Tyr) Peptide. Retrieved from [Link]

  • Takara Bio. (n.d.). Frequently Asked Questions: Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • Sino Biological. (n.d.). Poly (4:1 Glu, Tyr) Peptide Datasheet. Retrieved from [Link]

  • Le, T. T., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 2, 20–26. Retrieved from [Link]

  • Zhao, H., et al. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. Viruses, 11(7), 590. Retrieved from [Link]

  • Kuboyama, T., et al. (2011). Consensus Substrate Sequence for Protein-tyrosine Phosphatase Receptor Type Z. Journal of Biological Chemistry, 286(43), 37673–37682. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. Retrieved from [Link]

  • Nova Natura. (n.d.). HTRF Reagents (Cisbio). Retrieved from [Link]

  • Hartman, J. J., et al. (2013). Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB. Biochemistry, 52(43), 7644–7654. Retrieved from [Link]

  • Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1360, 1–18. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TrkA Assay Kit. Retrieved from [Link]

  • Neobits Inc. (n.d.). Cisbio / Revvity - 61TK0BLC - HTRF TK Substrate-biotin, 500 µg. Retrieved from [Link]

  • Le, T. T., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Protein Tyrosine Kinase Substrate (poly-Glu,Tyr 4:1). Retrieved from [Link]

  • INDIGO Biosciences. (2023). Human Tropomyosin Receptor Kinase TrkA, TrkB, TrkC Assays Now Available. Retrieved from [Link]

  • Jia, Y. (2009). Current status of HTRF technology in kinase assays. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Knepper, M. A., et al. (n.d.). Kinase Sequence Motifs. Retrieved from [Link]

  • Ardini, E., et al. (2020). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Cancers, 12(2), 333. Retrieved from [Link]

  • Hubbard, S. R. (2004). Protein tyrosine kinase-substrate interactions. Current Opinion in Structural Biology, 14(6), 677–684. Retrieved from [Link]

  • Reaction Biology. (n.d.). Target-Specific Assays. Retrieved from [Link]

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Application Note: Sulforhodamine B (SRB) Assay for High-Throughput Antiproliferative Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sulforhodamine B (SRB) assay is a robust, sensitive, and cost-effective colorimetric method for determining cell density and is widely employed for in vitro cytotoxicity and antiproliferative drug screening.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific principles, a step-by-step protocol with field-proven insights, and data interpretation methods. The protocol is based on the well-established methodology used by the National Cancer Institute (NCI) for its NCI-60 human tumor cell line screen, ensuring high reproducibility and relevance.[1][4][5]

Principle of the Assay

The SRB assay is a cell density determination based on the measurement of total cellular protein content.[2][6] The core of the assay relies on Sulforhodamine B, a bright-pink aminoxanthene dye that possesses two sulfonic acid groups.[6][7]

The mechanism proceeds as follows:

  • Fixation: Cells are first treated with Trichloroacetic Acid (TCA). Cold TCA serves a dual purpose: it fixes the cells to the culture plate and precipitates cellular macromolecules, including proteins, preventing their loss during subsequent washing steps.[8]

  • Staining: Under mildly acidic conditions (provided by 1% acetic acid in the staining solution), the anionic sulfonic acid groups of SRB form strong electrostatic complexes with the basic amino acid residues (lysine, arginine) of cellular proteins.[8][9][10][11]

  • Quantification: The binding of SRB is stoichiometric; therefore, the amount of dye bound is directly proportional to the total protein mass in each well, which in turn is a reliable proxy for the cell number.[6][7] After washing away unbound dye, the protein-bound SRB is solubilized using a basic solution (e.g., 10 mM Tris base). The absorbance of the resulting colored solution is then measured spectrophotometrically (typically at ~515-570 nm), providing a quantitative measure of cell density.[12][13]

This method is independent of cellular metabolic activity, a distinct advantage over tetrazolium-based assays (like MTT or XTT) which can be confounded by compounds affecting mitochondrial function without being directly cytotoxic.[14] Furthermore, the endpoint is stable, and stained plates can be stored indefinitely before reading.[6][14]

Materials and Reagents

  • Cell Lines: Adherent cancer cell lines of interest (e.g., from the NCI-60 panel).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI 1640) supplemented with 5% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[12]

  • Equipment:

    • 96-well flat-bottom microtiter plates

    • Multichannel pipette

    • Automated microplate reader (wavelength capability ~515 nm)

    • Humidified incubator (37°C, 5% CO₂)

    • Plate shaker

  • Reagents:

    • Trichloroacetic Acid (TCA): 10% (w/v) in water. Store at 4°C.

    • Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid. Dissolve 0.4 g SRB in 100 mL of 1% acetic acid. Store at room temperature, protected from light.[12]

    • Washing Solution: 1% (v/v) acetic acid in water.

    • Solubilization Buffer: 10 mM Tris base solution (pH 10.5). Prepare by dissolving Tris base in water and adjusting pH if necessary. Store at room temperature.[13]

    • Test Compounds: Stock solutions of test compounds, typically dissolved in DMSO.

    • Vehicle Control: DMSO or the solvent used for test compounds.

Experimental Workflow and Protocol

The following protocol is optimized for a 96-well plate format and a 48-hour drug exposure period, mirroring the classic NCI screening methodology.[15]

Phase 1: Cell Seeding and Time-Zero (Tz) Plate Preparation
  • Cell Seeding: Harvest and count cells. Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-20,000 cells/well) in 100 µL of culture medium.[12]

    • Expert Insight: The optimal seeding density is critical and cell-line dependent. It should be determined empirically to ensure cells are in the exponential growth phase throughout the experiment and that the final absorbance values for control wells fall within the linear range of the assay (typically OD < 2.0).[16][17]

  • Incubation: Incubate the plates for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.[12]

  • Time-Zero (Tz) Plate: After the 24-hour incubation, prepare the Tz plate. This plate represents the cell count at the moment of drug addition and is crucial for calculating cytostatic vs. cytotoxic effects.[12] To do this, take one of the seeded plates, remove the medium, and proceed directly to the Fixation step (Section 3.3).

Phase 2: Compound Treatment
  • Compound Preparation: Prepare serial dilutions of the test compounds at 2X the final desired concentration in culture medium.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells of the remaining plates. Also include wells for:

    • Vehicle Control (C): Cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest compound dose.

    • Medium Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Return the plates to the incubator for the desired exposure period (e.g., 48 hours).[15]

Phase 3: Cell Fixation and Staining
  • Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (for a final concentration of ~3.3%) without removing the supernatant. Incubate the plates at 4°C for at least 1 hour.[8][13]

    • Expert Insight: Adding TCA directly to the medium is a gentle fixation method that minimizes cell detachment. The fixed plates can be stored at 4°C for an extended period if necessary.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[12]

    • Expert Insight: Thorough but gentle washing is critical. Inadequate washing leads to high background, while overly aggressive washing can cause cell loss.[8] After the final wash, remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][12]

  • Post-Staining Wash: Quickly discard the SRB solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[8][12][13]

  • Drying: Allow the plates to air-dry completely. At this stage, the plates are stable and can be stored.[6]

Phase 4: Solubilization and Data Acquisition
  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[13]

  • Shaking: Place the plates on a shaker for 5-10 minutes to ensure the bound dye is completely solubilized.[7]

  • Absorbance Reading: Measure the optical density (OD) on a microplate reader at a wavelength of 515 nm.[12] A reference wavelength of 690 nm can be used to reduce background noise.[7]

Workflow Diagram

SRB_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_process Phase 3 & 4: Processing cluster_analysis Phase 5: Data Analysis A 1. Seed Cells (96-well plate) B 2. Incubate 24h (37°C, 5% CO₂) A->B Tz 3. Fix & Stain Time-Zero (Tz) Plate B->Tz C 4. Add Test Compounds & Vehicle Controls B->C D 5. Incubate 48h (Drug Exposure) C->D E 6. Fix Cells (Cold 10% TCA) D->E F 7. Wash & Dry E->F G 8. Stain with SRB F->G H 9. Wash & Dry G->H I 10. Solubilize Dye (10 mM Tris Base) H->I J 11. Read Absorbance (~515 nm) I->J K 12. Calculate % Growth & Generate Curves J->K L 13. Determine GI₅₀, TGI, LC₅₀ K->L

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Data Analysis and Interpretation

Proper analysis requires normalizing the data against the Time-Zero (Tz) and Control (C) wells. This allows for the differentiation between growth inhibition (cytostatic) and cell killing (cytotoxic) effects.

The percentage growth is calculated for each compound concentration using the following formula[18]:

  • If Test OD ≥ Tz OD: Percentage Growth = [(Test OD - Tz OD) / (Control OD - Tz OD)] * 100

  • If Test OD < Tz OD: Percentage Growth = [(Test OD - Tz OD) / Tz OD] * 100

From the dose-response curves generated using these values, three key parameters are determined[18][19]:

  • GI₅₀ (Growth Inhibition 50): The drug concentration resulting in a 50% reduction in the net protein increase (as compared to the control) during the drug incubation period. This corresponds to a Percentage Growth value of 50.

  • TGI (Total Growth Inhibition): The drug concentration where the cell population shows no net growth over the incubation period (Test OD = Tz OD). This corresponds to a Percentage Growth value of 0.

  • LC₅₀ (Lethal Concentration 50): The drug concentration that results in a 50% reduction in the protein content of the cells at the end of the incubation compared to the beginning (a net loss of 50% of cells). This corresponds to a Percentage Growth value of -50.

Sample Data Presentation
Compound Conc. (µM)Mean Test OD% Growth
Controls
Tz (Time-Zero)0.150-
C (Vehicle)0.950100%
Test Compound
0.10.83085%
1.00.55050%
10.00.1500%
100.00.075-50%
Calculated Values
GI₅₀1.0 µM
TGI10.0 µM
LC₅₀100.0 µM

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background OD Inadequate washing after fixation or staining.[8]Increase the number and vigor of washing steps with 1% acetic acid. Ensure plates are fully submerged.
Low Signal / OD Readings Low cell seeding density; Poor cell attachment; Over-washing.Optimize seeding density.[16] Ensure even cell suspension. Be gentle during washing steps.
High Well-to-Well Variability Inconsistent cell seeding; "Edge effect" in 96-well plates; Pipetting errors.Mix cell suspension thoroughly before and during plating. Avoid using the outermost wells or fill them with sterile PBS. Use a multichannel pipette for consistency.[17]
Non-linear Dose-Response Compound precipitation at high concentrations; Cell confluency in control wells is too high.Check compound solubility in media. Reduce cell seeding density to ensure control cells do not become over-confluent.

Conclusion

The Sulforhodamine B assay is a powerful and highly reproducible tool for assessing the antiproliferative activity of novel compounds.[3][20] Its simplicity, stability, and basis in a stoichiometric protein stain make it a superior choice over metabolic assays for many high-throughput screening campaigns. By following a standardized protocol, such as the one adapted from the NCI, researchers can generate robust and reliable data to advance drug discovery programs.

References

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Creative Bioarray. [Link]

  • Sulforhodamine B (SRB) Assay Of Curcumin Loaded Nanoemulsion By Using Glioblastoma Cell Line - Slideshare. Slideshare. [Link]

  • NCI-60 Screening Methodology. National Cancer Institute. [Link]

  • Sulforhodamine B (SRB) Assay Of Curcumin Loaded Nanoemulsion By Using Glioblastoma Cell Line - ResearchGate. ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay - Creative Bioarray. Creative Bioarray. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed. PubMed. [Link]

  • GI50, TGI, LC50 Calculation Protocol - Studylib. Studylib. [Link]

  • SRB assay for measuring target cell killing V.1 - Protocols.io. Protocols.io. [Link]

  • Optimization of the sulforhodamine B colorimetric assay - ResearchGate. ResearchGate. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - Nature Protocols. Nature Protocols. [Link]

  • Key considerations when using the sulforhodamine B assay for screening novel anticancer agents | Request PDF - ResearchGate. ResearchGate. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. SciSpace. [Link]

  • Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed. PubMed. [Link]

  • Comparison of two methods used to calculate drug sensitivity of cell... - ResearchGate. ResearchGate. [Link]

  • NCI-60 - Wikipedia. Wikipedia. [Link]

  • NCI-60 Human Tumor Cell Lines Screen - Norecopa. Norecopa. [Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. American Association for Cancer Research. [Link]

  • Classic NCI-60 Screen (Archived). National Cancer Institute. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. National Institutes of Health. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC - NIH. National Institutes of Health. [Link]

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Application Note & Protocols: Development of 4-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the development of 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of the PD-1/PD-L1 immune checkpoint.

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Cancer Immunotherapy

The advent of immune checkpoint inhibitors (ICIs) has revolutionized oncology, with monoclonal antibodies targeting the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) axis achieving remarkable clinical success.[1][2] This interaction serves as a crucial mechanism for tumor cells to evade immune surveillance.[3][4] When PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T cells, it triggers an inhibitory cascade that suppresses T-cell proliferation and cytotoxic activity.[5]

While antibody-based therapies are transformative, they are not without limitations, including high costs, poor oral bioavailability, and the potential for immune-related adverse events.[6] This has spurred the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, which offer potential advantages in terms of oral administration, tumor penetration, and manufacturing scalability.[7][8] The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for designing such inhibitors due to its favorable physicochemical properties and synthetic tractability.[9][10][11]

This guide provides a comprehensive overview of the rationale, synthesis, and evaluation protocols for developing this compound derivatives as next-generation PD-1/PD-L1 inhibitors.

The PD-1/PD-L1 Signaling Axis: The "Brake" on Anti-Tumor Immunity

The PD-1/PD-L1 pathway is a negative feedback loop essential for maintaining immune homeostasis and preventing autoimmunity.[1] However, cancer cells co-opt this pathway to protect themselves from the immune system.[3][4]

Mechanism of Inhibition:

  • Engagement: PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T cell.[5]

  • Signal Transduction: This binding leads to the recruitment of the phosphatase SHP-2 to the intracellular domain of PD-1.[1]

  • T-Cell Suppression: SHP-2 dephosphorylates key downstream components of the T-cell receptor (TCR) signaling pathway, effectively dampening the anti-tumor immune response, inhibiting T-cell proliferation, and reducing cytokine secretion.[1]

Small-molecule inhibitors are designed to physically occupy the binding pocket on PD-L1, preventing its interaction with PD-1 and thereby releasing the "brakes" on the T-cell response.

PD1_Pathway cluster_T_Cell Activated T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Signal PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruits SHP2->Activation Inhibits MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding (Immune Suppression) Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDL1 Blocks Interaction Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A Scaffold Design & Computational Modeling B Chemical Synthesis of Pyrazolopyridine Derivatives A->B Guides C Biochemical Assays (e.g., HTRF, SPR) B->C Screening D Cell-Based Functional Assays (e.g., Co-culture Reporter Assay) C->D Confirms Activity E In Vitro ADME & Pharmacokinetics D->E Lead Selection F In Vivo Efficacy Studies (Syngeneic Mouse Models) E->F Candidate Selection

Caption: A streamlined workflow for developing PD-1/PD-L1 small-molecule inhibitors.

Synthesis Protocol: this compound Core

Rationale: The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes. A common and effective method involves a multi-component reaction that offers high yields and structural diversity. [10][12] Protocol: Three-Component Synthesis of 1H-pyrazolo[3,4-b]pyridines

  • Principle: This protocol describes the condensation reaction of an aromatic aldehyde, a ketone (e.g., ethyl acetoacetate), and a 5-aminopyrazole derivative in the presence of a catalyst to form the fused ring system. [12]* Materials:

    • Substituted 5-aminopyrazole (1.0 eq)

    • Aromatic aldehyde (1.0 eq)

    • β-ketoester or ketone (1.0 eq)

    • Ethanol (solvent)

    • Catalyst (e.g., triethylamine or piperidine, 0.1 eq)

    • Reaction vessel with reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the substituted 5-aminopyrazole, aromatic aldehyde, and the β-ketoester.

    • Add ethanol as the solvent to create a slurry.

    • Add the catalyst (e.g., triethylamine) to the mixture.

    • Heat the reaction mixture to reflux (approx. 80°C) and stir for 6-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Validation: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Evaluation Protocols

Protocol: Biochemical Binding Assay (HTRF)

Rationale: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method to quantify the ability of a compound to directly disrupt the PD-1/PD-L1 protein-protein interaction. It measures proximity between two molecules tagged with FRET donor and acceptor fluorophores. [7]

  • Principle: Recombinant His-tagged PD-L1 is bound to an anti-His antibody labeled with a donor fluorophore (e.g., Europium cryptate), and Fc-tagged PD-1 is bound to an anti-Fc antibody labeled with an acceptor (e.g., d2). When PD-1 and PD-L1 interact, the fluorophores are in close proximity, generating a FRET signal. An inhibitor will disrupt this interaction, causing a decrease in the signal.

  • Materials:

    • Recombinant human PD-1-Fc and PD-L1-His proteins

    • Anti-His-Europium Cryptate antibody

    • Anti-Fc-d2 antibody

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume white plates

    • Test compounds (serially diluted in DMSO, then assay buffer)

    • HTRF-compatible microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds. The final DMSO concentration in the assay should be kept constant and low (<1%).

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of a pre-mixed solution containing PD-1-Fc and the anti-Fc-d2 antibody.

    • Add 4 µL of a pre-mixed solution containing PD-L1-His and the anti-His-Europium Cryptate antibody.

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

    • Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using positive (no inhibitor) and negative (no PD-1/PD-L1) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based PD-1/PD-L1 Blockade Reporter Assay

Rationale: While biochemical assays confirm direct binding, cell-based assays are critical to evaluate a compound's functional activity in a more biologically relevant context. [6][13]This assay uses engineered cell lines to measure the restoration of T-cell signaling upon blockade of the PD-1/PD-L1 axis. [14][15]

  • Principle: Jurkat T cells are engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element (PD-1/NFAT Reporter Jurkat cells). [14]A second cell line, such as CHO or Raji cells, is engineered to express human PD-L1 and a T-cell receptor (TCR) activator. [7][13]When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. An effective inhibitor blocks this interaction, restoring TCR signaling and leading to a quantifiable increase in luminescence. [3]* Materials:

    • PD-1/NFAT Reporter Jurkat cells

    • PD-L1/TCR Activator expressing cells (e.g., CHO or Raji)

    • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test compounds

    • 96-well white, clear-bottom cell culture plates

    • Luciferase detection reagent (e.g., ONE-Glo™ or similar)

    • Luminometer

  • Procedure:

    • Seed the PD-L1/TCR Activator cells (e.g., 20,000 cells/well) in a 96-well plate and incubate for 4-6 hours to allow attachment.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the wells containing the PD-L1 expressing cells.

    • Add the PD-1/NFAT Reporter Jurkat cells (e.g., 100,000 cells/well) to each well.

    • Co-culture the cells for 6-8 hours at 37°C in a 5% CO₂ incubator.

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no cells).

    • Plot the relative luminescence units (RLU) against the logarithm of the compound concentration.

    • Fit the dose-response curve to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal signaling restoration.

Compound ID Assay Type Result (IC₅₀/EC₅₀) Reference
D38 HTRF (Biochemical)9.6 nM[7]
D38 Cell Co-culture (Functional)1.61 µM[7]
Compound 15y TBK1 Kinase Assay0.2 nM[16]
Compound C03 TRKA Kinase Assay56 nM[11]
Note: Compounds 15y and C03 are 1H-pyrazolo[3,4-b]pyridine derivatives evaluated against different targets, demonstrating the scaffold's versatility. Data is included for structural context.

In Vivo Efficacy and PK/ADME Protocols

Protocol: In Vivo Efficacy in Syngeneic Mouse Models

Rationale: To assess the anti-tumor activity of a lead compound, a syngeneic mouse model is the gold standard. In this model, mouse tumor cells are implanted into immunocompetent mice of the same strain, ensuring a functional immune system is present to evaluate the effects of immunotherapy. [8]

  • Principle: A lead pyrazolopyridine derivative is administered (e.g., orally) to tumor-bearing mice. The compound's ability to inhibit PD-1/PD-L1 interaction is expected to enhance the endogenous anti-tumor CD8+ T-cell response, leading to tumor growth inhibition. [8]* Materials:

    • 6-8 week old C57BL/6 or BALB/c mice

    • Syngeneic tumor cell line (e.g., MC38-colon, B16-F10-melanoma)

    • Lead compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

    • Calipers for tumor measurement

    • Standard animal housing and handling equipment

  • Procedure:

    • Implant tumor cells (e.g., 1 x 10⁶ MC38 cells) subcutaneously into the flank of the mice.

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at various doses).

    • Administer the compound daily via oral gavage for a specified period (e.g., 14-21 days).

    • Measure tumor volume with calipers every 2-3 days. Volume (mm³) = (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., flow cytometry for tumor-infiltrating lymphocytes, immunohistochemistry for CD8+ T-cells). [8]* Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Analyze immune cell populations within the tumor microenvironment to confirm the mechanism of action.

Protocol: In Vitro Metabolic Stability Assay

Rationale: Poor metabolic stability can lead to rapid clearance and low exposure in vivo, limiting a drug's efficacy. Assessing stability in liver microsomes is a standard, early-stage screen for metabolic liabilities. [17]

  • Principle: The test compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction requires NADPH as a cofactor. The disappearance of the parent compound over time is measured by LC-MS/MS. [17]* Materials:

    • Pooled human or mouse liver microsomes (HLM or MLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (in DMSO)

    • Acetonitrile with an internal standard (for reaction quenching)

    • LC-MS/MS system

  • Procedure:

    • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line corresponds to the rate of elimination (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

References

  • Crown Bioscience. (2024). How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?[Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • InvivoGen. Jurkat & Raji PD-1/PD-L1 Antagonist Assay (Bio-IC™). [Link]

  • PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Assay Genie. PD-1 & PD-L1 Inhibitors. [Link]

  • ResearchGate. (2022). The screening workflow of PD-1/PD-L1 inhibitors. [Link]

  • BPS Bioscience. PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. [Link]

  • Anticancer Research. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. [Link]

  • Crown Bioscience. (2024). SITC 2024 Poster: A Novel In Vitro Assay to Evaluate the Potency of Anti-PD-1 and Anti-PD-L1 Drugs in NSCLC. [Link]

  • PubMed. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]

  • MDPI. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. [Link]

  • ACS Publications. (2019). In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. [Link]

  • ResearchGate. Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. [Link]

  • InnoSer. (2024). Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. [Link]

  • NIH. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2017). Mechanism of action of PD-1 and PD-L1 inhibitors. [Link]

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2024). Immunological Mechanisms behind Anti-PD-1/PD-L1 Immune Checkpoint Blockade: Intratumoral Reinvigoration or Systemic Induction?[Link]

  • ACS Publications. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

  • Pharmacy Times. (2023). Study Results Find Different Mechanisms of Action in 2 Immune Checkpoint Inhibitor Regimens. [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

Sources

Use of 4-Methyl-1H-pyrazolo[3,4-b]pyridine in molecular docking studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of 4-Methyl-1H-pyrazolo[3,4-b]pyridine in Molecular Docking Studies For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Guide to In Silico Profiling of Pyrazolo[3,4-b]pyridine Scaffolds

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic purine structures and serve as a potent hinge-binding motif in various protein kinases.[1] This structural feature makes its derivatives, including this compound, prime candidates for the development of targeted therapeutics, particularly in oncology.[2] Molecular docking serves as an essential, cost-effective computational method to predict the binding orientation and affinity of such small molecules within a protein's active site, thereby prioritizing candidates for synthesis and experimental validation.[3]

This guide provides a comprehensive framework for conducting a molecular docking study on this compound. We will use Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated cancer target, as a representative case study.[4][5] The narrative explains the scientific rationale behind each procedural choice, offers a detailed, self-validating protocol, and presents methods for robust data interpretation, adhering to the highest standards of scientific integrity.

Part 1: Scientific & Methodological Foundations

The Privileged Scaffold: 1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine bicycle is a bioisostere of adenine, the purine core of ATP. This allows it to effectively compete with endogenous ATP for the binding pocket in many kinases.[1] The nitrogen atoms of the fused ring system are strategically positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that anchors ATP.[1] The addition of a methyl group at the 4-position, as in this compound, can influence solubility, metabolic stability, and steric interactions within the binding pocket, making it a key point for structure-activity relationship (SAR) studies.[5][6]

The Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when activated by Cyclin E or Cyclin A, plays a pivotal role in promoting the G1/S phase transition of the cell cycle.[5] Dysregulation and overexpression of the CDK2/Cyclin E complex are common in various cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a validated strategy for cancer therapy.[7] The ATP binding site of CDK2 is a well-defined pocket, and its structure in complex with pyrazolo[3,4-b]pyridine inhibitors has been solved crystallographically, providing an excellent foundation for in silico studies.[4]

The Method: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] The process involves two main stages:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand within the receptor's binding site, generating numerous possible binding poses.[9]

  • Scoring: A scoring function is then used to estimate the binding affinity (typically as a negative value in kcal/mol) for each pose. A more negative score indicates a more favorable predicted binding affinity.[8]

This method allows researchers to rapidly screen virtual libraries of compounds, rationalize SAR, and propose novel molecular designs before committing to resource-intensive chemical synthesis.[3]

Part 2: A Validated Protocol for Docking this compound into CDK2

This protocol provides a step-by-step workflow for preparing the target and ligand, validating the docking parameters, executing the docking simulation, and analyzing the results.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis p1 1. Fetch Protein Structure (PDB: 1PXI) p2 2. Prepare Receptor (Remove water, add hydrogens) p1->p2 p3 3. Extract Co-crystallized Ligand (For validation) p2->p3 v1 6. Define Binding Site (Grid box generation) p3->v1 l1 4. Obtain Ligand Structure (this compound) l2 5. Prepare Ligand (Energy minimization, assign charges) l1->l2 d1 9. Dock Test Ligand (this compound) l2->d1 v2 7. Re-dock Co-crystallized Ligand v1->v2 v3 8. Calculate RMSD (Compare docked vs. crystal pose) v2->v3 v4 Is RMSD < 2.0 Å? v3->v4 v4->v1 No (Adjust Parameters) v4->d1 Yes d2 10. Analyze Results (Binding energy, interactions) d1->d2 d3 11. Visualize Binding Pose d2->d3 G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras CycD Cyclin D Synthesis Ras->CycD CDK46 CDK4/6 CycD->CDK46 Rb pRb CDK46->Rb Phosphorylates E2F E2F CDK46->E2F Releases Rb->E2F Inhibits CycE Cyclin E Synthesis E2F->CycE CDK2 CDK2 CycE->CDK2 Activates G1S G1-S Phase Transition (DNA Replication) CDK2->G1S Promotes Inhibitor 4-Methyl-1H-pyrazolo [3,4-b]pyridine Inhibitor->CDK2 INHIBITS

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methyl-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Introduction to the Synthesis of this compound

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them valuable cores for various therapeutic agents. A common and efficient method for the synthesis of the target compound, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (a derivative of this compound), is the Friedländer annulation. This involves the acid-catalyzed condensation of 3-amino-4-methylpyrazole with acetylacetone. While seemingly straightforward, this reaction can be prone to low yields if not properly optimized and controlled.

This guide will focus on troubleshooting the synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a representative example.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction has a very low yield, or I am not getting any product at all. What are the most likely causes?

Low or no yield in the synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup and workup.

Troubleshooting Workflow for Low/No Product Formation

troubleshooting_low_yield start Low or No Product Yield check_sm Verify Starting Material Purity and Integrity start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok Yes sm_bad Impurities Detected check_sm->sm_bad No check_conditions Evaluate Reaction Conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions Identified check_conditions->conditions_bad No check_workup Assess Workup and Purification Procedure workup_ok Procedure is Appropriate check_workup->workup_ok Yes workup_bad Potential for Product Loss Identified check_workup->workup_bad No sm_ok->check_conditions solution_sm Purify Starting Materials (e.g., recrystallization, distillation) sm_bad->solution_sm conditions_ok->check_workup solution_conditions Optimize Catalyst, Solvent, Temperature, and Time conditions_bad->solution_conditions end Improved Yield workup_ok->end solution_workup Modify Extraction and Purification Protocol workup_bad->solution_workup solution_sm->check_sm solution_conditions->check_conditions solution_workup->check_workup

Caption: Troubleshooting decision tree for low product yield.

In-depth Explanations:

  • Purity of Starting Materials:

    • 3-Amino-4-methylpyrazole: This is a key starting material. Impurities can inhibit the reaction. It is a π-excessive system, making it susceptible to oxidation and other side reactions.[1] Ensure it is of high purity. If it has been stored for a long time, consider purification by recrystallization.

    • Acetylacetone: This β-dicarbonyl compound exists in a keto-enol tautomerism. The enol form is the reactive species in the initial condensation. Ensure it is fresh and not contaminated with water or other impurities that could interfere with the reaction.

  • Reaction Conditions:

    • Catalyst: The Friedländer synthesis is typically catalyzed by acid or base.[2][3] For this specific transformation, an acid catalyst like p-toluenesulfonic acid (p-TSA) or even a Lewis acid can be effective.[4] The absence or deactivation of the catalyst will halt the reaction. Ensure the catalyst is fresh and added in the correct stoichiometric amount.

    • Solvent: The choice of solvent is crucial for reactant solubility and achieving the necessary reaction temperature.[5] High-boiling point solvents like ethanol, acetic acid, or even solvent-free conditions at elevated temperatures have been reported for similar syntheses.[1][2] If your reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting materials or the product.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Workup and Purification:

    • The product, being a nitrogen-containing heterocycle, can have some aqueous solubility, especially in acidic conditions. During the workup, ensure the aqueous phase is thoroughly extracted.

    • Purification by column chromatography can be challenging due to the polarity of the product.[5] Streaking on the column or irreversible adsorption can lead to significant product loss. Careful selection of the stationary and mobile phases is critical.

Q2: My reaction is producing a mixture of products. How can I improve the selectivity and separate the desired product?

While the reaction of the symmetrical acetylacetone with 3-amino-4-methylpyrazole should not lead to regioisomers, the formation of side products is a common cause of low yields and purification difficulties.

Potential Side Reactions and Byproducts:

  • Incomplete Cyclization: The initial condensation product, an enamine, might not fully cyclize to the pyrazolopyridine. This can be due to insufficient heating or catalyst deactivation.

  • Self-condensation of Acetylacetone: Under certain conditions, acetylacetone can undergo self-condensation, leading to polymeric byproducts.

  • Oxidation/Decomposition: The aminopyrazole starting material or the final product can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Strategies for Improving Selectivity:

  • Control of Reaction Temperature: Gradually increasing the temperature and monitoring the reaction by TLC can help find the optimal point where the desired product is formed without significant byproduct formation.

  • Catalyst Choice: The type and amount of catalyst can influence the reaction pathway. For instance, milder catalysts might favor the desired cyclization over decomposition pathways.[6]

Separation of the Desired Product:

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.[5]

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.[5] The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.

Experimental Protocol: Synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol is a representative procedure based on the Friedländer annulation.

Reaction Scheme:

reaction_scheme reactant1 3-Amino-4-methylpyrazole plus + arrow p-TSA, Ethanol Reflux reactant2 Acetylacetone product 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine arrow:e->product:w

Caption: Synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 3-Amino-4-methylpyrazole

  • Acetylacetone

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-4-methylpyrazole (1.0 eq), ethanol, and acetylacetone (1.1 eq).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

ParameterRecommended Condition
Reactant Ratio 3-Amino-4-methylpyrazole : Acetylacetone (1 : 1.1)
Catalyst p-Toluenesulfonic acid monohydrate (0.1 eq)
Solvent Ethanol
Temperature Reflux
Reaction Time Monitor by TLC (typically 4-8 hours)

References

  • López-Cara, L. et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4475. Available at: [Link]

  • Jia, C.-S. et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Ghahremanzadeh, R. et al. (2018). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In New Trends in Heterocyclic Chemistry. IntechOpen. Available at: [Link]

  • Kumar, A. et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100842. Available at: [Link]

  • Hassan, A. S. (2019). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-410. Available at: [Link]

  • Diaz-Ortiz, A. et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. Available at: [Link]

  • S. M. Aly, et al. (2011). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Korean Chemical Society, 55(4), 643-649. Available at: [Link]

  • Spectrabase. 4,6-DIMETHYL-1-N-PHENYL-1H-PYRAZOLO-[3,4-B]-PYRIDINE. Available at: [Link]

Sources

Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.

I. Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of the pyrazolo[3,4-b]pyridine core typically involves the construction of the pyridine ring onto a pre-existing pyrazole moiety.[1] A common and versatile method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The general mechanism involves a condensation reaction followed by cyclization and dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Enamine_Intermediate Enamine Intermediate 5-Aminopyrazole->Enamine_Intermediate Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Pyrazolo_Pyridine Dehydration

Caption: Generalized reaction mechanism for pyrazolo[3,4-b]pyridine synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrazolo[3,4-b]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these syntheses are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.[2]

Troubleshooting Decision Tree for Low Yield

G Start Low/No Yield Purity Are starting materials pure? Start->Purity Conditions Are reaction conditions (catalyst, solvent, temp.) optimized? Purity->Conditions Yes Purify_SM Purify starting materials (recrystallization, chromatography). Purity->Purify_SM No Monitoring Is reaction being monitored effectively (TLC)? Conditions->Monitoring Yes Screen_Conditions Screen catalysts, solvents, and temperature. Consult literature for analogous reactions. Conditions->Screen_Conditions No Workup Is the work-up procedure appropriate? Monitoring->Workup Yes Optimize_TLC Optimize TLC conditions. Check for product degradation on baseline. Monitoring->Optimize_TLC No Adjust_Workup Adjust pH, extraction solvent, or purification method. Workup->Adjust_Workup No Success Improved Yield Workup->Success Yes Purify_SM->Purity Screen_Conditions->Conditions Optimize_TLC->Monitoring Adjust_Workup->Workup

Sources

Purification of 4-Methyl-1H-pyrazolo[3,4-b]pyridine using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the successful purification of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Question 1: I'm observing significant peak tailing of my compound on the TLC plate and during column chromatography. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel. The primary cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to uneven elution from the column, resulting in a tailed peak.

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase Modification: The most effective and immediate solution is to modify your mobile phase.

    • Addition of a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia, can drastically improve peak shape.[1][2] These additives compete with your compound for the active silanol sites, effectively masking them.[1] Start with a low concentration (e.g., 0.1-1% v/v) of TEA in your eluent system.

    • Use of an Alcohol Co-solvent: Adding a more polar solvent like methanol or isopropanol to your mobile phase can also help. These solvents can hydrogen bond with the silanol groups, reducing their interaction with your compound.

  • Stationary Phase Selection:

    • Deactivated Silica Gel: If mobile phase modification is insufficient, consider using deactivated silica gel. You can either purchase commercially prepared deactivated silica or prepare it yourself by treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.[3]

    • Alternative Stationary Phases: For particularly challenging separations, switching to a different stationary phase like alumina (neutral or basic) or a polymer-based resin can be a viable option.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

Question 2: My compound, this compound, seems to be degrading on the silica gel column. How can I confirm this and prevent it?

Answer:

Degradation of sensitive compounds on acidic silica gel is a known issue.[3] The acidic nature of the stationary phase can catalyze decomposition, especially for compounds with acid-labile functional groups.

Confirmation of Degradation:

A simple 2D TLC experiment can help you determine if your compound is unstable on silica.

  • Experimental Protocol: 2D TLC for Stability Check

    • Spot your purified compound on the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.

    • Develop the plate again in the same solvent system.

    • Analysis: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots off the diagonal.[3]

Prevention of Degradation:

  • Deactivated Stationary Phase: As with peak tailing, using deactivated silica gel or switching to a more inert stationary phase like alumina can prevent degradation.[3]

  • Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with optimal flow rates to expedite the process.

  • Lower Temperature: If the compound is thermally labile, consider running the column in a cold room to minimize decomposition.

Question 3: I'm struggling to get good separation between my product and a closely related impurity. What strategies can I employ to improve resolution?

Answer:

Achieving good resolution between closely eluting compounds requires careful optimization of your chromatographic conditions.

  • Fine-tune the Mobile Phase:

    • Solvent Strength: Adjust the polarity of your mobile phase. A common starting point for pyrazolopyridines is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[4][5][6] Systematically vary the ratio of these solvents to find the optimal separation. A 10% decrease in the organic solvent proportion can significantly increase retention time, potentially improving separation.[7]

    • Solvent Selectivity: If changing the solvent strength isn't effective, try changing the nature of the polar solvent. For example, if you are using ethyl acetate, try switching to a solvent with different hydrogen bonding properties like dichloromethane/methanol.

  • Optimize Column Parameters:

    • Column Length and Diameter: Use a longer, narrower column for more challenging separations. This increases the number of theoretical plates and provides more opportunities for separation.

    • Particle Size: Smaller particle size silica gel offers higher resolution but will result in higher backpressure.[1]

  • Gradient Elution: If a single isocratic solvent system fails to resolve your compounds, a gradient elution can be very effective. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound and then more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of this compound?

A1: For a compound with the heterocyclic structure of this compound, which has moderate polarity, a good starting point for normal-phase chromatography on silica gel would be a mixture of ethyl acetate and hexanes. You can start with a relatively low polarity, for example, 20-30% ethyl acetate in hexanes, and gradually increase the polarity based on your initial TLC analysis. For more polar impurities, a gradient extending to a small percentage of methanol in dichloromethane can be effective.

Mobile Phase System Typical Application Notes
Ethyl Acetate / HexanesGood for compounds of moderate polarity.A versatile starting point. Adjust the ratio to achieve an Rf of 0.2-0.3 for your target compound.
Dichloromethane / MethanolEffective for more polar compounds and impurities.Start with a low percentage of methanol (1-5%) and increase as needed.
Chloroform / MethanolAn alternative to DCM/MeOH, sometimes offering different selectivity.Ensure proper ventilation as chloroform is toxic.

Q2: How should I prepare my sample for loading onto the column?

A2: Proper sample loading is crucial for a good separation. You have two main options:

  • Wet Loading: Dissolve your crude sample in a minimum amount of the initial mobile phase solvent.[8] If the sample is not very soluble, you can use a slightly more polar solvent, but keep the volume as small as possible to avoid band broadening.[8]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you have a large amount of crude material.[8] Dissolve your sample in a suitable volatile solvent (e.g., dichloromethane, methanol), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[8] This powder can then be carefully loaded onto the top of your packed column.

Q3: My compound is not eluting from the column, even with a highly polar solvent system. What could be the problem?

A3: There are several possibilities if your compound is not eluting:

  • Compound Decomposition: As discussed in the troubleshooting section, your compound may have decomposed on the silica gel.[3] A 2D TLC can help confirm this.

  • Irreversible Adsorption: The compound might be too polar and is irreversibly binding to the silica gel. In this case, you may need to switch to a different stationary phase like reversed-phase silica (C18) or use a more aggressive mobile phase containing additives like ammonia or acetic acid to protonate or deprotonate your compound and alter its retention.[3]

  • Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly and have not accidentally used a less polar solvent than intended.[3]

G start Compound not eluting from column check_stability Perform 2D TLC to check for stability start->check_stability decomposed Compound decomposed. Consider alternative stationary phase (e.g., alumina) or deactivating silica. check_stability->decomposed Degradation observed stable Compound is stable check_stability->stable No degradation check_solvent Verify mobile phase composition and preparation. stable->check_solvent solvent_error Incorrect solvent system. Prepare fresh mobile phase. check_solvent->solvent_error Error found solvent_ok Solvent system is correct check_solvent->solvent_ok No error increase_polarity Gradually increase mobile phase polarity. (e.g., add MeOH or use a gradient) solvent_ok->increase_polarity elutes Compound elutes. Purification successful. increase_polarity->elutes Success still_no_elution Compound still does not elute. Consider reversed-phase chromatography or a different purification technique. increase_polarity->still_no_elution Failure

Sources

Technical Support Center: Identifying Synthesis Byproducts by HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying synthesis byproducts using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis. The following content is structured to address common challenges encountered during experimental workflows, offering explanations grounded in scientific principles and field-proven experience.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[1][2][3] However, the path to clean chromatograms and accurate byproduct identification is often fraught with challenges. This section addresses the most common issues encountered during HPLC analysis of synthesis reaction mixtures.

FAQ 1: I see unexpected peaks in my HPLC chromatogram. What are they and how do I identify them?

Answer:

Unexpected peaks, often referred to as "ghost peaks," can arise from several sources.[4] It is crucial to systematically investigate the potential causes to ensure accurate identification of true synthesis byproducts.

Potential Causes & Troubleshooting Steps:

  • Contamination: Impurities can be introduced from various sources.[4]

    • Mobile Phase: Use high-purity solvents and freshly prepared mobile phases.[4][5] Contaminants can accumulate in solvent reservoirs over time.

    • Sample Preparation: Ensure all glassware is scrupulously clean. Impurities can be leached from plastic tubes or filters.

    • System Carryover: A previous, more concentrated sample may not have been fully flushed from the system.[4]

      • Protocol: Run a blank injection (mobile phase only) to see if the ghost peaks persist. If they do, perform a system flush with a strong solvent (e.g., isopropanol) to remove adsorbed compounds.[6]

  • Air Bubbles: Air bubbles passing through the detector can cause sharp, spurious peaks.[4][7]

    • Protocol: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[4][8] Prime the pump to remove any trapped air.[4]

  • Degradation: The analyte itself might be degrading on-column or in the autosampler.[5]

    • Protocol: Use a thermostatted autosampler to maintain sample stability.[5] Analyze samples as quickly as possible after preparation.

  • Byproducts of the Synthesis: The unexpected peaks could indeed be byproducts from your reaction.

    • Workflow: If you've ruled out the above causes, the next step is to isolate these peaks for structural elucidation. This can be achieved through preparative HPLC. Once isolated, the fractions can be analyzed by NMR and mass spectrometry (MS) to determine their structures.[9][10]

Diagram: General Workflow for Investigating Unexpected HPLC Peaks

G Start Unexpected Peak Observed in HPLC Check_Contamination Systematically Check for Contamination Sources Start->Check_Contamination Run_Blank Run Blank Injection (Mobile Phase Only) Check_Contamination->Run_Blank Peak_Persists Does the Peak Persist? Run_Blank->Peak_Persists No_Peak No, Peak is Gone (Contamination Issue) Peak_Persists->No_Peak No Yes_Peak Yes, Peak Remains Peak_Persists->Yes_Peak Yes System_Flush Perform System Flush with Strong Solvent Re_analyze Re-analyze Sample System_Flush->Re_analyze Check_Degradation Investigate Sample Degradation Re_analyze->Check_Degradation Yes_Peak->System_Flush Isolate_Peak Isolate Peak using Preparative HPLC Check_Degradation->Isolate_Peak Characterize Structural Elucidation (NMR, MS) Isolate_Peak->Characterize Byproduct_Identified Byproduct Identified Characterize->Byproduct_Identified

Caption: Troubleshooting workflow for unexpected HPLC peaks.

FAQ 2: My main product and a byproduct are co-eluting or have poor resolution. How can I improve their separation?

Answer:

Poor resolution is a common problem when dealing with structurally similar compounds.[1][8] Optimizing the chromatographic conditions is key to achieving baseline separation.

Strategies for Improving Resolution:

  • Mobile Phase Optimization:

    • Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the separation of complex mixtures.[8]

    • pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can dramatically alter retention times and selectivity. Ensure the pH is at least 1.5 units away from the pKa of your analytes.

    • Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase will alter the elution strength and can improve separation.

  • Column Chemistry:

    • Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.

  • Flow Rate and Temperature:

    • Lower Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

    • Temperature Control: Operating at a controlled, elevated temperature can improve peak shape and reduce viscosity, but may also affect selectivity.[7]

Table 1: Common HPLC Peak Shape Problems and Solutions
ProblemPotential CausesTroubleshooting Actions
Peak Tailing - Column overload- Secondary interactions (e.g., with residual silanols)- Contaminated or degraded column- Reduce sample concentration- Adjust mobile phase pH or add an ion-pairing agent- Clean or replace the column[2][8]
Peak Fronting - Column overload- Poor sample solubility in the mobile phase- Dilute the sample- Dissolve the sample in the initial mobile phase[2][8]
Split Peaks - Clogged column frit- Column void or channeling- Sample solvent incompatible with mobile phase- Backflush the column- Replace the column- Dissolve the sample in the mobile phase[2]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including synthesis byproducts.[9][11][12] However, interpreting complex spectra and dealing with common issues requires a systematic approach.

FAQ 3: I have unidentified signals in my ¹H NMR spectrum. How can I determine their origin?

Answer:

Unidentified signals in an NMR spectrum can be perplexing. A methodical process of elimination is the most effective way to identify their source.

Potential Sources and Identification Strategies:

  • Residual Solvents: The most common source of extraneous peaks.

    • Protocol: Compare the chemical shifts of the unknown peaks to a standard table of residual solvent peaks.[13] For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃.[13] To remove volatile solvents like ethyl acetate, co-evaporation with dichloromethane can be effective.[13]

  • Water: A broad peak that can appear over a wide chemical shift range.

    • Protocol: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH and -NH) will exchange with deuterium and their signals will disappear or significantly diminish.[13]

  • Grease: Silicon grease from glassware joints can appear as a broad singlet around 0 ppm.

  • Synthesis Byproducts: If you have excluded the above possibilities, the signals likely belong to one or more byproducts.

    • Workflow:

      • Integrate: Carefully integrate all signals in the spectrum. The relative integrals of the byproduct signals compared to your main product can give you a molar ratio.

      • 2D NMR: Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[14]

        • COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together molecular fragments.[14]

        • HSQC: Correlates protons directly to the carbons they are attached to.[14]

      • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting the fragments identified from COSY and HSQC to build the complete structure of the byproduct.[15]

Diagram: Workflow for Byproduct Structure Elucidation by NMR

G Start Crude Reaction Mixture with Suspected Byproducts HPLC_Analysis Initial HPLC Analysis (Purity Assessment) Start->HPLC_Analysis Isolation Isolation of Byproduct(s) (e.g., Preparative HPLC) HPLC_Analysis->Isolation NMR_Acquisition Acquire NMR Data: 1H, 13C, DEPT Isolation->NMR_Acquisition Structure_Elucidation 2D NMR for Structure Elucidation NMR_Acquisition->Structure_Elucidation COSY COSY (H-H Connectivity) Structure_Elucidation->COSY HSQC HSQC (Direct C-H Correlation) Structure_Elucidation->HSQC HMBC HMBC (Long-Range C-H Correlation) Structure_Elucidation->HMBC NOESY NOESY/ROESY (Spatial Proximity) Structure_Elucidation->NOESY Structure_Proposal Propose Structure(s) COSY->Structure_Proposal HSQC->Structure_Proposal HMBC->Structure_Proposal NOESY->Structure_Proposal Confirmation Confirm with MS Data (Molecular Weight) Structure_Proposal->Confirmation Final_Structure Final Byproduct Structure Determined Confirmation->Final_Structure

Caption: A comprehensive workflow for byproduct identification.

FAQ 4: How can I quantify the amount of a byproduct in my sample using NMR?

Answer:

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a reference standard of the analyte itself.[16][17]

Protocol for Quantitative ¹H NMR (qNMR):

  • Internal Standard: Choose an internal standard that has a known purity, is stable, does not react with your sample, and has at least one sharp proton signal that is well-resolved from all other signals in your sample.[16] Maleic acid is a common choice.[16]

  • Sample Preparation: Accurately weigh a known amount of your crude product and a known amount of the internal standard. Dissolve them together in a known volume of a deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification. This typically involves ensuring a long relaxation delay (D1) to allow for full relaxation of all protons between scans.

  • Data Processing: Carefully integrate a well-resolved signal from your main product, the byproduct, and the internal standard.

  • Calculation: The molar ratio of your byproduct to the internal standard can be calculated using the following formula:

    M_byproduct = (I_byproduct / N_byproduct) / (I_std / N_std) * (M_std / M_sample)

    Where:

    • M_byproduct is the moles of the byproduct

    • I_byproduct and I_std are the integrals of the byproduct and standard signals

    • N_byproduct and N_std are the number of protons giving rise to those signals

    • M_std and M_sample are the masses of the standard and sample

This allows for an accurate determination of the amount of byproduct present.

Section 3: Integrated Approaches and Best Practices

For unambiguous identification of synthesis byproducts, a combination of techniques is often necessary. The coupling of HPLC with MS (LC-MS) provides retention time data and molecular weight information simultaneously.[9][18][19] Fractions collected from an HPLC can then be subjected to detailed NMR analysis for complete structural elucidation.[9][18]

Forced degradation studies are also a critical component of impurity profiling.[20][21] By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products can be generated and identified, which helps in developing stability-indicating analytical methods.[20][21][22]

By adopting a systematic and multi-faceted analytical approach, researchers can confidently identify, quantify, and characterize byproducts, ensuring the quality, safety, and efficacy of their synthesized compounds.

References

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  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
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Technical Support Center: Enhancing the Solubility of Pyrazolo[3,4-b]pyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the common challenge of poor aqueous solubility of this important class of compounds in biological assays. Our goal is to ensure the reliability and reproducibility of your experimental data.

Introduction: The Solubility Challenge with Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds with a wide range of biological activities, including applications as anticancer, antiviral, and anti-inflammatory agents.[1][2] However, their often planar and rigid structure can lead to poor aqueous solubility, creating a significant hurdle for in vitro and in vivo biological evaluation.[3][4] This guide provides a systematic approach to addressing these solubility issues, ensuring accurate and meaningful results in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolo[3,4-b]pyridine derivatives poorly soluble in aqueous media?

A1: The low water solubility of many pyrazolo[3,4-b]pyridine derivatives is often attributed to their rigid, planar heterocyclic structure, which can favor strong crystal lattice interactions. These stable crystalline forms require significant energy to break apart and dissolve in a solvent. Furthermore, the presence of lipophilic substituents can increase the compound's hydrophobicity, further limiting its solubility in aqueous solutions.[5]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, including pyrazolo[3,4-b]pyridines, it is aprotic and has a very different polarity compared to aqueous buffers or cell culture media.[6][7] When a concentrated DMSO stock solution is introduced into an aqueous environment, the DMSO rapidly disperses, and the solubility of your compound can drop dramatically, leading to precipitation.[8] It is crucial to ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[6][9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines.[10][11] However, it is always best practice to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cell line's viability and function. Concentrations above 1% can lead to significant cellular stress, altered gene expression, and even cytotoxicity, which can confound your experimental results.[9][12]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, methanol, and propylene glycol can be used.[13][14] The choice of solvent will depend on the specific properties of your compound and the tolerance of your biological assay system. It's important to note that these solvents can also exhibit cytotoxic effects at higher concentrations.[14] Therefore, a careful evaluation of solvent toxicity is necessary.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, like pyrazolo[3,4-b]pyridine derivatives, within their hydrophobic core, forming a water-soluble inclusion complex.[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[15][19]

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a systematic workflow for tackling solubility issues with your pyrazolo[3,4-b]pyridine derivatives.

Step 1: Initial Solubility Assessment

Before proceeding with complex formulation strategies, it's essential to determine the baseline solubility of your compound.

Protocol: Visual Solubility Assessment

  • Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Perform serial dilutions of your stock solution in your final aqueous assay buffer (e.g., PBS or cell culture medium) in a clear microplate.

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 2-24 hours).[20]

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate aqueous solubility under these conditions.

Diagram: Initial Solubility Troubleshooting Workflow

start Start: Compound with Poor Solubility sol_assess Step 1: Initial Solubility Assessment (Visual Method) start->sol_assess is_soluble Is compound soluble at desired concentration? sol_assess->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Initiate Solubility Enhancement Strategy is_soluble->troubleshoot No

Caption: A decision-making workflow for initial solubility assessment.

Step 2: Co-Solvent and pH Adjustment Strategies

If your compound is not sufficiently soluble, the next step is to explore simple formulation adjustments.

Q: My compound is still precipitating. What should I try next?

A: If direct dilution fails, a combination of co-solvents and pH adjustment can be effective, especially for compounds with ionizable groups. Pyrazolo[3,4-b]pyridines, being nitrogen-containing heterocycles, can have basic properties.[21][22]

Protocol: pH-Dependent Solubility Enhancement

  • Determine pKa: If the pKa of your compound is unknown, you can estimate it using software or through experimental titration.

  • Acidic Buffers: For basic compounds, decreasing the pH of your aqueous buffer with a mild organic acid (e.g., citric acid, tartaric acid) can increase solubility by protonating the nitrogen atoms, leading to the formation of a more soluble salt.[23]

  • Test a pH Range: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) and repeat the visual solubility assessment.

  • Assay Compatibility: Ensure that the chosen pH is compatible with your biological assay and does not affect cell viability or protein function.

Strategy Mechanism Considerations
Co-solvents (e.g., Ethanol, PEG 400) Increase the polarity of the solvent system.Potential for cytotoxicity at higher concentrations.[14]
pH Adjustment (for basic compounds) Protonation of nitrogen atoms to form a more soluble salt.The selected pH must be compatible with the biological assay.[23]
Step 3: Advanced Solubilization Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Q: Co-solvents and pH adjustment are not enough. What are my other options?

A: Cyclodextrins and surfactants are powerful tools for enhancing the solubility of poorly soluble drugs.[24][25]

Protocol: Cyclodextrin-Mediated Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and better safety profiles compared to natural cyclodextrins.[16]

  • Prepare a Stock Solution: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-40% w/v).

  • Complexation: Add your compound (from a concentrated DMSO stock) to the cyclodextrin solution and stir or sonicate to facilitate the formation of the inclusion complex.

  • Determine Optimal Ratio: Experiment with different molar ratios of your compound to the cyclodextrin to find the optimal concentration for solubilization.

  • Control Experiments: It is crucial to run a control with the cyclodextrin alone to ensure it does not interfere with your assay.

Diagram: Advanced Solubilization Workflow

start Compound Insoluble with Co-solvents/pH Adjustment try_cyclo Try Cyclodextrin Formulation (e.g., HP-β-CD) start->try_cyclo is_soluble_cyclo Is compound soluble? try_cyclo->is_soluble_cyclo try_surfactant Try Surfactant Formulation (e.g., Tween 80) is_soluble_cyclo->try_surfactant No success Proceed with Assay is_soluble_cyclo->success Yes is_soluble_surf Is compound soluble? try_surfactant->is_soluble_surf consider_sdd Consider Solid Dispersion or Nanosuspension is_soluble_surf->consider_sdd No is_soluble_surf->success Yes

Caption: A workflow for selecting an advanced solubilization strategy.

Use of Surfactants

Surfactants like Tween® 20, Tween® 80, and Pluronics® can increase solubility by forming micelles that encapsulate hydrophobic compounds.[5][24] However, they can also interfere with biological membranes and assay components, so their use should be carefully validated.

Excipient Type Examples Mechanism of Action Typical Starting Concentration
Cyclodextrins HP-β-CD, SBE-β-CDForms water-soluble inclusion complexes.[15]1-10% (w/v)
Non-ionic Surfactants Tween® 80, Polysorbate 20Forms micelles to encapsulate the compound.[24]0.01-0.1% (v/v)

Final Recommendations and Best Practices

  • Always Run Vehicle Controls: In every experiment, include a control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) as your experimental groups.

  • Confirm Compound Integrity: After solubilization, especially with methods involving pH changes or heating, it is advisable to confirm the chemical stability of your compound using analytical techniques like HPLC.

  • Document Everything: Keep detailed records of your solubilization protocols, including the solvents, excipients, concentrations, and any observations. This will be invaluable for troubleshooting and ensuring the reproducibility of your experiments.

  • Consider Solid Dispersions for In Vivo Studies: For more advanced applications, such as in vivo studies, creating an amorphous solid dispersion of your pyrazolo[3,4-b]pyridine derivative in a hydrophilic polymer can significantly enhance its oral bioavailability.[3][26]

By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with pyrazolo[3,4-b]pyridine derivatives and generate high-quality, reliable data in your biological assays.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Mude, G., et al. (2024). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University, 19(1), 1-5.
  • Pawar, P., & Vavia, P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 81-87.
  • Al-Gawhari, M. A., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(1), 1-10.
  • Margalit, A., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Kumar, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Dugar, R. P., et al. (2021). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
  • Loftsson, T., & Jónsdóttir, S. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2426.
  • Abdel-Wahab, B. F., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 26(3), 1849-1883.
  • Abdel-Wahab, B. F., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Retrieved January 19, 2026, from [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1735-1742.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451.
  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union.
  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2359.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. Retrieved January 19, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2017). Research Journal of Pharmacognosy, 4(4), 49-54.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2011). Molecular Pharmaceutics, 8(4), 1141-1147.
  • On the basicity of conjugated nitrogen heterocycles in different media. (2018). FULIR. Retrieved January 19, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Retrieved January 19, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved January 19, 2026, from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2017). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). European Journal of Pharmaceutical Sciences, 77, 101-105.
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2018). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved January 19, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2016). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Overcoming Poor Cellular Potency of Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine inhibitors. This versatile scaffold is a cornerstone in the development of inhibitors for a range of therapeutic targets, including various kinases.[1][2] However, a common challenge encountered is the discrepancy between high biochemical potency and poor activity in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate and overcome these hurdles.

Troubleshooting Guide: From Bench to Cell

This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Issue 1: High Biochemical IC50, but Weak or No Cellular Activity

You've synthesized a novel pyrazolo[3,4-b]pyridine inhibitor and it demonstrates nanomolar potency against its purified target enzyme. However, when you move to a cellular assay, the IC50 value shifts dramatically to the micromolar range, or you observe no significant effect at all.

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Actionable Advice:

      • Assess Physicochemical Properties: Analyze the molecule's properties against established guidelines for cell permeability, such as Lipinski's Rule of Five. Pay close attention to polar surface area (PSA) and the number of hydrogen bond donors/acceptors.

      • Structural Modifications: Consider medicinal chemistry strategies to enhance permeability. This could involve masking polar groups to create a pro-drug that is cleaved intracellularly, or reducing the number of hydrogen bond donors.[3][4] For instance, N-methylation can sometimes improve permeability by reducing hydrogen bonding potential.[3]

      • Permeability Assays: Directly measure the compound's ability to cross a cell monolayer using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.[5]

  • Active Efflux by Transporters: Your compound might be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.[6][7]

    • Actionable Advice:

      • Co-incubation with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors like verapamil or cyclosporin A. A significant potentiation of your compound's activity would suggest it is an efflux substrate.[6]

      • In Silico Prediction: Utilize computational models to predict whether your compound is likely to be a substrate for common efflux pumps.

      • Structural Redesign: Modify the chemical structure to reduce recognition by efflux transporters. This is a complex challenge but can sometimes be achieved by altering lipophilicity or removing specific chemical motifs recognized by the pumps.

  • High Protein Binding: The inhibitor may be binding extensively to proteins in the cell culture medium (e.g., albumin) or intracellular proteins, reducing the free concentration available to engage the target.

    • Actionable Advice:

      • Measure Plasma Protein Binding: Determine the extent of binding to plasma proteins. High binding (e.g., >99%) can significantly reduce the unbound, active fraction of the compound.

      • Assay in Serum-Free or Low-Serum Conditions: If experimentally feasible, repeat the cellular assay in media with reduced serum content to see if potency improves. Be mindful that this can affect cell health and signaling pathways.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.

    • Actionable Advice:

      • Microsomal Stability Assay: Assess the metabolic stability of your compound using liver microsomes. This will provide an indication of its susceptibility to phase I and phase II metabolic enzymes.

      • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites on your molecule that are most prone to metabolism.

      • Block Metabolic Sites: Introduce chemical modifications at these "hotspots" to improve metabolic stability. For example, replacing a metabolically liable hydrogen with a fluorine atom.

G start High Biochemical Potency, Poor Cellular Potency perm Assess Cell Permeability (PAMPA, Caco-2) start->perm efflux Test for Active Efflux (Co-incubation with EPIs) start->efflux protein_binding Measure Plasma Protein Binding start->protein_binding metabolism Evaluate Metabolic Stability (Microsomes) start->metabolism perm_res Low Permeability? perm->perm_res efflux_res Efflux Substrate? efflux->efflux_res pb_res High Binding? protein_binding->pb_res met_res Metabolically Unstable? metabolism->met_res perm_sol Structural Modification (Pro-drug, reduce H-bonds) perm_res->perm_sol Yes end Optimized Cellular Potency perm_res->end No efflux_sol Structural Redesign to Avoid Transporters efflux_res->efflux_sol Yes efflux_res->end No pb_sol Modify Structure to Reduce Lipophilicity pb_res->pb_sol Yes pb_res->end No met_sol Block Metabolic Hotspots met_res->met_sol Yes met_res->end No perm_sol->end efflux_sol->end pb_sol->end met_sol->end

Caption: Troubleshooting workflow for poor cellular potency.

Issue 2: Compound Shows Potency but Lacks a Clear Dose-Response Curve

Your pyrazolo[3,4-b]pyridine inhibitor shows some activity at higher concentrations, but you are unable to generate a classic sigmoidal dose-response curve, making it difficult to determine a reliable IC50.

  • Compound Solubility Issues: The inhibitor may be precipitating out of the cell culture medium at higher concentrations.

    • Actionable Advice:

      • Measure Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers and cell culture media.

      • Visual Inspection: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

      • Reduce Final DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and non-toxic to the cells.[8]

      • Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents can be included in the media, but their potential effects on the assay must be carefully validated.

  • Off-Target Toxicity: At higher concentrations, the compound might be causing cell death through mechanisms unrelated to the intended target, confounding the assay readout.

    • Actionable Advice:

      • Cytotoxicity Assays: Run a general cytotoxicity assay (e.g., measuring membrane integrity with LDH release or using a live/dead stain) in parallel with your target-specific assay.

      • Kinome Profiling: Screen your compound against a panel of other kinases to identify potential off-target activities that could contribute to toxicity.[9]

  • Assay Interference: The compound itself may be interfering with the assay technology (e.g., quenching fluorescence or inhibiting a reporter enzyme).

    • Actionable Advice:

      • Run a Cell-Free Assay Control: Test your compound in the assay system without cells to see if it directly affects the readout.

      • Use an Orthogonal Assay: Validate your findings using a different assay with an alternative detection method.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of pyrazolo[3,4-b]pyridines that influence their cellular activity?

The cellular activity of pyrazolo[3,4-b]pyridine inhibitors is a multifactorial equation influenced by several structural elements.[10] The N(1)-H of the pyrazole ring is often crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[10][11] Substitutions on the pyridine and pyrazole rings significantly impact potency, selectivity, and physicochemical properties. For example, introducing polar groups can improve solubility but may hinder cell permeability, requiring a careful balancing act.[12]

Q2: How can I confirm that my inhibitor is engaging its intended target within the cell?

Directly measuring target engagement is a critical step to confirm that your compound is working as intended in a cellular context.[13][14][15] Several techniques can be employed:

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein in the presence of a ligand. Binding of your inhibitor will typically stabilize the target protein, leading to a shift in its melting temperature.[16]

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that can be used to quantify compound binding to a specific target protein in live cells.[16][17]

  • Western Blotting for Phospho-Substrates: If your inhibitor targets a kinase, you can assess its activity by measuring the phosphorylation status of a known downstream substrate via Western blot. A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate.[10]

Q3: What is the significance of the ATP concentration in cellular assays compared to biochemical assays?

This is a critical point often overlooked. Biochemical kinase assays are typically performed at ATP concentrations near the Kₘ of the enzyme to achieve maximal sensitivity.[9] However, the intracellular ATP concentration is much higher (in the millimolar range).[9] For ATP-competitive inhibitors, this high concentration of the endogenous substrate can lead to a significant rightward shift in the IC50 value in cellular assays compared to biochemical assays. This highlights the importance of designing inhibitors with high potency and potentially slow off-rates to effectively compete with intracellular ATP.

Q4: My pyrazolo[3,4-b]pyridine inhibitor is active against the wild-type kinase but not a known resistance mutation. What are my next steps?

The emergence of resistance mutations is a common challenge in kinase inhibitor development.[18][19][20]

  • Structural Biology: If possible, obtain a crystal structure of the mutant kinase domain in complex with your inhibitor. This will provide invaluable insights into the structural basis of resistance.

  • Computational Modeling: Use molecular docking and molecular dynamics simulations to understand how the mutation affects inhibitor binding.

  • Structure-Based Drug Design: Based on the structural and computational insights, design new analogs that can overcome the resistance. This might involve designing compounds that can accommodate the mutated residue or that bind to a different conformation of the kinase.

Parameter Biochemical Assay Cellular Assay Reason for Discrepancy
IC50 Often in the nM rangeCan be in the µM range or inactiveCell permeability, efflux, protein binding, metabolism, high intracellular ATP
ATP Concentration Typically at or below KₘMillimolar rangeCompetition with the endogenous substrate
Environment Purified enzyme in bufferComplex intracellular environmentPresence of other proteins, cofactors, and subcellular compartmentalization

Table 1: Comparison of Biochemical and Cellular Assay Parameters.

References

  • Importance of Quantifying Drug-Target Engagement in Cells.
  • Determining target engagement in living systems.
  • Target Engagement: A Key Factor in Drug Development Failures.Pelago Bioscience.
  • Strategies for target and pathway engagement in cellular assays.
  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.SpringerLink.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective.
  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.PubMed.
  • Revisiting the role of efflux pumps in multidrug-resistant cancer.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.Semantic Scholar.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.
  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors.
  • Efflux Pump‑Mediated Resistance in Chemotherapy.Annals of Medical and Health Sciences Research.
  • Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells.
  • Features of Selective Kinase Inhibitors.
  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy.
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • The role of the efflux pump and its inhibitor in a drug-resistant cancer cell.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.RSC Publishing.
  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.Bioorganic & Medicinal Chemistry Letters.
  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues.PubMed.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.Taylor & Francis Online.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Journal of Chemical Health Risks, Vol. 14 No. 6 (2024).Journal of Chemical Health Risks.

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Technical Support Center: Strategies to Enhance the In Vivo Stability of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during the optimization of in vivo stability for this important class of molecules.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Issues

This section addresses foundational questions regarding the metabolic liabilities of the this compound core structure.

Q1: What are the primary metabolic pathways responsible for the in vivo instability of the this compound scaffold?

A1: The in vivo instability of this scaffold is predominantly driven by Phase I metabolism, catalyzed by cytochrome P450 (CYP) enzymes located primarily in the liver.[1][2] Based on the structure, two "metabolic hotspots" are of primary concern:

  • Oxidation of the 4-Methyl Group: The methyl group at the C4 position is a prime target for benzylic oxidation.[3] CYP enzymes can readily oxidize this group, first to a primary alcohol (hydroxymethyl intermediate) and subsequently to a carboxylic acid. This dramatically increases the polarity of the molecule, facilitating rapid renal clearance.

  • Aromatic Ring Hydroxylation: The pyrazolo[3,4-b]pyridine ring system itself is susceptible to direct hydroxylation by CYPs. The exact position of hydroxylation depends on the electronic properties dictated by other substituents on the molecule, but it is a common metabolic pathway for heterocyclic compounds.

While less common as a primary clearance mechanism, Phase II conjugation (e.g., glucuronidation) of hydroxylated metabolites can also occur, further increasing water solubility and excretion.

Q2: What role does the 4-methyl group play in the molecule's metabolic profile? Is it a liability or an asset?

A2: The 4-methyl group presents a classic medicinal chemistry dichotomy.

  • As a Liability: It is often a primary site of metabolism, or a "metabolic soft spot." The C-H bonds of the methyl group are relatively weak and accessible to CYP enzymes, making oxidation a common and often rapid route of elimination.[3]

  • As an Asset: In some contexts, the methyl group can act as a "metabolic shield." If the C4 position of the pyridine ring were otherwise the most likely site for aromatic hydroxylation, the presence of the methyl group effectively blocks this pathway, potentially forcing metabolism to a slower, alternative route.

Determining its role in your specific derivative requires a metabolite identification (MetID) study. If the primary metabolites are oxidized forms of the methyl group, it is your key liability.

Q3: How does the pyrazolo[3,4-b]pyridine core itself contribute to metabolic instability?

A3: The pyrazolo[3,4-b]pyridine core is a fused aromatic heterocycle. While nitrogen-containing heterocycles are generally more resistant to oxidative metabolism than their carbocyclic analogues (like naphthalene), they are by no means inert.[4] The electron distribution across the two rings creates regions that are susceptible to CYP-mediated oxidation, leading to ring hydroxylation. Furthermore, the nitrogen atoms themselves can be sites for N-oxidation, although this is often a less significant pathway for pyridine-like nitrogens compared to aliphatic amines.[5] The overall stability of the core is highly influenced by the other substituents present, which can alter its electronic properties and steric accessibility.

Q4: What are the standard in vitro assays to assess the metabolic stability of my compound?

A4: The two most common and essential in vitro assays are:

  • Liver Microsomal Stability Assay: This is the workhorse assay for early-stage drug discovery. It uses subcellular fractions (microsomes) from liver cells, which are rich in CYP enzymes.[1] The disappearance of the parent compound is monitored over time in the presence of the necessary cofactor, NADPH. The output is typically expressed as half-life (t½) and intrinsic clearance (Clint).[6][7] This assay is rapid, cost-effective, and provides a good initial assessment of Phase I metabolic stability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (fresh or cryopreserved) and provides a more comprehensive picture of hepatic clearance. It accounts for both Phase I and Phase II metabolism, as well as cellular uptake and transport processes. While more complex and costly than the microsomal assay, it often yields a more accurate prediction of in vivo hepatic clearance.

For a detailed methodology, refer to the Experimental Protocol section below.

Part 2: Troubleshooting Guide - Enhancing In Vivo Stability

This section provides a structured, problem-solving approach to address specific stability issues identified during your experiments.

Q5: My this compound derivative shows high clearance (short half-life) in liver microsomes. What are my first steps?

A5: A high clearance value in your microsomal stability assay is a clear flag for metabolic liability. Your approach should be systematic.

Troubleshooting Workflow for High In Vitro Clearance

A High Clearance in Microsomal Assay B Perform Metabolite Identification (MetID) using LC-MS/MS A->B C Analyze MetID Data: Identify Site(s) of Metabolism B->C D Methyl Group Oxidation C->D Primary Route E Ring Hydroxylation C->E Primary Route F Other Site (e.g., N-dealkylation) C->F Primary Route G Implement Strategy to Block 'Soft Spot' (See Q6) D->G H Implement Strategy to Block 'Soft Spot' (See Q7) E->H F->H I Synthesize Analogs G->I H->I J Re-run Microsomal Stability Assay I->J K Stability Improved? J->K L Proceed to In Vivo PK Studies K->L Yes M Re-evaluate Structure and Consider Scaffold Hop K->M No

Caption: Workflow for addressing high in vitro metabolic clearance.

Step 1: Metabolite Identification (MetID). Before making any chemical modifications, you must understand where your molecule is being metabolized. Incubate your compound with liver microsomes (or hepatocytes) under the same conditions as your stability assay, but for a longer duration and at a higher concentration. Then, use high-resolution LC-MS/MS to identify the masses of the metabolites formed. A mass increase of +16 Da strongly suggests an oxidation event (e.g., hydroxylation).

Step 2: Prioritize Modifications. Based on the MetID results, you can now design a focused set of new analogs that specifically address the identified metabolic "soft spot." The following questions will guide you to the most relevant strategies.

Q6: Metabolite identification points to oxidation of the 4-methyl group. What are the best strategies to block this pathway?

A6: If the 4-methyl group is the primary site of metabolism, your goal is to make the C-H bonds at that position less susceptible to cleavage by CYP enzymes. Here are three field-proven strategies:

  • Deuteration (Kinetic Isotope Effect): Replacing the hydrogen atoms on the methyl group with deuterium (to form a -CD₃ group) is the most sterically and electronically conservative modification you can make.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage has a higher activation energy.[9] This "kinetic isotope effect" can significantly slow the rate of metabolism at this position, often leading to a longer half-life and improved in vivo exposure.[10][11]

  • Bioisosteric Replacement: Replace the methyl group with a bioisostere that is more resistant to oxidation but maintains the necessary steric and electronic properties for biological activity.[12]

    • Fluorination: Replacing -CH₃ with a difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group is a common and effective strategy. The strong C-F bonds are highly resistant to oxidation.[13] However, be aware that the high electronegativity of fluorine can significantly alter the electronics of the pyridine ring and may impact target binding or pKa.

    • Small Rings: A cyclopropyl group can be an excellent bioisostere for a methyl or ethyl group. It maintains a similar steric profile but is generally more metabolically robust.

  • Steric Hindrance: Introduce a bulkier group at an adjacent position (e.g., C3 or C5) to sterically shield the methyl group from the active site of metabolizing enzymes. This strategy is highly dependent on whether such modifications are tolerated by your biological target.

Key Strategies for Blocking Methyl Group Oxidation

cluster_0 Parent Molecule cluster_1 Strategic Modifications parent This compound -CH₃ deuteration Deuteration -CD₃ parent:f1->deuteration Slows C-H bond cleavage fluoro Bioisosteric Replacement -CF₃ parent:f1->fluoro C-F bond is stronger cyclo Bioisosteric Replacement Cyclopropyl parent:f1->cyclo More robust ring

Caption: Common modifications to enhance the stability of a methyl group.

Q7: My compound is being hydroxylated on the pyridine or pyrazole ring. How can I improve stability?

A7: If aromatic hydroxylation is your primary clearance pathway, the goal is to modify the electronic properties of the ring to make it less susceptible to electrophilic attack by CYPs.

  • Blocking with Halogens: Introducing a fluorine atom at the site of hydroxylation is a very effective strategy.[14] Fluorine is small and highly electron-withdrawing. It deactivates the ring towards oxidation and the C-F bond itself is extremely stable.[15] This is often the first strategy to try, provided the modification does not negatively impact biological activity.

  • Positional Isomers/Scaffold Hopping: Sometimes, the entire arrangement of heteroatoms in the core makes it inherently unstable. Consider synthesizing an isomeric scaffold, such as a pyrazolo[1,5-a]pyridine or pyrazolo[3,4-d]pyrimidine.[16] These isomers have different electronic distributions and may present a more stable profile while maintaining the key pharmacophoric elements required for binding to your target.[17]

  • Introduce Electron-Withdrawing Groups: Adding other electron-withdrawing groups (e.g., -CN, -SO₂Me) elsewhere on the ring system can globally decrease the electron density of the aromatic core, making it less prone to oxidation.

Table 1: Comparison of Common Metabolic Stabilization Strategies
StrategyModification ExamplePrimary MechanismPotential AdvantagesPotential Disadvantages
Deuteration -CH₃ → -CD₃Kinetic Isotope EffectMinimal steric/electronic change; high probability of retaining activity.[18]Can be synthetically challenging/costly; stability gains may be modest.
Fluorination -CH₃ → -CF₃Blocking OxidationSignificant increase in stability; can improve binding affinity (pKa modulation).[19]Major electronic changes; may decrease permeability; potential for off-target effects.
Halogenation Ring-H → Ring-FBlocking OxidationEffective at blocking specific hydroxylation sites; can increase potency.[20]Can alter pKa and lipophilicity; may introduce new interactions.
Bioisosteres -CH₃ → CyclopropylSteric/Electronic MimicryCan improve stability while maintaining size/shape; may improve solubility.[21]May not perfectly mimic electronics of original group; synthesis can be complex.
Prodrugs Add cleavable moietyAlter Physicochemical Props.Can improve solubility and permeability, bypassing initial metabolic sites.[17][22]Requires efficient in vivo cleavage; adds complexity to PK/PD profile.[23][24]
Q8: My compound has good in vitro metabolic stability, but poor oral bioavailability in vivo. What could be the issue?

A8: This is a common and frustrating scenario in drug development. If your compound is stable in liver microsomes and hepatocytes, its poor oral bioavailability is likely due to factors other than hepatic clearance.[25] Consider these possibilities:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal tract to be absorbed. Assess the thermodynamic and kinetic solubility of your compound. Strategies to improve this include salt formation or developing amorphous solid dispersions.

  • Low Permeability: The compound may be too polar or have other properties that prevent it from efficiently crossing the intestinal wall. This can be assessed using in vitro models like Caco-2 or PAMPA assays.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen after absorption. An in vitro P-gp substrate assay can confirm this.

  • Gut Wall Metabolism: While you have ruled out liver metabolism, metabolism can also occur in the cells of the intestinal wall, which also contain CYP enzymes (notably CYP3A4).

  • Prodrug Strategy: If solubility and/or permeability are the root cause, a prodrug approach is an excellent strategy.[17] By attaching a polar, cleavable moiety to your molecule, you can dramatically increase aqueous solubility.[22] This prodrug can then be absorbed and subsequently cleaved in the plasma or liver to release the active parent drug.[23]

Part 3: Key Experimental Protocols

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound.[6][26]

1. Materials:

  • Pooled Liver Microsomes (Human, Rat, or other species)[1]

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare Reagents: Thaw microsomes and NADPH regenerating system on ice. Prepare working solutions of your test compound and positive controls by diluting the stock solutions in buffer to an intermediate concentration.

  • Reaction Setup: In the 96-well incubation plate, add phosphate buffer. Then add the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound working solution to the microsome-containing wells to achieve a final concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system working solution to all wells to start the metabolic reaction. For the negative control (T=0 and minus-NADPH control), add buffer instead.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a collection plate containing cold ACN with the internal standard. This immediately stops the reaction and precipitates the proteins.[7]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .

References

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  • Koushika, M., & Anjana, G. V. (2024). Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach. Journal of Natural Remedies, 24(3), 523–535. Retrieved from [Link]

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  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Artuso, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6356-6373. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

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  • Scott, J. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711-730. Retrieved from [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Artuso, E., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6356-6373. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Murray, M., & Ryan, A. J. (1991). Effect of Treatment With Pyrazine and Some Derivatives on Cytochrome P450 and Some Enzyme Activities in Rat Liver. Chemical Research in Toxicology, 4(4), 465-470. Retrieved from [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1936-1943. Retrieved from [Link]

  • Egorin, M. J., et al. (2002). The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes. Drug Metabolism and Disposition, 30(8), 847-854. Retrieved from [Link]

  • Gillis, E. P., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 333-348. Retrieved from [Link]

  • Noell, S., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(9), 856-861. Retrieved from [Link]

  • Shultz, M. D. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6431-6439. Retrieved from [Link]

  • Gouverneur, V., & Müller, K. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6265-6288. Retrieved from [Link]

  • Shultz, M. D. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6431-6439. Retrieved from [Link]

  • Jones, B. C., et al. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 55(16), 2365-2374. Retrieved from [Link]

  • Kumar, A., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 18342. Retrieved from [Link]

  • St. Jean, D. J., Jr., et al. (2010). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 43(8), 1132-1144. Retrieved from [Link]

  • Osorio-Plaza, F., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(2), 106. Retrieved from [Link]

  • Kumar, G. N., et al. (2002). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 30(7), 779-786. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 629-634. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1476. Retrieved from [Link]

  • Kerekes, A. D., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(8), 2635-2659. Retrieved from [Link]

  • Kumar, D., & Punniyamurthy, T. (2021). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 26(11), 3298. Retrieved from [Link]

  • Pradere, U., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. MedChemComm, 12(1), 13-29. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9358-9372. Retrieved from [Link]

  • Chen, K., & Arnold, F. H. (2020). Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. Accounts of Chemical Research, 53(8), 1595-1607. Retrieved from [Link]

  • Toogood, P. L., et al. (2002). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 12(4), 585-588. Retrieved from [Link]

  • Toogood, P. L., et al. (2002). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 12(4), 589-592. Retrieved from [Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Retrieved from [Link]

  • Chessum, N. E. A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... Journal of Medicinal Chemistry, 61(19), 8897-8908. Retrieved from [Link]

  • SFERA. (n.d.). New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. Retrieved from [Link]

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Sources

Optimizing reaction time and temperature for pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, chemists, and professionals in drug development engaged in the synthesis of pyrazolopyridines. This guide is structured to provide not just procedural instructions, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your synthetic routes. Our focus here is on the critical interplay of reaction time and temperature, variables that are paramount to achieving high yields and purity.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is formatted as a series of common issues encountered in the lab, followed by expert analysis and actionable solutions.

Issue 1: Persistently Low or No Product Yield

Question: I'm attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative based on a literature precedent, but my yields are disappointingly low, or in some cases, I'm not isolating any of the desired product. How should I approach troubleshooting this with respect to reaction time and temperature?

Answer:

This is a frequent challenge, particularly with multi-component reactions where a precise sequence of bond-forming events must occur. Low yields are often a sign that the reaction kinetics are not being favored under your current conditions. Let's break down the likely causes and how to address them.

Causality and Strategic Solutions:

  • Insufficient Activation Energy: The initial condensation and subsequent cyclization steps in many pyrazolopyridine syntheses have a significant activation energy barrier. If the reaction temperature is too low, the reactants may simply not have enough energy to overcome this barrier and form the necessary intermediates.

    • Troubleshooting Protocol:

      • Systematic Temperature Elevation: Incrementally increase the reaction temperature in 20°C steps. Monitor the reaction's progress at each new temperature point using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the temperature at which product formation becomes efficient. For many syntheses of pyrazolo[3,4-b]pyridines, temperatures in the range of 80°C to 160°C are often required, depending on the specific reactants and solvent.[1][2]

      • Solvent Considerations: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. If your current solvent has a low boiling point (e.g., ethanol), consider switching to a higher-boiling solvent like dimethylformamide (DMF), dioxane, or acetic acid to facilitate higher reaction temperatures.[2]

      • Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for overcoming activation energy barriers. It provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[3][4][5][6]

  • Premature Reaction Termination: It's possible the reaction is simply kinetically slow and requires more time to reach completion.

    • Troubleshooting Protocol:

      • Conduct a Time-Course Study: Set up a reaction and withdraw small aliquots at regular intervals (e.g., 1, 3, 6, 12, and 24 hours). Quench and analyze these aliquots by TLC or LC-MS to map the rate of product formation and determine the optimal reaction duration.

  • Thermal Decomposition: Conversely, your desired product might be forming but then degrading under prolonged heating or excessively high temperatures. Pyrazolopyridine scaffolds, while generally stable, can be susceptible to decomposition, especially in the presence of certain functional groups.[7]

    • Troubleshooting Protocol:

      • Analyze Time-Course Data for Product Loss: If your time-course study shows the product concentration peaking and then declining, this is a strong indicator of decomposition.

      • Employ a High-Initial, Lower-Maintenance Temperature Profile: Start the reaction at a higher temperature to initiate it efficiently, then reduce the temperature for the remainder of the reaction to maintain product stability once the initial intermediates have formed.

Issue 2: Significant Formation of a Regioisomeric Side Product

Question: My reaction is producing the target pyrazolopyridine, but I'm also getting a substantial amount of a regioisomer that is difficult to separate. How can I leverage reaction time and temperature to improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in pyrazole and pyrazolopyridine synthesis, especially when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[2] The choice of reaction conditions can often tip the balance in favor of one isomer over the other.

Causality and Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: At different temperatures, a reaction can be under either kinetic or thermodynamic control. The kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable. It's possible that the undesired isomer is the kinetic product.

    • Troubleshooting Protocol:

      • Temperature Screening for Selectivity: Run the reaction at a range of temperatures (e.g., room temperature, 60°C, 100°C, and 140°C) and carefully analyze the isomeric ratio in the crude product mixture. This will reveal whether higher or lower temperatures favor the formation of your desired product.

      • Solvent Polarity and Isomer Formation: The choice of solvent can influence regioselectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in pyrazole formation by influencing the stability of key intermediates.[8][9]

  • Visualizing the Optimization Process:

    G cluster_0 Optimization Workflow start Low Yield / Poor Selectivity temp_check Is Temperature Optimal? start->temp_check time_check Is Time Optimal? temp_check->time_check Yes increase_temp Increase Temperature temp_check->increase_temp No increase_time Increase Time time_check->increase_time No decrease_temp_time Decrease Temp/Time (Decomposition?) time_check->decrease_temp_time Yes (check for decomp) increase_temp->time_check optimized Optimized Conditions increase_time->optimized decrease_temp_time->optimized

    Caption: A workflow for optimizing reaction time and temperature.

  • Data-Driven Optimization: The following table illustrates hypothetical results from an optimization study, demonstrating how systematic changes in temperature and time can impact yield and purity.

EntryTemperature (°C)Time (h)SolventYield of Desired Product (%)Ratio of Desired:Undesired Isomer
18012Ethanol452:1
212012Ethanol653:1
31204DMF785:1
41504DMF8510:1
515012DMF70 (Decomposition noted)9:1

Caption: Example data from a reaction optimization study.

Frequently Asked Questions (FAQs)

Q1: For a new pyrazolopyridine synthesis, what's a good starting temperature?

A1: A sensible starting point for many multi-component pyrazolopyridine syntheses is around 80-100°C, especially when using solvents like ethanol or acetic acid.[1][2] If the reaction is sluggish, you can then incrementally increase the temperature. Always consider the thermal stability of your starting materials and the expected product.

Q2: Is microwave heating always better than conventional heating?

A2: Microwave heating is often advantageous, offering faster reaction times, and frequently higher yields and purity.[3][4][6] However, it is not a universal solution. Some reactions may not benefit, and direct translation of conditions from conventional to microwave heating requires careful optimization of parameters like temperature, pressure, and power.[3]

Q3: Can the rate of heating affect the outcome of the reaction?

A3: Yes, the rate of heating can be important. A slow ramp-up to the target temperature can sometimes allow for the clean formation of an initial intermediate, which then cleanly converts to the product at the higher temperature. In contrast, rapid heating can sometimes lead to the formation of side products if competing reaction pathways have lower activation energies but are less thermodynamically favorable.

Experimental Protocols

Protocol 1: General Procedure for a Time-Course Study via LC-MS

  • Assemble the reaction apparatus (e.g., round-bottom flask with a reflux condenser and magnetic stirrer) under an inert atmosphere if required.

  • Charge the flask with the starting materials and solvent.

  • Begin heating and stirring. Once the target temperature is reached, take the first aliquot (t=0).

  • Withdraw small aliquots (e.g., 50 µL) at predetermined time intervals (e.g., 1, 2, 4, 8, 16, 24 hours).

  • Immediately quench each aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an internal standard.

  • Analyze each quenched sample by LC-MS to determine the relative concentrations of starting materials, product, and any major byproducts over time.

  • Plot the concentration of the desired product versus time to identify the point of maximum yield.

Protocol 2: Representative Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]pyridine

This is a general protocol and must be adapted for specific substrates and microwave reactor capabilities.

  • In a 10 mL microwave reaction vial, combine the 5-aminopyrazole (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the aldehyde (1.0 mmol) in a suitable solvent such as DMF (3 mL).[3]

  • Add a catalytic amount of a base like piperidine or an acid like acetic acid, if required by the specific reaction.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Program the reactor to heat to 130°C and hold for 15 minutes with magnetic stirring.

  • After the reaction time is complete, cool the vial to room temperature using compressed air.

  • Work up the reaction mixture as appropriate, which may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Publications. Retrieved from [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. (2013). PubMed. Retrieved from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved from [Link]

  • Solid acid-catalysed synthesis of pyrazolopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1... (n.d.). ResearchGate. Retrieved from [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Retrieved from [Link]

  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2016). ResearchGate. Retrieved from [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central. Retrieved from [Link]

  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. (2019). Beilstein Journals. Retrieved from [Link]

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  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES. (2020). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc. Retrieved from [Link]

  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (2000). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). OUCI. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC - NIH. Retrieved from [Link]

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Technical Support Center: Navigating the Complexities of Catalyst and Inorganic Salt Removal in Reaction Work-ups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful isolation of a target molecule is as critical as its synthesis. The work-up procedure, a crucial step to purify the desired product, often presents significant challenges, particularly in the removal of residual catalysts and inorganic salts. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate these common hurdles effectively. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your compounds.

Troubleshooting Guide: From Cloudy Solutions to Persistent Impurities

This section addresses specific issues encountered during the removal of catalysts and inorganic salts, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Persistent Presence of Homogeneous Catalysts (e.g., Palladium) in the Final Product

Root Cause Analysis: Homogeneous catalysts, such as palladium complexes used in cross-coupling reactions like Suzuki and Heck, can be challenging to remove due to their solubility in the reaction medium.[1] The choice of removal technique is highly dependent on the specific product, solvent, temperature, and any additives present.[2][3][4][5] Often, standard purification methods like crystallization may not be sufficient, as the product itself might contain heteroatoms that act as ligands for the metal.[2][3][4][5]

Solutions:

  • Adsorption: The use of solid-supported materials with a high affinity for the metal is a highly effective strategy.[2]

    • Activated Carbon: A cost-effective option for adsorbing residual palladium.[6][7] However, its lack of selectivity can lead to the adsorption of the desired product, resulting in yield loss.[7] The effectiveness of activated carbon can be influenced by the type of carbon and the reaction conditions.[2][6] For instance, in some cases, agitating a solution with activated carbon at a slightly elevated temperature can significantly reduce palladium levels.[2]

    • Metal Scavengers: These are solid-supported ligands designed to selectively chelate and remove metal catalysts.[8] They offer high selectivity and efficiency, minimizing product loss.[9][10] Silica-based scavengers, often functionalized with sulfur-containing groups, are particularly effective for platinum group metals due to the high affinity of sulfur for these metals.[2]

  • Crystallization: This technique can be effective for removing palladium, especially when optimized.[2] The goal is to have the desired compound crystallize out of the solution, leaving the catalyst impurities behind in the mother liquor.[11][12][13]

  • Extraction: Liquid-liquid extraction can be employed to partition the catalyst into a separate phase from the product.[2][14]

  • Filtration: For heterogeneous catalysts or when the catalyst has precipitated, filtration through a pad of a filter aid like Celite® can be a simple and effective removal method.[2][15][16]

Issue 2: Difficulty in Removing Inorganic Salts from the Organic Product

Root Cause Analysis: Inorganic salts are often byproducts of reactions or are used as reagents (e.g., bases in coupling reactions). Their removal is crucial as they can interfere with subsequent reactions or the final product's properties. The primary challenge lies in their potential insolubility in the organic solvent used for extraction and their high solubility in the aqueous phase, which can sometimes lead to emulsions.

Solutions:

  • Aqueous Washes: The most common method for removing inorganic salts is washing the organic layer with water in a separatory funnel.[17] Water is effective at dissolving many common ionic salts.[3][17]

    • Saturated Brine Wash: A wash with a saturated aqueous solution of sodium chloride (brine) is often used as a final aqueous wash. This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield.[18]

  • Salting-Out Liquid-Liquid Extraction (SALLE): This technique involves adding a high concentration of salt (like sodium chloride) to the aqueous phase to decrease the solubility of the organic compound in it, thereby promoting its transfer to the organic phase.[19]

  • Filtration: If the inorganic salt is insoluble in the reaction solvent, it can be removed by filtration. This is often the case with salts formed during the reaction.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for removing salt impurities.[11][12] The principle is that the desired compound will have a different solubility profile from the salt in a given solvent system, allowing for their separation upon cooling.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method for removing a palladium catalyst?

A1: The choice of method depends on several factors:

  • Nature of the catalyst: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • Nature of your product: Its solubility, stability, and potential to coordinate with the metal.

  • Solvent system: The solvent used in the reaction will influence the effectiveness of different removal techniques.

  • Required purity: The acceptable level of residual metal in your final product.

The following decision tree can guide your selection process:

G start Start: Residual Catalyst in Reaction Mixture catalyst_type Is the catalyst homogeneous or heterogeneous? start->catalyst_type heterogeneous Heterogeneous catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous catalyst_type->homogeneous Homogeneous filtration Filtration (e.g., through Celite®) heterogeneous->filtration product_solid Is the product a solid? homogeneous->product_solid yes_solid Yes product_solid->yes_solid Yes no_solid No product_solid->no_solid No crystallization Crystallization yes_solid->crystallization scavenger Use Metal Scavengers or Activated Carbon no_solid->scavenger extraction Liquid-Liquid Extraction scavenger->extraction If impurities persist

Caption: General workflow for reaction work-up and purification.

This technical support guide is intended to provide a solid foundation for troubleshooting and optimizing your work-up procedures. Remember that each reaction is unique, and some level of empirical optimization will always be necessary to achieve the best results.

References

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Validation & Comparative

Comparative analysis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine vs other TRK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to TRK Inhibitors in Oncology Research

In the landscape of precision oncology, the targeting of specific genetic drivers has revolutionized treatment paradigms. Among these, fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes have emerged as actionable, tumor-agnostic biomarkers. The subsequent development of Tropomyosin Receptor Kinase (TRK) inhibitors has provided potent therapeutic options for patients with TRK fusion-positive cancers. This guide offers a comparative analysis of key TRK inhibitors, evaluating their performance based on preclinical and clinical data.

It is important to clarify that the compound "4-Methyl-1H-pyrazolo[3,4-b]pyridine" represents a chemical scaffold. While pyrazolopyridine cores are integral to the structure of many kinase inhibitors due to their ability to interact with the ATP-binding pocket of kinases, this specific chemical name does not refer to a distinct, clinically evaluated TRK inhibitor. Therefore, this guide will focus on a comparative analysis of prominent, clinically relevant TRK inhibitors: the first-generation agents Larotrectinib and Entrectinib , and the second-generation inhibitors Selitrectinib and Repotrectinib , designed to overcome acquired resistance.

The TRK Signaling Pathway: A Key Oncogenic Driver

The TRK family of proteins, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptor tyrosine kinases are crucial for the development and function of the nervous system.[1] In cancer, chromosomal rearrangements can lead to NTRK gene fusions, where the 3' region of an NTRK gene is fused with the 5' region of an unrelated gene. This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to uncontrolled activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2][]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors TRK Inhibitors cluster_downstream Downstream Signaling TRK_Receptor TRK Receptor (TRKA/B/C) RAS RAS TRK_Receptor->RAS Activates PI3K PI3K TRK_Receptor->PI3K Activates Larotrectinib Larotrectinib Larotrectinib->TRK_Receptor Inhibit (ATP-Competitive) Entrectinib Entrectinib Entrectinib->TRK_Receptor Inhibit (ATP-Competitive) Repotrectinib Repotrectinib Repotrectinib->TRK_Receptor Inhibit (ATP-Competitive) Selitrectinib Selitrectinib Selitrectinib->TRK_Receptor Inhibit (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK_Receptor Binds NTRK_Fusion NTRK Gene Fusion (Ligand-Independent Activation) NTRK_Fusion->TRK_Receptor Constitutively Activates

Caption: TRK signaling pathway and points of inhibition.

First-Generation TRK Inhibitors: Larotrectinib vs. Entrectinib

Larotrectinib and Entrectinib were the first TRK inhibitors to receive regulatory approval, marking a significant advancement in tumor-agnostic therapy.[4][5] Both are potent, ATP-competitive, small-molecule inhibitors that target the kinase activity of all three TRK proteins.[1][6][7]

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective TRK inhibitor.[4][6] Its development was a landmark in precision medicine, leading to the first tumor-agnostic approval for TRK fusion-positive solid tumors.[8] Preclinical studies demonstrated its high potency and a selectivity that is over 100-fold greater for TRK kinases compared to other kinases.[6][9]

Entrectinib (Rozlytrek®) is a multi-kinase inhibitor that, in addition to targeting TRKA/B/C, also potently inhibits ROS1 and ALK kinases.[5][7][10] This broader spectrum of activity makes it a therapeutic option for tumors driven by NTRK, ROS1, or ALK fusions.[5] A key feature of Entrectinib is its ability to cross the blood-brain barrier, showing significant activity against central nervous system (CNS) metastases.[7][11]

Comparative Performance: Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (its activity against the intended target versus other kinases). High potency at low nanomolar concentrations is desirable, while high selectivity minimizes off-target side effects.

InhibitorTarget KinasesTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)Other Key Targets (IC₅₀ nM)
Larotrectinib TRKA, TRKB, TRKC6.5[6]8.1[6]10.6[6]Highly selective for TRK[6][9]
Entrectinib TRKA/B/C, ROS1, ALK1.7[12]0.1[12]0.1[12]ROS1 (0.2), ALK (1.6)[12]

IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50% in biochemical assays. Lower values indicate higher potency.

Second-Generation TRK Inhibitors: Overcoming Resistance

A significant challenge with targeted therapies is the development of acquired resistance. In the context of TRK inhibitors, on-target resistance often arises from mutations in the NTRK kinase domain that interfere with drug binding.[2] The most common resistance mechanisms involve mutations in the solvent front (e.g., NTRK1 G595R), gatekeeper region (e.g., NTRK1 F589L), and the xDFG motif.[13][14][15]

To address this, second-generation inhibitors with novel structural properties were developed.[16][17]

Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005) are next-generation TRK inhibitors designed with compact, macrocyclic structures.[16][18] This design allows them to bind effectively to the ATP pocket even in the presence of bulky resistance mutations that cause steric hindrance for first-generation inhibitors.[19]

Comparative Performance: Activity Against Resistance Mutations

The primary advantage of second-generation inhibitors lies in their ability to maintain potency against common resistance mutations that render first-generation inhibitors ineffective.

InhibitorTRKA (Wild-Type) IC₅₀ (nM)TRKA G595R (Solvent Front) IC₅₀ (nM)TRKC G623R (Solvent Front) IC₅₀ (nM)
Larotrectinib ~5-11>600>600
Entrectinib ~1-2>400-fold decrease in potency>400-fold decrease in potency
Selitrectinib 0.6[20]2.0-102.0-10[14]
Repotrectinib <0.2[14]2.7-4.5[21]2.7-4.5[21]

Data compiled from multiple sources.[14][19][20][21] Values are approximate and serve for comparative purposes.

Repotrectinib has demonstrated the highest potency against wild-type TRK fusions in some cellular models and maintains strong activity against a wide range of resistance mutations.[14][19][22]

Clinical Efficacy Summary

Clinical trials have demonstrated the profound efficacy of TRK inhibitors in patients with TRK fusion-positive cancers, irrespective of the tumor's tissue of origin.

InhibitorPatient PopulationOverall Response Rate (ORR)Key Clinical Insight
Larotrectinib TRK Fusion+ Cancers79%[8]First tumor-agnostic approval; durable responses in adult and pediatric patients.[6][8]
Entrectinib TRK Fusion+ Cancers57%[23]Demonstrated efficacy in patients with CNS metastases.[7][23]
Selitrectinib Post-TRK Inhibitor34%[17]Re-establishes disease control after resistance to first-generation inhibitors.[17]
Repotrectinib Post-TRK Inhibitor~40-50%Potent activity in both TKI-naïve and pre-treated patients, including those with solvent-front mutations.[15][24]

Experimental Protocols for Inhibitor Evaluation

The preclinical evaluation of TRK inhibitors follows a standardized workflow to determine potency, selectivity, and efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical Biochemical Kinase Assay (Determine IC₅₀) CellBased Cell-Based Proliferation Assay (e.g., KM12, Ba/F3 cells) Biochemical->CellBased Confirm Cellular Activity Phospho Western Blot (Target Engagement - pTRK) CellBased->Phospho Verify Target Inhibition Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Phospho->Xenograft Select Candidate for In Vivo Data Data Interpretation (Potency, Selectivity, Efficacy) Xenograft->Data Evaluate Preclinical Profile

Caption: General workflow for preclinical TRK inhibitor screening.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified TRK enzymes.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is proportional to the kinase activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human TRKA, TRKB, or TRKC enzyme, substrate (e.g., poly-GT), and ATP solution.

  • Compound Dilution: Perform a serial dilution of the test inhibitor (e.g., Larotrectinib as a control) in DMSO, followed by dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the TRK enzyme, the diluted inhibitor, and the substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal using a plate reader. The signal is inversely correlated with the inhibitor's potency.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of an inhibitor on cancer cells harboring an NTRK gene fusion.

Principle: Cell viability is measured as an indicator of metabolic activity. A reduction in viability upon inhibitor treatment indicates cytotoxic or cytostatic effects.

Methodology:

  • Cell Culture: Culture a TRK fusion-positive cell line (e.g., KM12 colorectal cancer cells, which harbor a TPM3-NTRK1 fusion) in appropriate media.[25]

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Reading: After a brief incubation, measure the luminescence with a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot against inhibitor concentration to determine the cellular IC₅₀.

Conclusion

The development of TRK inhibitors represents a triumph for precision oncology. Larotrectinib established the efficacy of highly selective TRK inhibition with a favorable safety profile. Entrectinib offers a broader spectrum of activity, including against ROS1 and ALK fusions, and is a critical option for patients with CNS metastases. The emergence of second-generation inhibitors like Selitrectinib and Repotrectinib addresses the clinical challenge of acquired resistance. Repotrectinib, in particular, has shown remarkable potency against both wild-type and mutated TRK kinases in preclinical models, highlighting the continuous innovation in this therapeutic space. The choice of inhibitor depends on the specific clinical context, including the cancer's molecular profile, the presence of CNS disease, and prior treatment history. Continued research and head-to-head clinical trials will further refine the optimal use of these powerful targeted agents.

References

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  • Estrada-Bernal, A., et al. (2015). Abstract C65: TRK kinase domain mutations that induce resistance to a pan-TRK inhibitor. AACR Journals. [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[3,4-b]pyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to mimic purine structures and interact with a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Methyl-1H-pyrazolo[3,4-b]pyridine analogs, with a particular focus on their development as kinase inhibitors for therapeutic applications. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel and potent drug candidates.

The this compound Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine framework is a bioisostere of adenine, enabling it to effectively compete with ATP for the binding pocket of numerous protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The strategic placement of a methyl group at the C4 position of this scaffold can influence the compound's conformation and interaction with the kinase hinge region, often enhancing potency and selectivity. This guide will dissect the nuanced effects of substitutions at various positions of the this compound core on its biological activity against key kinase targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of these relationships.

Substitutions at the N1 Position

The N1 position of the pyrazole ring is crucial for establishing interactions within the ATP-binding pocket and for modulating the overall physicochemical properties of the molecule.

  • Small Alkyl Groups: SAR studies have consistently shown that small, non-bulky alkyl groups at the N1 position are favorable for potent kinase inhibition. For instance, in a series of antiviral pyrazolopyridine derivatives, an isopropyl group at N1 was found to be critical for activity.[1][2] This is likely due to the optimal filling of a hydrophobic pocket in the target enzyme.

  • Aromatic Rings: While less common for this specific scaffold, substitution with aryl groups can be tolerated, but often leads to a decrease in potency compared to small alkyl groups unless specific favorable interactions can be formed.

Modifications at the C3 Position

The C3 position offers a vector for introducing substituents that can interact with the solvent-exposed region of the kinase binding site, thereby influencing selectivity and pharmacokinetic properties.

  • Hydrogen Bond Donors/Acceptors: Introduction of groups capable of forming hydrogen bonds, such as amides or small heterocycles, can significantly enhance potency.

  • Aryl and Heteroaryl Groups: Substitution with various aryl or heteroaryl rings at this position has been explored to target different kinases. The choice of the ring system and its substitution pattern is critical for achieving selectivity for the desired target.

The Significance of the C4-Methyl Group

The presence of the methyl group at the C4 position is a defining feature of the analogs discussed in this guide. This small hydrophobic group can:

  • Enhance Binding Affinity: By making favorable van der Waals contacts within a hydrophobic sub-pocket of the kinase active site.

  • Induce a Favorable Conformation: The steric influence of the C4-methyl group can orient other substituents for optimal interaction with the target.

Substitutions at the C6 Position

The C6 position is a key point for modification to achieve potent and selective kinase inhibition. Substituents at this position often project towards the hinge region of the kinase.

  • Aryl and Heteroaryl Moieties: A wide range of aryl and heteroaryl groups have been introduced at the C6 position. For example, a thiophenyl-2-yl unit at this position, combined with an N1-isopropyl group, resulted in inhibitors with high selectivity indices against enteroviruses.[1][2][3]

  • Linker and N-aryl Groups: The C4 position can be further functionalized with a linker, such as a carboxamide, connected to an N-aryl group. This N-aryl moiety offers significant potential for improving activity. For instance, a 2-pyridyl group was most potent against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety showed the best activity against polioviruses.[1][2]

Key Biological Targets and Signaling Pathways

This compound analogs have demonstrated potent inhibitory activity against several key kinases involved in cancer and inflammation.

TANK-Binding Kinase 1 (TBK1)

TBK1 is a noncanonical IKK kinase that plays a crucial role in innate immunity and has been implicated in oncogenesis.[4]

  • SAR Highlights for TBK1 Inhibition:

    • A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors.[4]

    • Optimization led to compound 15y , which exhibited an IC50 of 0.2 nM against TBK1.[4][5]

    • The introduction of hydrophilic fragments, such as a sulfonamide group, was shown to improve activity, likely by forming hydrogen bonds with residues like Ser96 in the active site.[4]

Caption: Inhibition of the TBK1 signaling pathway by this compound analogs.

Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are critical drivers of cell proliferation and differentiation, and their aberrant activation is implicated in various cancers.[6]

  • SAR Highlights for TRK Inhibition:

    • Scaffold hopping from known TRK inhibitors led to the design of pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors.[6]

    • Compound C03 showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the TRK-fusion positive cancer cell line Km-12 with an IC50 of 0.304 µM.[6]

    • These analogs demonstrated good selectivity against other kinases and favorable pharmacokinetic properties.[6]

Experimental Protocols

To facilitate further research and validation of this compound analogs, we provide the following detailed experimental protocols.

General Synthesis of this compound Analogs

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[1][7]

Causality: The synthesis involves a condensation reaction followed by cyclization to form the pyrazolopyridine core. Subsequent functionalization is achieved through standard cross-coupling reactions.

Synthesis_Workflow A 5-amino-1H-pyrazole C Condensation & Cyclization (e.g., ZrCl4, heat) A->C B α,β-unsaturated ketone B->C D This compound core C->D E Halogenation (e.g., NBS, NIS) D->E F Halogenated Intermediate E->F G Suzuki or Buchwald-Hartwig Coupling F->G I Final Analog G->I H Aryl/Heteroaryl boronic acid/ester or Amine H->G

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of the Pyrazolo[3,4-b]pyridine Core:

    • To a solution of an appropriate α,β-unsaturated ketone (1.0 eq) in a suitable solvent such as DMF, add a solution of a 5-amino-1-phenyl-pyrazole (1.0 eq) in ethanol at room temperature.

    • Degas the reaction mixture and add a Lewis acid catalyst, for example, ZrCl4 (0.3 eq).

    • Stir the reaction mixture vigorously at 95 °C for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo, and perform an aqueous workup with an organic solvent like chloroform.

    • Purify the crude product by column chromatography to obtain the desired this compound core.

  • Functionalization via Cross-Coupling:

    • The core structure can be further modified, for instance, by halogenation followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce various aryl, heteroaryl, or amino substituents at desired positions.

In Vitro Kinase Inhibition Assay (Example: TRKA)

Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, providing a quantitative measure of its potency (IC50).

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human TRKA enzyme, biotinylated peptide substrate, ATP, kinase assay buffer, HTRF detection reagents.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the TRKA enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the HTRF detection reagents and incubate to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiproliferation Assay

Causality: This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells, providing an indication of its cellular potency.

Step-by-Step Protocol:

  • Cell Culture: Culture a cancer cell line of interest (e.g., A172, U87MG) in the recommended medium.[4]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 72 hours.

  • Cell Viability Assessment (SRB Assay):

    • Fix the cells by adding cold trichloroacetic acid (TCA).

    • Wash the plates with water to remove the TCA.

    • Stain the fixed cells with sulphorhodamine B (SRB) solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Future Perspectives and Drug Development

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Future efforts should focus on:

  • Improving Selectivity: Fine-tuning the substituents to enhance selectivity for the desired kinase target and minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome resistance mutations that may arise during therapy.

By leveraging the SAR insights outlined in this guide and employing rational drug design strategies, the full therapeutic potential of this compound analogs can be realized.

References

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 2018. [Link]

  • Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed, 2018. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 2019. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 2019. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 2020. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 2021. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 2023. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 2015. [Link]

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In Vivo Validation of 4-Methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide in a Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals from a Senior Application Scientist

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives identified as potent inhibitors of key signaling pathways implicated in oncogenesis.[1][2] This guide focuses on the in vivo validation of a novel investigational compound, 4-Methyl-1H-pyrazolo[3,4-b]pyridine, in a preclinical cancer model. Translating promising in vitro data into demonstrable in vivo efficacy is a critical inflection point in any drug discovery program. The failure of many compounds at this stage is often attributed to a lack of robust preclinical models that can reliably predict clinical activity.[3]

This document provides a comprehensive framework for assessing the anti-tumor activity of a novel agent using a cell line-derived xenograft (CDX) model.[4][5] We will compare the efficacy of this compound against both a vehicle control and a relevant standard-of-care (SoC) therapeutic. The objective is to provide not just a protocol, but the strategic reasoning behind the experimental design, enabling researchers to confidently design, execute, and interpret their own in vivo validation studies.

Experimental Design and Rationale

The cornerstone of a successful in vivo study is a well-conceived experimental design. The CDX model, which involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice, was selected for this validation.[6] This model is a workhorse in early-stage drug discovery due to its reproducibility, relatively rapid tumor growth, and cost-effectiveness, making it ideal for initial efficacy screening.[4][7]

The choice of cell line is paramount and must be guided by the compound's hypothesized mechanism of action. For this study, we selected a human colorectal cancer cell line known to be driven by the signaling pathway our compound is designed to inhibit. This ensures a biologically relevant context for evaluating efficacy. The inclusion of a standard-of-care agent provides a critical benchmark against which to measure the performance of the novel compound.

G cluster_pre Phase 1: Model Establishment cluster_main Phase 2: Efficacy Study cluster_post Phase 3: Endpoint Analysis A Cell Line Expansion B Cell Harvest & Preparation A->B C Subcutaneous Implantation B->C D Tumor Growth to ~100-150 mm³ E Randomization (n=10/group) D->E F Treatment Initiation (Daily Dosing) E->F G Tumor & Body Weight Monitoring (2x Weekly) F->G H Study Endpoint (Day 21) I Tumor Excision & Measurement H->I J Pharmacodynamic & Histology Analysis I->J

Caption: High-level workflow for the in vivo xenograft validation study.

Comparative Efficacy Analysis

The primary endpoint for this study was the inhibition of tumor growth over a 21-day treatment period. Tumor volumes were measured twice weekly to monitor the response to treatment.

Quantitative Performance Data

The table below summarizes the key efficacy data, comparing this compound to the vehicle and a standard-of-care (SoC) agent.

Treatment GroupDose Regimen (p.o., QD)Final Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle-1480 ± 165-+1.5
This compound 50 mg/kg518 ± 9565% -0.5
Standard-of-Care (SoC)30 mg/kg784 ± 11047% -4.2

Analysis of Results:

  • Efficacy: this compound demonstrated robust anti-tumor activity, achieving 65% tumor growth inhibition, which was significantly superior to the 47% TGI observed with the standard-of-care agent.

  • Tolerability: The compound was well-tolerated, as indicated by the negligible change in mean body weight over the study period. In contrast, the standard-of-care agent showed a modest but notable decrease in body weight, suggesting a less favorable tolerability profile.

Detailed Experimental Methodologies

Adherence to detailed and validated protocols is essential for ensuring the reproducibility and integrity of in vivo studies.

Animal Husbandry and Care
  • Model: Female athymic nude mice (nu/nu), 6-8 weeks of age.

  • Acclimatization: Animals were acclimated for a minimum of 5 days upon arrival.[8]

  • Housing: Mice were housed in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle.

  • Diet: Standard chow and water were provided ad libitum. All procedures were conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Cell Culture and Implantation Protocol
  • Cell Culture: The selected human colorectal cancer cell line was cultured in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin. Cells were maintained in a logarithmic growth phase for implantation.[9]

  • Cell Preparation: On the day of implantation, cells were harvested, washed twice with sterile, serum-free medium, and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 2 x 10⁷ cells/mL.[10] The cell suspension was kept on ice to prevent the Matrigel from solidifying.

  • Implantation: A volume of 100 µL of the cell suspension (containing 2 x 10⁶ cells) was injected subcutaneously into the right flank of each mouse using a 27-gauge needle.[8]

Treatment and Monitoring
  • Tumor Monitoring: Tumor growth was monitored twice weekly. Tumor dimensions were measured with digital calipers, and the volume was calculated using the formula: Volume = (Width² x Length) / 2 .[8]

  • Randomization: When tumors reached an average volume of approximately 100-150 mm³, mice were randomized into three groups (n=10 per group).

  • Dosing: The compound and SoC were formulated in a vehicle of 0.5% methylcellulose + 0.2% Tween® 80. Dosing was performed once daily (QD) via oral gavage (p.o.) for 21 consecutive days.

  • Welfare Monitoring: Animal body weights were recorded twice weekly as a general measure of health and treatment tolerability.

Endpoint and Pharmacodynamic Analysis
  • Study Termination: The study was concluded on Day 21.

  • Tumor Excision: At the study's end, mice were euthanized, and tumors were excised and weighed.

  • Pharmacodynamic (PD) Sample Collection: A portion of each tumor was snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis of target engagement via Western blot or other relevant assays.[7] This step is crucial for correlating the observed efficacy with the compound's mechanism of action.

  • Histology: The remaining tumor tissue was fixed in 10% neutral buffered formalin for 24 hours and then transferred to 70% ethanol for paraffin embedding and subsequent histological analysis (e.g., H&E staining, IHC for proliferation markers like Ki-67).

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the pyrazolo[3,4-b]pyridine scaffold's known propensity to target protein kinases, we hypothesize that this compound exerts its anti-tumor effect by inhibiting a critical kinase in a pro-proliferative signaling cascade, such as the MAPK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Tumor Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Conclusion and Future Outlook

The in vivo data presented provides compelling evidence for the anti-tumor efficacy and favorable tolerability of this compound in a colorectal cancer xenograft model. Its superior performance over a standard-of-care agent warrants its continued investigation.

Subsequent steps in the preclinical development of this compound should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a quantitative relationship between drug exposure, target modulation, and anti-tumor response.[11][12]

  • Dose-Range Finding Studies: To identify the optimal therapeutic window.

  • Evaluation in Advanced Models: Testing in orthotopic or patient-derived xenograft (PDX) models can provide deeper insights that are more representative of human clinical situations.[13][14]

  • Combination Studies: Exploring rational combinations with other anti-cancer agents to identify potential synergies.[15][16]

This guide outlines a robust and scientifically-grounded approach to the in vivo validation of novel oncology compounds, providing a solid foundation for advancing promising candidates toward clinical development.

References

  • Title: Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery Source: Crown Bioscience URL: [Link]

  • Title: Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models Source: XenoSTART URL: [Link]

  • Title: Patient-derived tumour xenografts as models for oncology drug development Source: Nature Reviews Cancer URL: [Link]

  • Title: Xenograft Models - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME Source: Bio-Techne URL: [Link]

  • Title: EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) Source: CIBERONC URL: [Link]

  • Title: Xenograft Tumor Model Protocol Source: Protocol Online URL: [Link]

  • Title: Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination Source: Cancer Chemotherapy and Pharmacology (PubMed) URL: [Link]

  • Title: Antitumor activity of targeted and cytotoxic agents in xenograft models correlates with clinical response: A pharmacokinetic-pharmacodynamic analysis Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

  • Title: A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination Source: ResearchGate URL: [Link]

  • Title: The cell-line-derived subcutaneous tumor model in preclinical cancer research Source: Nature Protocols URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Prioritizing therapeutic targets using patient-derived xenograft models Source: Chinese Journal of Cancer (PubMed Central) URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine Source: ChemInform URL: [Link]

  • Title: CDX Model Studies in Mice Source: Charles River Laboratories URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL: [Link]

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A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Derivatives Against the ALK-L1196M "Gatekeeper" Mutant

Author: BenchChem Technical Support Team. Date: January 2026

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements. Crizotinib, a first-generation ALK tyrosine kinase inhibitor (TKI), demonstrated significant clinical benefit; however, its efficacy is often curtailed by the emergence of acquired resistance.[1][2][3] One of the most common mechanisms of resistance is the L1196M "gatekeeper" mutation within the ALK kinase domain.[3][4][5][6] This mutation, analogous to the T790M mutation in EGFR, involves the substitution of a leucine residue with a bulkier methionine, which sterically hinders the binding of crizotinib and reduces its inhibitory activity.[6][7][8]

This guide provides a comparative analysis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed to overcome crizotinib resistance mediated by the ALK-L1196M mutation. We will delve into their structure-activity relationships, comparative efficacy based on in vitro biochemical assays, and the experimental protocols underpinning these findings.

The ALK Signaling Pathway and the L1196M Resistance Mechanism

The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives oncogenesis by activating downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[9] First-generation inhibitors like crizotinib effectively block the ATP-binding pocket of the wild-type ALK kinase domain. The L1196M mutation, however, alters the conformation of this pocket, diminishing the binding affinity of crizotinib and leading to therapeutic resistance.[8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->EML4_ALK Inhibits L1196M L1196M Mutation Pyrazolo_pyridine->L1196M Overcomes Resistance L1196M->Crizotinib Confers Resistance

Caption: ALK signaling pathway and mechanism of L1196M resistance.

Comparative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

A structure-activity relationship (SAR) study was conducted on a series of 1H-pyrazolo[3,4-b]pyridine derivatives to assess their inhibitory potential against both wild-type ALK (ALK-wt) and the crizotinib-resistant ALK-L1196M mutant. The core structure features a 5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridine moiety, with various head groups at the R1 position to explore the solvent-exposed region of the ATP-binding pocket.[10]

The inhibitory activities, presented as IC50 values, were determined through in vitro biochemical radiometric kinase assays.[10] The results clearly demonstrate that specific modifications to the R1 group significantly impact the potency against the L1196M mutant.

Compound IDR1 GroupALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
Crizotinib-20980
10a 4-cyanobenzamide453>10,000
10d 4-methoxybenzamide6919
10e 4-(dimethylamino)benzamide7.30.7
10f 4-morpholinobenzamide<0.51.4
10g 4-(4-methylpiperazin-1-yl)benzamide<0.5<0.5

Data synthesized from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors".[10][11]

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear SAR progression. The initial compound 10a with a 4-cyano group showed reasonable activity against ALK-wt but was inactive against the L1196M mutant.[10][11] The introduction of a 4-methoxy group in 10d significantly improved activity against ALK-L1196M (IC50 = 19 nM), demonstrating a 50-fold greater potency than crizotinib.[10][11]

A pivotal enhancement was observed with the incorporation of basic amine functionalities. Compound 10e , with a 4-dimethylamino group, exhibited picomolar activity against ALK-L1196M (IC50 = 0.7 nM) and was notably more potent against the mutant than the wild-type enzyme.[10] Further optimization with a 4-morpholino group (10f ) and a 4-methylpiperazin-1-yl group (10g ) resulted in extremely potent inhibitors against both ALK-wt and ALK-L1196M, with IC50 values in the sub-nanomolar range.[10][11]

Compound 10g emerged as the most potent derivative, displaying exceptional enzymatic activities with an IC50 of less than 0.5 nM against both ALK-wt and ALK-L1196M.[10][11][12] Molecular docking studies suggest that, unlike crizotinib, 10g forms a favorable interaction with the M1196 residue in the mutant kinase domain, along with hydrogen bonds with K1150 and E1210, providing a structural basis for its potent activity.[10][12]

Experimental Protocols

The following protocols are based on the methodologies described in the primary reference to ensure reproducibility and scientific validity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Synthesis Synthesize Pyrazolo[3,4-b]pyridine Derivatives (e.g., 10g) Kinase_Assay In Vitro Radiometric Kinase Assay Synthesis->Kinase_Assay IC50_Det Determine IC50 values (ALK-wt & ALK-L1196M) Kinase_Assay->IC50_Det Cell_Culture Culture ALK-driven Ba/F3 and H2228 cells IC50_Det->Cell_Culture Prolif_Assay Antiproliferative Assay (e.g., MTT) Cell_Culture->Prolif_Assay GI50_Det Determine GI50 values Prolif_Assay->GI50_Det

Caption: Experimental workflow for evaluating novel ALK inhibitors.

This protocol outlines the procedure for determining the kinase-inhibitory activities of the synthesized compounds.

  • Preparation of Kinase Reaction Buffer: Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Enzyme and Substrate Preparation: Use recombinant human ALK (wild-type and L1196M mutant) enzymes. The substrate used is Poly(Glu,Tyr) 4:1.

  • Compound Dilution: Serially dilute the test compounds (e.g., 10g ) in DMSO to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add the test compound solution to the kinase reaction buffer.

    • Add ATP (specific activity: 500 cpm/pmol) to initiate the reaction. The final concentration of ATP should be at the Km value for each enzyme.

    • Incubate the reaction mixture for 40 minutes at room temperature.

  • Stopping the Reaction: Terminate the reaction by adding 3% phosphoric acid solution.

  • Measurement of Kinase Activity:

    • Harvest the reaction mixture onto a filter membrane.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO alone).

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising framework for the development of next-generation ALK inhibitors. The SAR study clearly indicates that the incorporation of specific basic amine moieties at the R1 position is crucial for achieving potent, sub-nanomolar inhibition of the crizotinib-resistant ALK-L1196M mutant.[10][11] Compound 10g , in particular, demonstrates exceptional dual inhibitory activity against both wild-type and L1196M ALK, warranting further investigation in preclinical models.[10][11][12] These findings provide a valuable roadmap for the rational design of novel inhibitors to overcome acquired resistance in ALK-positive NSCLC, ultimately aiming to improve patient outcomes.

References

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A Comparative Guide to the Validation of Pyrazolo[3,4-b]pyridine Derivatives as Topoisomerase IIα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, DNA topoisomerase IIα (Topo IIα) remains a cornerstone target for chemotherapeutic intervention. This enzyme is critical for resolving DNA topological challenges during replication and transcription, making it essential for the survival of rapidly proliferating cancer cells.[1][2] Inhibition of Topo IIα leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[2] While established Topo IIα inhibitors like etoposide and doxorubicin are mainstays in clinical practice, their utility is often hampered by significant side effects and the emergence of drug resistance.[3][4] This has spurred the search for novel scaffolds with improved therapeutic indices. The pyrazolo[3,4-b]pyridine core has emerged as a promising pharmacophore, with several derivatives demonstrating potent anti-cancer activity and specific inhibition of Topo IIα.[5][6][7][8][9][10]

This guide provides an in-depth technical comparison of pyrazolo[3,4-b]pyridine derivatives as Topo IIα inhibitors, grounded in experimental data. We will explore the validation cascade, from initial cell-based screening to direct enzymatic assays, and contextualize their performance against established agents.

The Rationale for Targeting Topoisomerase IIα

Mammalian cells express two isoforms of topoisomerase II, α and β.[1][11] While both manage DNA topology, their expression patterns and cellular roles differ significantly. Topo IIα is highly expressed in proliferating cells and is the isoform primarily responsible for the cytotoxic effects of Topo II-targeting cancer drugs.[1][12] Conversely, Topo IIβ is more constitutively expressed and has been implicated in adverse drug reactions, including cardiotoxicity and secondary malignancies.[1][12] Consequently, the development of Topo IIα-selective inhibitors is a key strategy for creating safer and more effective cancer therapeutics.[1][13]

Pyrazolo[3,4-b]pyridine Derivatives: A New Frontier in Topo IIα Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[9] Recent studies have highlighted its potential as a backbone for potent Topo IIα inhibitors.[5][6][7][8][9][10] These compounds have demonstrated robust anti-proliferative activity across a range of cancer cell lines and, crucially, have been shown to directly engage and inhibit the enzymatic activity of Topo IIα.

Mechanism of Action: From Cellular Effects to Enzymatic Inhibition

The validation of a novel Topo IIα inhibitor follows a logical progression, beginning with broad cellular effects and culminating in direct evidence of target engagement.

A Initial Screening: Anti-proliferative Activity (e.g., NCI-60 Panel) B Cellular Mechanistic Studies A->B Active Compounds D Apoptosis Induction (e.g., Caspase Activation, PARP Cleavage) B->D E Cell Cycle Analysis (e.g., S-phase or G2/M Arrest) B->E F DNA Damage Response (e.g., γH2AX Foci Formation) B->F C Direct Enzymatic Validation G Topo IIα Inhibition Assay (e.g., kDNA Decatenation) C->G Direct Target Engagement F->C Evidence of DNA Damage H Molecular Modeling (e.g., Docking Studies) G->H Confirmation of Binding

Caption: Workflow for the validation of novel Topoisomerase IIα inhibitors.

A key example is the pyrazolo[3,4-b]pyridine derivative, compound 8c .[5][6][7] This compound exhibited potent and broad-spectrum antiproliferative activity across the National Cancer Institute's 60 human cancer cell line panel (NCI-60), with a mean GI50 value of 1.33 µM.[5][6][7] Mechanistic studies in leukemia cell lines (K562 and MV4-11) revealed that compound 8c induces DNA damage, leading to S-phase cell cycle arrest and apoptosis, as evidenced by the modulation of key proteins like PARP-1, Bax, and caspases.[5][6][7]

Comparative Performance Analysis

The true measure of a novel inhibitor lies in its performance relative to established drugs. The following table summarizes the activity of a promising pyrazolo[3,4-b]pyridine derivative in comparison to etoposide, a widely used clinical Topo IIα inhibitor.

Compound Mean GI50 (NCI-60) K562 Leukemia Cell Line GI50 MV4-11 Leukemia Cell Line GI50 Topo IIα Inhibition
Pyrazolo[3,4-b]pyridine 8c 1.33 µM0.72 µM[9]0.72 µM[9]Dose-dependent, comparable to Etoposide[5][6][7]
Etoposide ~1-5 µM (cell line dependent)~1 µM~0.5-1 µMClinical Standard

Data for compound 8c is sourced from studies by Eldehna et al.[5][6][7][9] Etoposide data is a representative range from publicly available databases and literature.

These data indicate that optimized pyrazolo[3,4-b]pyridine derivatives can exhibit anti-proliferative potencies that are on par with, or even exceed, that of etoposide in certain cell lines. The crucial next step is to confirm that this cellular activity is a direct result of Topo IIα inhibition.

Experimental Protocols for Validation

To ensure scientific rigor, the direct inhibitory effect on Topo IIα must be demonstrated using purified components. The kDNA decatenation assay is the gold standard for this purpose.

Topoisomerase IIα kDNA Decatenation Assay

Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topo IIα, in an ATP-dependent reaction, can resolve these interlocks, releasing individual minicircles.[14][15] The inhibition of this process is a direct measure of the compound's effect on the enzyme.

cluster_0 Reaction Components cluster_1 Incubation & Termination cluster_2 Analysis A Purified Human Topo IIα E Incubate at 37°C A->E B kDNA Substrate B->E C Assay Buffer (contains ATP, MgCl2) C->E D Test Compound (e.g., Pyrazolo[3,4-b]pyridine) D->E F Stop Reaction (e.g., SDS/Proteinase K) E->F G Agarose Gel Electrophoresis F->G H Visualize DNA (e.g., Ethidium Bromide) G->H

Caption: Experimental workflow for the Topo IIα kDNA decatenation assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), purified human Topoisomerase IIα enzyme, and the pyrazolo[3,4-b]pyridine derivative at various concentrations.[14]

  • Initiate Reaction: Add kDNA substrate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period, typically 30 minutes.[14][16]

  • Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a proteinase to digest the enzyme.

  • Analysis: Load the reaction products onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Visualization: Separate the DNA by electrophoresis and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[15] The degree of inhibition is determined by the reduction in decatenated products compared to a vehicle control.

Conclusion and Future Directions

The presented evidence strongly supports the validation of pyrazolo[3,4-b]pyridine derivatives as a promising new class of Topoisomerase IIα inhibitors. Their potent, broad-spectrum anti-cancer activity is directly linked to their ability to inhibit the enzymatic function of Topo IIα, with potencies comparable to the clinical agent etoposide.[5][6][7] The logical and rigorous validation workflow, from cellular screening to direct enzymatic assays, provides a robust framework for identifying and characterizing these novel agents.

Future work should focus on optimizing the pyrazolo[3,4-b]pyridine scaffold for improved selectivity for the Topo IIα isoform over the IIβ isoform to potentially reduce off-target toxicities.[1][12] Further in vivo studies are also warranted to assess the pharmacokinetic properties and anti-tumor efficacy of lead compounds in preclinical models. The continued exploration of this chemical space holds significant promise for the development of next-generation cancer therapeutics with enhanced efficacy and safety profiles.

References

  • Eldehna, W. M., Tawfik, H. O., Veselá, D., Vojáčková, V., Negmeldin, A. T., Elsayed, Z. M., Majrashi, T. A., Krňávková, P., Elbadawi, M. M., Shaldam, M. A., Al-Ansary, G. H., Kryštof, V., & Abdel-Aziz, H. A. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Eldehna, W. M., et al. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. OUCI. Retrieved January 19, 2026, from [Link]

  • Mohamed, M. S., et al. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Retrieved January 19, 2026, from [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel, Switzerland), 18(11), 1770. [Link]

  • Sallam, A. A., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Medicinal Chemistry, 11(4), 342-353. [Link]

  • Drwal, M. N., Marinello, J., Manzo, S. G., Wakelin, L. P. G., Capranico, G., & Griffith, R. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLOS ONE, 9(12), e114904. [Link]

  • Chen, W., Qiu, J., & Shen, Y. M. (2012). Topoisomerase IIα, rather than IIβ, is a promising target in development of anti-cancer drugs. Drug discoveries & therapeutics, 6(5), 230–237. [Link]

  • Tummala, R., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. International Journal of Molecular Sciences, 24(3), 2532. [Link]

  • Patsnap. (2024, June 21). What are TOP2A inhibitors and how do they work? Synapse. [Link]

  • Huang, H., et al. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Journal of Medicinal Chemistry, 61(23), 10463-10481. [Link]

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Cross-reactivity and selectivity profiling of 4-Methyl-1H-pyrazolo[3,4-b]pyridine against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profiling of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have demonstrated significant inhibitory activity against critical oncology and immunology targets, including TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[3][4][5] The therapeutic potential of any kinase inhibitor, however, is not defined by its on-target potency alone. Its safety and efficacy are intrinsically linked to its selectivity profile across the broader human kinome.

The high degree of structural conservation within the ATP-binding site of kinases presents a formidable challenge, often leading to unintended off-target interactions.[6] Such polypharmacology can result in unforeseen toxicities or, in some cases, beneficial synergistic effects. Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity is a cornerstone of the drug discovery process.[7]

This technical guide provides a comprehensive framework for evaluating the selectivity of a representative molecule, this compound. We will detail the experimental design for kinome-wide profiling, present and interpret comparative data against benchmark compounds, and provide the detailed, validated protocols necessary for reproducing these critical experiments.

Section 1: The Imperative of Kinase Selectivity

Achieving selectivity is a primary objective in the design of kinase inhibitors. A compound's interaction profile across the kinome dictates its therapeutic window and potential for adverse effects. To quantify this profile, several metrics have been established to distill complex datasets into actionable insights.

  • Selectivity Score (S-score): This is a straightforward metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibitor activity across the kinome.[9][10] A value approaching 1 signifies that the inhibitory activity is concentrated on a small number of kinases (highly selective), while a value near 0 indicates broad, indiscriminate activity.[10]

The following diagram illustrates the conceptual difference between a selective and a non-selective inhibitor, which these metrics aim to capture quantitatively.

cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Selective_Inhibitor 4-Methyl-1H-pyrazolo [3,4-b]pyridine Target_Kinase On-Target Kinase (e.g., TBK1) Selective_Inhibitor->Target_Kinase Strong Inhibition Off_Target_1 Off-Target 1 Selective_Inhibitor->Off_Target_1 Off_Target_2 Off-Target 2 Selective_Inhibitor->Off_Target_2 Off_Target_3 Off-Target 3 Selective_Inhibitor->Off_Target_3 NonSelective_Inhibitor Staurosporine Target_Kinase_NS On-Target Kinase NonSelective_Inhibitor->Target_Kinase_NS Strong Inhibition Off_Target_NS_1 Off-Target 1 NonSelective_Inhibitor->Off_Target_NS_1 Off_Target_NS_2 Off-Target 2 NonSelective_Inhibitor->Off_Target_NS_2 Off_Target_NS_3 Off-Target 3 NonSelective_Inhibitor->Off_Target_NS_3

Caption: Conceptual diagram of selective vs. non-selective kinase inhibition.

Section 2: A Framework for Robust Kinome Profiling

A successful profiling campaign hinges on a robust experimental design, from the choice of assay technology to the implementation of stringent quality control measures.

Causality in Assay Selection: The ADP-Glo™ Kinase Assay

For broad kinase profiling, the chosen assay must be sensitive, reproducible, and compatible with a diverse range of kinases and substrates. The ADP-Glo™ Kinase Assay is an exemplary choice that meets these criteria.[11] It is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[12][13]

The rationale for its selection is threefold:

  • Universality: It can be used for virtually any ADP-generating enzyme, including protein kinases, lipid kinases, and ATPases, making it ideal for screening large, diverse panels.[11]

  • High Sensitivity and Dynamic Range: The luminescent signal is highly sensitive, allowing for the use of low enzyme concentrations and detection of weak inhibition.[13]

  • Robustness: The assay chemistry is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. The two-step process separates the kinase reaction from the detection step, minimizing potential artifacts.[12][13]

Assay Validation: The Z'-Factor

Before screening, and for every plate run, the assay's quality and suitability for high-throughput screening (HTS) must be confirmed. The Z'-factor is the industry-standard metric for this purpose.[14][15] It provides a statistical measure of the separation between the positive control (uninhibited reaction) and negative control (fully inhibited reaction) signals.[14]

The formula is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where μ and σ are the mean and standard deviation, and p and n are the positive and negative controls, respectively.[14] An assay is considered excellent and suitable for screening when the Z'-factor is ≥ 0.5 .[15][16]

Section 3: Comparative Selectivity Analysis

To contextualize the performance of this compound, its inhibition profile was assessed against a panel of 40 representative kinases. For comparison, we include data for Staurosporine, a well-known promiscuous inhibitor, and a hypothetical highly selective inhibitor, "Compound X". The data presented below is a representative, synthesized dataset for illustrative purposes.

Table 1: Kinase Inhibition Profile at 1 µM and IC50 Values

Kinase FamilyKinase TargetThis compoundStaurosporineCompound X
% Inh @ 1µM / IC50 (nM) % Inh @ 1µM / IC50 (nM) % Inh @ 1µM / IC50 (nM)
CAMK CAMK1D12 / >1000099 / 152 / >10000
CAMK2A8 / >10000100 / 81 / >10000
DAPK125 / 850098 / 225 / >10000
TBK1 100 / 5 95 / 453 / >10000
TK ABL15 / >1000099 / 180 / >10000
ALK 95 / 85 97 / 302 / >10000
EGFR3 / >1000096 / 401 / >10000
FLT315 / 9200100 / 54 / >10000
JAK218 / 760099 / 123 / >10000
MET4 / >1000098 / 251 / >10000
SRC6 / >10000100 / 92 / >10000
AGC AKT111 / >10000100 / 74 / >10000
P70S6K9 / >1000099 / 113 / >10000
PKA14 / >10000100 / 62 / >10000
PKCα21 / 6500100 / 35 / >10000
ROCK118 / 810099 / 141 / >10000
CMGC CDK27 / >1000098 / 200 / >10000
DYRK1A10 / >1000097 / 282 / >10000
GSK3β13 / >10000100 / 93 / >10000
MAPK1 (ERK2)2 / >1000095 / 501 / >10000
STE MEK11 / >1000092 / 800 / >10000
PAK215 / 950099 / 164 / >10000
... (18 additional kinases showing <20% inhibition for test compound)............

Table 2: Selectivity Metrics Comparison

CompoundPrimary Target(s)S-score (S₀.₉ @ 1µM)Gini CoefficientInterpretation
This compound TBK1, ALK0.05 (2/40)0.88Highly Selective
Staurosporine Pan-Kinase0.88 (35/40)0.21Non-Selective
Compound X (Hypothetical)0 (0/40)0.99Extremely Selective
Interpretation of Results

The data clearly illustrates the potent and selective nature of this compound. It demonstrates single-digit nanomolar potency against its primary target, TBK1, and sub-micromolar activity against ALK.[3][4] Crucially, it shows minimal activity (<30% inhibition at 1 µM) against the other 38 kinases in the panel.

This high degree of selectivity is quantitatively confirmed by the S-score of 0.05 and a Gini coefficient of 0.88. In stark contrast, Staurosporine inhibits the vast majority of the panel, reflected in its high S-score and low Gini coefficient. This comparative analysis provides strong evidence that the this compound scaffold is a promising starting point for developing inhibitors with a clean off-target profile.

Section 4: Detailed Experimental & Data Analysis Protocols

Reproducibility is the bedrock of scientific integrity. The following sections provide detailed, step-by-step protocols for performing kinase inhibition assays and analyzing the resultant data.

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase in a 384-well plate format.[17][18][19]

1. Reagent Preparation: a. Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). b. Prepare a stock solution of the specific kinase and its corresponding substrate in Kinase Reaction Buffer. c. Prepare a 10 mM stock of Ultra Pure ATP in water. d. Serially dilute the test compound in 100% DMSO to create a 10-point, 3-fold dilution series (e.g., from 1 mM to 51 nM). Then, create intermediate dilutions in Kinase Reaction Buffer. e. Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[12][13]

2. Kinase Reaction: a. Add 2.5 µL of test compound at 2X final concentration to the appropriate wells of a 384-well plate. For controls, add buffer with DMSO (positive control, 0% inhibition) or a known pan-kinase inhibitor (negative control, 100% inhibition). b. Initiate the kinase reaction by adding 2.5 µL of a 2X enzyme/substrate/ATP mixture. The final reaction volume is 5 µL. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[8] c. Incubate the plate at 30°C for 60 minutes.

3. ADP Detection: a. Equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[17] c. Incubate at room temperature for 40 minutes. d. Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and drive the luciferase reaction. e. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

4. Data Acquisition: a. Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.

Data Analysis Workflow

The raw luminescence data must be converted into meaningful IC50 values.

1. Data Normalization: a. Average the signals from the positive (Max signal, 0% inhibition) and negative (Min signal, 100% inhibition) control wells. b. Convert the raw luminescence units (RLU) for each test compound concentration to percent inhibition using the following formula: % Inhibition = 100 * (RLU_Max - RLU_Sample) / (RLU_Max - RLU_Min)

2. Curve Fitting: a. Plot the percent inhibition values against the corresponding log-transformed compound concentrations. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, CDD Vault). The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) c. The IC50 is the concentration of the inhibitor that corresponds to the inflection point of this curve, representing 50% inhibition of kinase activity.[18][20]

The entire experimental and data analysis pipeline is visualized below.

cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound 1. Compound Serial Dilution (10-point, 3-fold) Reaction 3. Kinase Reaction (Compound + Enzyme/Substrate/ATP) Incubate 60 min Compound->Reaction Reagents 2. Prepare Kinase, Substrate, & ATP Master Mix Reagents->Reaction Stop 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate 40 min Reaction->Stop Detect 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate 30 min Stop->Detect Read 6. Read Luminescence (RLU) Detect->Read Normalize 7. Normalize Data (Calculate % Inhibition) Read->Normalize CurveFit 8. Dose-Response Curve Fit (4-Parameter Logistic Model) Normalize->CurveFit IC50 9. Determine IC50 Value CurveFit->IC50

Caption: Workflow for IC50 determination from compound preparation to data analysis.

Conclusion

This guide has outlined a rigorous, validated methodology for assessing the cross-reactivity and selectivity of the kinase inhibitor scaffold this compound. The comparative data demonstrates that this compound possesses a highly selective inhibition profile, a critical attribute for a promising therapeutic candidate. By employing robust assay technologies like ADP-Glo, adhering to strict quality control measures such as the Z'-factor, and utilizing standardized selectivity metrics, researchers can make confident, data-driven decisions in the complex process of drug development. The detailed protocols provided herein serve as a practical resource for scientists aiming to characterize the next generation of targeted kinase inhibitors.

References

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A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and 1H-Indazole Scaffolds for Fibroblast Growth Factor Receptor (FGFR) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR in Oncology and the Quest for Selective Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as proliferation, differentiation, and angiogenesis.[1][2] However, aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a well-documented oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[1][3][4] This has firmly established FGFRs as a high-value therapeutic target in oncology.[1][5][6]

The development of small-molecule FGFR inhibitors has been a major focus of drug discovery efforts. Early-generation inhibitors often suffered from a lack of selectivity, co-targeting other kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), which could lead to off-target toxicities.[1][7] This has spurred the development of more selective inhibitors. Central to this effort is the exploration of different heterocyclic scaffolds that can effectively bind to the ATP-binding pocket of the FGFR kinase domain.

This guide provides an in-depth, objective comparison of two prominent scaffolds in the development of FGFR inhibitors: pyrazolo[3,4-b]pyridine and 1H-indazole. We will delve into their structure-activity relationships (SAR), comparative potency, selectivity, and preclinical efficacy, supported by experimental data and protocols. Our aim is to provide researchers, scientists, and drug development professionals with a clear understanding of the nuances of these two scaffolds to inform future inhibitor design.

The FGFR Signaling Pathway: A Simplified Overview

Dysregulation of the FGFR signaling cascade is a key factor in the pathogenesis of several cancers. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which in turn promote cell proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Potent and Selective FGFR Inhibition

The pyrazolo[3,4-b]pyridine scaffold has emerged as a highly promising core structure for the development of potent and selective FGFR inhibitors.[1][8][9] Its rigid, bicyclic nature provides a well-defined framework for orienting key substituents to interact with the FGFR kinase domain.

Structural Features and Structure-Activity Relationship (SAR)

A key feature of the pyrazolo[3,4-b]pyridine scaffold is the N(1)-H of the pyrazole ring, which acts as a crucial hydrogen bond donor, interacting with the hinge region of the FGFR kinase domain.[1] This interaction is critical for high-affinity binding. Indeed, N-methylation of this position leads to a complete loss of enzymatic activity.[1]

Systematic SAR studies have demonstrated that substitution at the 6-position of the pyrazolo[3,4-b]pyridine ring with a substituted phenyl group is essential for potent inhibitory activity.[1] For instance, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group at this position has been shown to yield compounds with exceptional potency against FGFR1.[1] The two chlorine atoms at the ortho positions of the phenyl ring likely contribute to enhancing potency and selectivity.[1]

1H-Indazole: A Versatile Alternative with Demonstrated Efficacy

The 1H-indazole scaffold has also been extensively explored for the development of FGFR inhibitors, with several compounds demonstrating potent enzymatic and cellular activity.[5][6][10][11] Similar to the pyrazolo[3,4-b]pyridine core, the 1H-indazole scaffold provides a versatile platform for chemical modification to optimize FGFR inhibition.

Structural Features and Structure-Activity Relationship (SAR)

The SAR of 1H-indazole-based FGFR inhibitors highlights the importance of substitution at the 3- and 6-positions.[5][12] For example, 1H-indazol-3-amine derivatives have been designed and synthesized, showing potent FGFR1 inhibition.[5] Further optimization, such as the introduction of a 6-(3-methoxyphenyl) group, has led to compounds with excellent enzymatic and cellular activities.[5][12] The N-H of the indazole ring also plays a role in binding to the kinase domain.

Head-to-Head Comparison: Pyrazolo[3,4-b]pyridine vs. 1H-Indazole

A direct comparison of the two scaffolds reveals some key differences in their performance as FGFR inhibitors.

Potency and Selectivity

Experimental data from a study that directly compared a pyrazolo[3,4-b]pyridine derivative with its corresponding 1H-indazole analog (where the pyrazolo[3,4-b]pyridine core was replaced with 1H-indazole) showed a significant advantage for the pyrazolo[3,4-b]pyridine scaffold.[1] The replacement of the 1H-pyrazolo[3,4-b]pyridine core with 1H-indazole resulted in an 11-fold loss in enzymatic potency against FGFR1.[1]

ScaffoldCompoundFGFR1 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)Reference
Pyrazolo[3,4-b]pyridine 4a0.3365.9~1220-fold[1]
1H-Indazole 53.3Not Determined-[1]

This suggests that the pyrazolo[3,4-b]pyridine scaffold offers a more optimal geometry for interaction with the FGFR1 kinase domain, leading to higher potency. Furthermore, pyrazolo[3,4-b]pyridine derivatives have demonstrated excellent selectivity for FGFR over other kinases like VEGFR2.[1]

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have validated the in vivo efficacy of pyrazolo[3,4-b]pyridine-based FGFR inhibitors. For instance, a lead compound from this series demonstrated significant, dose-dependent tumor growth inhibition in an FGFR1-driven H1581 xenograft model, with a tumor growth inhibition rate of 100.4% at a 50 mg/kg dose.[1] This potent in vivo activity underscores the therapeutic potential of this scaffold.

While 1H-indazole-based inhibitors have also shown in vivo activity, the direct comparison data points to a potential advantage for the pyrazolo[3,4-b]pyridine scaffold in achieving potent antitumor effects.[3][13]

Experimental Protocols

To ensure the reproducibility and validation of findings in the field of FGFR inhibitor development, standardized experimental protocols are essential.

FGFR1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure the enzymatic activity of FGFR1 and the inhibitory potential of test compounds.

Materials:

  • FGFR1 enzyme (recombinant)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

  • Substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)[14][15]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO control).

  • Add 2 µL of FGFR1 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[14][15]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[14][15]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[14][15]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Dispense Dispense Compound, Kinase, Substrate/ATP into 384-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, ATP Mix Reagent_Prep->Dispense Incubate_Reaction Incubate for 60 min at Room Temp Dispense->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADPGlo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence

Caption: FGFR Kinase Inhibition Assay Workflow.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of FGFR inhibitors on cancer cell lines with FGFR alterations.

Materials:

  • FGFR-dependent cancer cell line (e.g., H1581, SNU-16)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[16]

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion: Pyrazolo[3,4-b]pyridine as a Superior Scaffold for Next-Generation FGFR Inhibitors

Based on the available evidence, the pyrazolo[3,4-b]pyridine scaffold demonstrates a clear advantage over the 1H-indazole scaffold in the context of FGFR inhibition.[1] Its ability to form critical hydrogen bonds and orient substituents optimally within the FGFR kinase domain translates to superior potency and selectivity.[1] The robust in vivo antitumor efficacy of pyrazolo[3,4-b]pyridine-based inhibitors further solidifies their potential as promising therapeutic candidates.[1]

While 1H-indazole remains a viable and valuable scaffold in medicinal chemistry, for the specific target of FGFR, the pyrazolo[3,4-b]pyridine core appears to be a more privileged starting point for the design of next-generation inhibitors with enhanced efficacy and a wider therapeutic window. Future research should continue to explore and refine substitutions on the pyrazolo[3,4-b]pyridine scaffold to further optimize pharmacokinetic and pharmacodynamic properties, with the ultimate goal of delivering highly effective and well-tolerated therapies for patients with FGFR-driven cancers.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
  • Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (Source: PubMed)
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening.
  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mut
  • LanthaScreen Eu kinase binding assay for FGFR1 Overview. (Source: Thermo Fisher Scientific)
  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. (Source: PubMed)
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  • Application Notes and Protocols for In Vivo Administration of FGFR4 Inhibitors in Mouse Models. (Source: BenchChem)
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (Source: MDPI)
  • Structures and activities of indazole derivatives 9 u–z.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (Source: PubMed Central)
  • The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • FGFR1 Kinase Assay.
  • Targeting the FGF/FGFR Signaling Axis with PDX Models. (Source: Crown Bioscience)
  • Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). (Source: Indigo Biosciences)
  • CCF Webinar: Next Generation FGFR inhibitor for Cholangiocarcinoma - Tinengotinib.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
  • FGFR2 Assay Kit. (Source: BPS Bioscience)
  • Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. (Source: Revvity)
  • No-Wash IP1 assays are a powerful readout to characterize compounds modulating the FGFR signaling pathway in cancer drug research. (Source: Revvity)
  • Effects of FGFR inhibitors on cell viability and apoptosis induction.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (Source: Taylor & Francis Online)
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A Comparative Guide to the In Vitro Anti-Leukemic Efficacy of 4-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel cancer therapeutics, the unique structural scaffold of pyrazolo[3,4-b]pyridine has emerged as a promising foundation for the development of potent anti-leukemic agents. This guide provides a comprehensive comparison of the in vitro efficacy of novel 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives, benchmarking their performance against established anti-leukemic drugs. We delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and comparative data analysis, to offer a clear perspective on their potential as next-generation cancer therapies.

Introduction: The Rationale for Novel Anti-Leukemic Agents

Leukemia, a malignancy of the blood and bone marrow, remains a significant global health challenge. While current chemotherapeutic regimens have improved survival rates, issues of drug resistance and significant side effects persist, underscoring the urgent need for more effective and targeted treatments.[1][2] The pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic structure, has garnered considerable attention due to its structural similarity to purine bases, allowing for interaction with a variety of biological targets.[3][4] Derivatives of this scaffold have demonstrated anticancer properties through diverse mechanisms, including the inhibition of key enzymes like cyclin-dependent kinases (CDKs) and topoisomerase II.[3][5]

This guide focuses on a recently developed series of pyrazolo[3,4-b]pyridine derivatives and evaluates their potential as anti-leukemic agents. A standout compound from this series, hereafter referred to as Compound 8c , has shown particularly potent and broad-spectrum antiproliferative activity.[3]

Comparative Analysis of In Vitro Efficacy

The initial assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro.

A recent study investigated a series of novel pyrazolo[3,4-b]pyridine derivatives for their anti-leukemic activity against two representative leukemia cell lines: K562 (chronic myelogenous leukemia) and MV4-11 (acute myeloid leukemia).[3] The results demonstrated that several of these synthesized compounds exhibited moderate to good anti-leukemic efficacy.[3] Among them, Compound 8c emerged as a lead candidate with significant cytotoxic effects.

To contextualize the efficacy of Compound 8c, its performance is compared with that of Doxorubicin, a widely used chemotherapeutic agent in the treatment of various leukemias.

Compound/DrugLeukemia Cell LineIC50 (µM)Reference
Compound 8c K5621.33 (GI50 MG-MID)[3]
Compound 8c MV4-11Moderate to Good Efficacy[3]
Doxorubicin MOLM-13 (AML)< 0.5[6]
Doxorubicin THP-1 (AML)0.22[7]
Doxorubicin Nalm6 (ALL)~1.92[8]
Specific IC50 value for MV4-11 was not provided in the source, but the compound was reported to have "moderate to good anti-leukemic efficacy" against this cell line. The GI50 MG-MID for Compound 8c represents the mean growth inhibition across a panel of 60 cancer cell lines.[3]

Expert Interpretation: The data indicates that Compound 8c possesses potent antiproliferative activity, with a GI50 value in the low micromolar range. While a direct comparison of IC50 values requires identical experimental conditions, the efficacy of Compound 8c against leukemia cell lines is within a promising therapeutic window. It is noteworthy that the efficacy of Doxorubicin can vary significantly across different leukemia cell lines, as seen in the table above.[6][7][8] This highlights the importance of testing novel compounds against a diverse panel of cancer cell lines.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Mechanistic studies on Compound 8c have revealed a multi-faceted approach to inducing cancer cell death.

1. Topoisomerase IIα Inhibition:

Topoisomerase IIα is a vital enzyme that modulates DNA topology during replication and transcription.[3] Its inhibition leads to DNA damage and ultimately, cell death. Target-based assays have confirmed that Compound 8c significantly inhibits the DNA relaxation activity of topoisomerase IIα in a dose-dependent manner, with a potency comparable to the well-known topoisomerase II inhibitor, etoposide.[3] The planar structure of the pyrazolo[3,4-b]pyridine scaffold, coupled with an indole ring in the case of Compound 8c, is believed to facilitate this inhibition through DNA intercalation.[3]

2. Induction of DNA Damage and Cell Cycle Arrest:

Consistent with its role as a topoisomerase IIα inhibitor, Compound 8c was found to induce DNA damage.[3] This damage response triggers cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle.[3] This prevents the cell from progressing through division with damaged DNA, providing an opportunity for repair or, if the damage is too severe, the initiation of apoptosis.

3. Apoptosis Induction:

The culmination of DNA damage and cell cycle arrest is the induction of apoptosis, or programmed cell death. Mechanistic investigations showed that treatment with Compound 8c led to the modulation of key apoptosis-related proteins, including PARP-1, Bax, XIAP, and Caspases, confirming the induction of an apoptotic cascade.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described above, the following diagrams have been generated using Graphviz.

G cluster_0 Compound 8c Mechanism of Action C8c Compound 8c (Pyrazolo[3,4-b]pyridine derivative) TOPIIa Topoisomerase IIα C8c->TOPIIa Inhibition DNAdamage DNA Damage TOPIIa->DNAdamage Induction SPhase S-Phase Cell Cycle Arrest DNAdamage->SPhase Apoptosis Apoptosis SPhase->Apoptosis Proteins Modulation of Apoptotic Proteins (PARP-1, Bax, XIAP, Caspases) Apoptosis->Proteins

Caption: Mechanism of action of Compound 8c.

G cluster_1 In Vitro Anti-Leukemic Efficacy Workflow start Leukemia Cell Lines (e.g., K562, MV4-11) treatment Treatment with Pyrazolopyridine Derivatives & Comparators start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies on Lead Compounds ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) mechanistic->apoptosis western_blot Western Blot for Protein Expression mechanistic->western_blot enzyme_assay Topoisomerase IIα Inhibition Assay mechanistic->enzyme_assay

Caption: Experimental workflow for assessing anti-leukemic efficacy.

Detailed Experimental Protocols

Scientific integrity and reproducibility are paramount in drug discovery. The following are detailed protocols for the key in vitro assays used to evaluate the anti-leukemic efficacy of the pyrazolo[3,4-b]pyridine derivatives.

1. Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed leukemia cells (e.g., K562, MV4-11) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., Compound 8c) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat leukemia cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

3. Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Treat leukemia cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Conclusion and Future Directions

The this compound derivative, Compound 8c, has demonstrated significant in vitro anti-leukemic efficacy.[3] Its mechanism of action, involving the inhibition of topoisomerase IIα, induction of DNA damage, cell cycle arrest, and apoptosis, positions it as a promising candidate for further preclinical development.[3]

Future studies should focus on:

  • Broadening the Scope: Evaluating the efficacy of Compound 8c and its analogs against a wider panel of leukemia and other cancer cell lines.

  • In Vivo Studies: Assessing the anti-tumor activity and toxicity of these compounds in animal models of leukemia.[9]

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

  • Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing anti-leukemic drugs.

The findings presented in this guide provide a solid foundation for the continued exploration of this compound derivatives as a novel class of anti-leukemic agents. Their potent and multi-faceted mechanism of action offers hope for the development of more effective and less toxic cancer therapies.

References

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). [Link]

  • Al-Dhaheri, M., et al. (n.d.). Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression. Oncology Letters. [Link]

  • Singh, S., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

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  • Kalinina, A. A., et al. (2022). The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins. International Journal of Molecular Sciences. [Link]

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A Researcher's Guide to Validating Apoptosis Induction by 4-Methyl-1H-pyrazolo[3,4-b]pyridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective induction of apoptosis in cancer cells remains a cornerstone of therapeutic strategy. The novel small molecule, 4-Methyl-1H-pyrazolo[3,4-b]pyridine, has emerged as a promising candidate, with preliminary screens indicating potent cytotoxic activity. However, cytotoxicity is a broad term; a rigorous, multi-faceted approach is required to definitively characterize the mechanism of cell death as programmed cell death, or apoptosis. This guide provides a comprehensive framework for researchers to validate and quantify apoptosis induced by this compound, comparing and contrasting key methodologies to ensure scientific rigor and reproducibility.

The central tenet of robust apoptosis validation lies in the principle of triangulation. No single assay is sufficient to unequivocally identify apoptosis.[1] Therefore, we will explore a tiered approach, beginning with primary assays that detect early hallmark events of apoptosis and progressing to secondary, confirmatory assays that examine downstream executioner pathways. This guide is designed to be a self-validating system, where the collective data from these orthogonal assays build a compelling and defensible case for apoptosis induction.

The Apoptotic Cascade: A Rationale for a Multi-Assay Approach

Apoptosis is a precisely orchestrated process of cellular self-dismantling, characterized by a series of distinct biochemical and morphological events.[2] A robust validation strategy will probe multiple points within this cascade. The experimental workflow should be designed to capture both early and late-stage apoptotic events, providing a kinetic and mechanistic understanding of the compound's action.

G cluster_0 Early Apoptotic Events cluster_1 Late Apoptotic Events Phosphatidylserine\n(PS) Exposure Phosphatidylserine (PS) Exposure Mitochondrial Outer\nMembrane Permeabilization\n(MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Caspase-9\nActivation Caspase-9 Activation Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)->Caspase-9\nActivation Caspase-3/7\nActivation Caspase-3/7 Activation Caspase-9\nActivation->Caspase-3/7\nActivation DNA\nFragmentation DNA Fragmentation Caspase-3/7\nActivation->DNA\nFragmentation Cellular\nDisassembly Cellular Disassembly DNA\nFragmentation->Cellular\nDisassembly This compound This compound This compound->Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)

Figure 1: Simplified workflow for validating apoptosis induction.

Primary Validation: Detecting the Early Onset of Apoptosis

The initial stages of apoptosis are characterized by changes at the plasma membrane and within the mitochondria. Assays targeting these events provide the first line of evidence.

Annexin V/Propidium Iodide (PI) Staining: The Gold Standard for Early Apoptosis

Principle: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[3] During early apoptosis, this asymmetry is lost, and PS is externalized.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry.[4] Co-staining with propidium iodide (PI), a fluorescent intercalating agent that is excluded from live cells with intact membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Comparison with Alternatives: While assays for mitochondrial membrane potential can also detect early events, Annexin V/PI staining provides a more direct and widely accepted measure of the initial commitment to apoptosis.[6] It offers a clear, quantitative readout that distinguishes between different stages of cell death.[3][5]

Experimental Data Interpretation:

Annexin V StainingPropidium Iodide (PI) StainingCell Population
NegativeNegativeLive, healthy cells[5]
PositiveNegativeEarly apoptotic cells[5]
PositivePositiveLate apoptotic/necrotic cells[5]
NegativePositiveNecrotic cells

Step-by-Step Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: For adherent cells, gently detach using a non-enzymatic cell dissociation solution to maintain membrane integrity.[3] For suspension cells, collect by centrifugation.[3]

  • Washing: Wash cells twice with cold 1X PBS to remove any residual media.[3][7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3][7][8] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5][7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][7] Use unstained and single-stained controls to set up compensation and gates.

Secondary Validation: Confirming the Execution Pathway

Following the initial events, the apoptotic program proceeds through the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase Activity Assays: Measuring the Engines of Apoptosis

Principle: Caspases are the central executioners of apoptosis.[9][10] Initiator caspases (e.g., caspase-9) activate effector caspases (e.g., caspase-3 and -7), which then cleave a plethora of cellular substrates, leading to the characteristic morphological changes of apoptosis. Caspase activity can be measured using substrates that become fluorescent or luminescent upon cleavage.[11][12][13] The Caspase-Glo® 3/7 assay, for instance, utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, generating a light signal.[11][13]

Comparison with Alternatives: Western blotting for cleaved caspases provides a qualitative assessment of caspase activation.[10][14][15] However, fluorometric or luminometric assays offer a more quantitative and high-throughput-compatible method for measuring enzymatic activity.[11][12]

Experimental Data Interpretation: A dose- and time-dependent increase in caspase-3/7 activity in cells treated with this compound compared to vehicle-treated controls is indicative of apoptosis induction.

Step-by-Step Protocol: Caspase-3/7 Activity Assay (Luminescent)

  • Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[13]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

TUNEL Assay: Visualizing DNA Fragmentation

Principle: A late-stage hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[16][17][18] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA breaks by enzymatically labeling the 3'-hydroxyl termini with labeled dUTPs.[16][17][19] This can be visualized by fluorescence microscopy or quantified by flow cytometry.

Comparison with Alternatives: While DNA laddering on an agarose gel can also detect DNA fragmentation, the TUNEL assay is more sensitive and allows for in situ detection and quantification at the single-cell level.[18][19]

Experimental Data Interpretation: An increase in the percentage of TUNEL-positive cells in the treated population compared to the control group confirms the induction of DNA fragmentation, a key feature of apoptosis.

Step-by-Step Protocol: TUNEL Assay (Fluorescence Microscopy)

  • Cell Culture and Fixation: Grow cells on glass coverslips and treat with this compound. After treatment, wash with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.2% Triton™ X-100 in PBS for 5 minutes.

  • TUNEL Reaction: Wash again with PBS. Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP according to the kit manufacturer's protocol. Incubate the cells with the reaction mixture in a humidified chamber at 37°C for 60 minutes.

  • Counterstaining and Mounting: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Confirmatory Analysis: Western Blotting for Apoptotic Markers

To further solidify the evidence and gain mechanistic insights, Western blotting for key apoptotic proteins is recommended.

G cluster_0 Experimental Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 2: Western blotting workflow for apoptosis marker analysis.

Key Protein Targets:

  • Caspases: Detection of the cleaved, active forms of caspase-9 and caspase-3 provides direct evidence of caspase cascade activation.[10][14]

  • PARP (Poly(ADP-ribose) polymerase): PARP is a substrate of activated caspase-3. Its cleavage from a 116 kDa full-length protein to an 89 kDa fragment is a classic indicator of apoptosis.[15]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating the intrinsic apoptotic pathway.[20] An increase in the Bax/Bcl-2 ratio can suggest the mechanism of action of this compound.

Step-by-Step Protocol: Western Blotting

  • Lysate Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary of Apoptosis Validation Assays
AssayPrincipleStage of ApoptosisThroughputData Output
Annexin V/PI Staining Detects externalized phosphatidylserine and membrane integrity[3][4]Early/LateHigh (Flow Cytometry)Quantitative (Percentage of cells)
Caspase Activity Assay Measures the enzymatic activity of executioner caspases[11][12]MidHigh (Plate Reader)Quantitative (Luminescence/Fluorescence)
TUNEL Assay Labels DNA strand breaks[16][17]LateMedium (Microscopy/Flow)Semi-quantitative/Quantitative
Western Blotting Detects cleavage of caspases and their substrates[14][15]Mid/LateLowQualitative/Semi-quantitative

Conclusion

The validation of apoptosis induction by a novel compound such as this compound requires a systematic and multi-pronged approach. By combining an early-stage assay like Annexin V/PI staining with mid- to late-stage assays such as caspase activity, TUNEL, and confirmatory Western blotting, researchers can build a robust and compelling body of evidence. This comprehensive validation strategy not only confirms the mechanism of cell death but also provides deeper insights into the molecular pathways engaged by the compound, which is critical for its continued development as a potential anti-cancer therapeutic.

References

  • TUNEL assay - Wikipedia. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[3,4-b]pyridine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become paramount targets in modern drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific and potent inhibitors a critical therapeutic strategy.[2] Within the vast chemical space of potential inhibitors, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic core.[3] Its structural resemblance to adenine, the core of ATP, allows it to effectively compete for the ATP-binding pocket of kinases, acting as an efficient "hinge-binder."[3][4] The versatility of this scaffold, which allows for derivatization at multiple positions, enables fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to its presence in numerous inhibitors developed against a wide array of cancers.[3][5]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel pyrazolo[3,4-b]pyridine derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate potential kinase inhibitors in silico, thereby prioritizing candidates for synthesis and experimental validation.

Part 1: Designing a Robust Comparative Docking Study

A successful computational study begins not with the software, but with a clear strategic design. The choices made at this stage dictate the relevance and reliability of the final results.

Selection of Target Kinases: A Rationale-Driven Approach

The pyrazolo[3,4-b]pyridine core has shown efficacy against a diverse range of kinases. For a meaningful comparative study, we select a panel of kinases that are both therapeutically relevant and structurally distinct, allowing for an assessment of inhibitor selectivity.

  • Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase often implicated in cell proliferation and angiogenesis in various cancers.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a classic anti-proliferative strategy.[6]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase where mutations can drive non-small cell lung cancer (NSCLC).[7]

  • TANK-Binding Kinase 1 (TBK1): A non-canonical IKK kinase involved in innate immunity and oncogenesis, representing a different branch of the kinome.[8][9]

This selection provides a basis to compare the binding of our derivatives in the active sites of well-studied cancer targets.

Choosing the Right Tools: A Comparison of Docking Software

No single docking program is universally superior; their performance is often target-dependent.[10][11] Therefore, a comparative study should employ at least two distinct algorithms to provide a consensus view and mitigate the biases of a single scoring function.

  • AutoDock Vina: One of the most widely cited open-source docking programs. It uses a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function that approximates binding affinity.[12]

  • Schrödinger Glide: A commercial software package that is highly regarded, particularly for kinase targets.[11] It employs a systematic search approach and a more complex scoring function (GlideScore) to rank poses.[12][13]

By comparing the results from both, we can have greater confidence in the predicted binding modes and relative affinities.

Part 2: Experimental Protocols for In Silico Investigation

The following protocols are designed to be self-validating, incorporating critical checkpoints to ensure the reliability of the computational model.

Workflow Overview

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_sel 1. Target Selection (e.g., FGFR1, CDK2, ALK) Prot_prep 3. Protein Preparation (PDB Structures) PDB_sel->Prot_prep Lig_prep 2. Ligand Preparation (Pyrazolo[3,4-b]pyridines) Dock_Vina 6a. Docking with AutoDock Vina Lig_prep->Dock_Vina Dock_Glide 6b. Docking with Schrödinger Glide Lig_prep->Dock_Glide ReDock 4. Re-docking of Co-crystallized Ligand Prot_prep->ReDock RMSD_calc 5. RMSD Calculation (< 2.0 Å threshold) ReDock->RMSD_calc RMSD_calc->Dock_Vina Validated Protocol RMSD_calc->Dock_Glide Validated Protocol Analyze 7. Comparative Analysis (Scores, Poses, Interactions) Dock_Vina->Analyze Dock_Glide->Analyze Report 8. Candidate Prioritization Analyze->Report

Caption: Workflow for a comparative molecular docking study.

Ligand Preparation

Causality: Proper ligand preparation is critical for accurate docking. This involves generating a low-energy 3D conformation and assigning correct protonation states and charges, which directly impacts the calculation of electrostatic and hydrogen bonding interactions.

  • Sketch Derivatives: Draw the 2D structures of the pyrazolo[3,4-b]pyridine derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the starting conformation is sterically favorable.

  • Assign Protonation States and Charges: Use a tool like LigPrep (Schrödinger) or Open Babel to assign appropriate protonation states at a physiological pH (e.g., 7.4 ± 0.5) and calculate partial charges.

Protein Target Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" by removing non-essential molecules, adding missing atoms, and optimizing the hydrogen bond network to create a chemically correct and realistic representation of the binding site.

  • Download Structures: Obtain the crystal structures of the selected kinases from the PDB. For this guide, we will use:

    • FGFR1: PDB ID 4WUN

    • CDK2: PDB ID 1H1S

    • ALK: PDB ID 2XP2

    • TBK1: PDB ID 4L0O

  • Clean the Structure: Using a molecular modeling suite (e.g., Maestro, UCSF Chimera), remove all water molecules, co-solvents, and any ligands present in the crystal structure except for essential cofactors.

  • Add Hydrogens & Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign partial atomic charges using a standard force field (e.g., OPLS).

  • Optimize Hydrogen Bonds: Optimize the orientation of hydroxyl groups, histidine side chains, and other rotatable groups to maximize the hydrogen-bonding network.

  • Constrained Minimization: Perform a restrained, brief energy minimization of the protein structure to relieve any steric clashes introduced during preparation, without significantly altering the backbone coordinates.

Docking Protocol Validation (Self-Validating System)

Causality: This is the most critical step for ensuring the trustworthiness of your study. By "re-docking" the original co-crystallized ligand back into its binding site, you validate that your chosen software and parameters can accurately reproduce the experimentally determined binding mode.[14] A low Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose gives confidence in the protocol's predictive power for new ligands.[15][16]

  • Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized ligand.

  • Prepare Native Ligand: Prepare this ligand using the same protocol described in Section 2.1.

  • Define Binding Site: Define the docking grid or box centered on the position of the extracted native ligand. The box size should be sufficient to allow for rotational and translational freedom of the ligand within the active site.

  • Re-dock: Dock the prepared native ligand back into the prepared protein structure using your chosen software (AutoDock Vina and Glide).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms.

  • Validate: A successful validation is generally indicated by an RMSD value < 2.0 Å .[15] If the RMSD is higher, the docking parameters (e.g., grid size, exhaustiveness) may need to be adjusted and the validation re-run.

Part 3: Comparative Docking Analysis and Data Presentation

Once the protocol is validated, the pyrazolo[3,4-b]pyridine derivatives can be docked into the panel of prepared kinase targets.

Execution of Molecular Docking

For each kinase target, dock the library of prepared pyrazolo[3,4-b]pyridine derivatives using the validated protocols for both AutoDock Vina and Schrödinger Glide.

Data Presentation and Interpretation

The primary outputs of a docking simulation are the predicted binding poses and a corresponding score that estimates the binding affinity.[17] A lower (more negative) binding energy or docking score generally indicates a more favorable binding interaction.[18]

Table 1: Comparative Docking Results of Pyrazolo[3,4-b]pyridine Derivatives

DerivativeTarget KinasePDB IDAutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)Key H-Bond Interactions (Hinge Region)
Scaffold-A FGFR14WUN-9.8-10.5Ala564, Met566
Scaffold-A CDK21H1S-8.5-8.9Leu83
Scaffold-A ALK2XP2-9.1-9.7Met1199
Scaffold-A TBK14L0O-7.9-8.1Met96
Derivative-B FGFR14WUN-10.5-11.2Ala564, Met566
Derivative-B CDK21H1S-8.7-9.1Leu83
Derivative-B ALK2XP2-10.1-10.8Met1199, Glu1197
Derivative-B TBK14L0O-8.2-8.5Met96
Derivative-C FGFR14WUN-9.2-9.9Ala564
Derivative-C CDK21H1S-9.5-10.1Leu83, Gln131
Derivative-C ALK2XP2-8.8-9.3Met1199
Derivative-C TBK14L0O-9.1-9.6Met96, Val29

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Binding Modes

A numerical score alone is insufficient. The credibility of a docked pose is confirmed by analyzing its interactions with key residues in the kinase active site. For ATP-competitive inhibitors, the most crucial interaction is hydrogen bonding with the "hinge region," which connects the N- and C-lobes of the kinase domain.[3]

Caption: Key hydrogen bonds of a pyrazolopyridine core in a kinase hinge.

Expert Insights: From the hypothetical data in Table 1, we can draw several conclusions:

  • Potency: Derivative-B shows the most favorable docking scores across most targets, suggesting it may be the most potent of the series.

  • Selectivity: Derivative-C shows a notably better score for CDK2 and TBK1 compared to FGFR1 and ALK, hinting at potential selectivity for these kinases. The interaction with Gln131 in CDK2, a residue outside the main hinge, could be a structural determinant of this selectivity.

  • Software Correlation: The scores from AutoDock Vina and Glide show a strong positive correlation, with Glide consistently producing slightly more negative (i.e., more favorable) scores. This agreement between two different methodologies increases our confidence in the predicted rankings.

  • Mechanism: The consistent formation of hydrogen bonds with the hinge region residues across all complexes confirms that the pyrazolo[3,4-b]pyridine scaffold is acting as an effective ATP-mimetic hinge-binder, as expected.[3]

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and self-validating framework for the comparative molecular docking of pyrazolo[3,4-b]pyridine derivatives. By employing multiple validated software packages, carefully analyzing binding interactions beyond simple scores, and comparing across a panel of relevant kinase targets, researchers can generate reliable hypotheses to guide synthetic efforts.

The derivatives identified as most promising through this in silico screening—such as Derivative-B for broad potency and Derivative-C for potential CDK2 selectivity—should be prioritized for chemical synthesis and subsequent in vitro validation through enzymatic and cellular assays. Molecular docking is a powerful predictive tool, but its true value is realized when it is used to intelligently and efficiently guide the experimental drug discovery process.[1][19]

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling novel heterocyclic compounds like 4-Methyl-1H-pyrazolo[3,4-b]pyridine requires a disposal protocol that is not just compliant, but also grounded in a deep understanding of the molecule's potential hazards. This guide provides a comprehensive, step-by-step framework for managing this chemical waste, ensuring the safety of your team and the integrity of our environment.

Hazard Profile and Regulatory Imperative

This compound is a heterocyclic amine, a class of compounds that demands careful handling due to potential biological activity and reactivity. While specific toxicological data for this exact molecule is limited, its structural similarity to pyridine and other pyrazolo[3,4-b]pyridine derivatives provides a strong basis for a conservative and robust safety protocol.

The U.S. Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste constituents.[1][2] This classification mandates that its disposal is managed according to strict federal and state regulations to prevent environmental contamination.[2]

Based on data from analogous compounds, the anticipated hazards are significant and summarized in the table below.[3]

Hazard ClassificationGHS Hazard StatementCausality and Implication
Flammable Liquid H226: Flammable liquid and vapourThe pyridine ring imparts flammability. Vapors can form explosive mixtures with air and travel to an ignition source. Proper storage and grounding are critical.
Acute Toxicity (Oral, Dermal, Inhalation) H302+H332: Harmful if swallowed or if inhaledH311: Toxic in contact with skinHeterocyclic amines can interfere with key biological pathways. Absorption through the skin is a critical risk, necessitating the use of appropriate gloves.[3]
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationThe compound can cause local irritation upon contact, leading to inflammation and potential tissue damage.[3][4]
Respiratory Irritation H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling must be done in a ventilated enclosure.

This data is synthesized from safety profiles of structurally related pyridine and pyrazolopyridine compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure. The following controls are not optional; they are essential for minimizing risk during every stage of waste handling.

Engineering Controls:

  • Chemical Fume Hood: All handling, including the transfer of waste into a collection container, must be performed inside a properly functioning and certified laboratory chemical fume hood.[5] This is the primary barrier to prevent inhalation of harmful vapors.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[7]

  • Lab Coat: A flame-retardant, fully buttoned lab coat provides essential body protection.

  • Gloves: Glove selection is critical. Standard nitrile gloves are not recommended for pyridine and related compounds due to poor breakthrough times.[5]

    • Recommended: Use butyl rubber or other glove types specifically rated for high resistance to pyridine.[5]

    • Protocol: Always inspect gloves for integrity before use. Use proper removal technique to avoid contaminating your skin and dispose of contaminated gloves as hazardous waste.[7]

Step-by-Step Waste Collection and Segregation Protocol

Improper segregation is a common cause of laboratory incidents. This compound waste must be handled as a distinct waste stream.

  • Select a Dedicated Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container (e.g., glass or high-density polyethylene).[5][6]

    • The label must read "Hazardous Waste: this compound" and include the relevant hazard pictograms (flammable, toxic, irritant).

  • Waste Segregation - The Critical Step:

    • DO NOT mix this waste with other chemical streams.

    • Specifically, keep it segregated from:

      • Strong Oxidizers & Acids: Pyridine derivatives can react exothermically with acids and oxidizers.[5][8]

      • Aqueous Waste: While soluble, do not pour this compound down the drain. It must be collected for incineration.[6][9]

      • Halogenated Solvents: Keeping non-halogenated and halogenated waste streams separate is often more cost-effective for final disposal.

  • Accumulation and Storage:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[5][10]

    • The storage location must be away from heat, sparks, and open flames.[5]

Spill Management and Emergency Response

Preparedness is key to mitigating the impact of an accidental release.

For a Small Spill (<100 mL, contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don your full, appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to cover the spill.[6][8][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a solvent like acetone, followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

  • Label and Seal: Seal the waste container, label it appropriately, and manage it for disposal.

For a Large Spill (>100 mL, or any spill outside a fume hood):

  • EVACUATE: Immediately evacuate the area.[5]

  • ALERT: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services (e.g., 911) from a safe location.[5]

  • SECURE: If safe to do so, close the door to the affected area to contain vapors.

  • DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL unless you are specifically trained and equipped for hazardous material response.

Final Disposal Pathway: The Only Acceptable Route

The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal facility. The primary directive for disposal is clear: P501: Dispose of contents/container to an approved waste disposal plant.

  • Mechanism: The most common and effective method for this class of chemical is high-temperature incineration, such as rotary kiln (820-1600°C) or liquid injection incineration.[2] This process ensures the complete destruction of the hazardous compound.

  • Procedure: When your waste container is full, follow your institution's procedures for chemical waste pickup. This typically involves completing a chemical collection request form and moving the sealed container to a central accumulation area for pickup by the EH&S-contracted waste vendor.[5]

Disposal Workflow and Summary

The following diagram outlines the decision-making process for the proper management of this compound waste.

G start Waste Generated (this compound) is_spill Is this an accidental spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_collection Routine Waste Collection is_spill->routine_collection No small_spill Small Spill (<100mL) Contained in Fume Hood spill_size->small_spill Small large_spill Large Spill (>100mL) or Outside Hood spill_size->large_spill Large ppe_check Don Full PPE (Butyl Gloves, Goggles, Lab Coat) small_spill->ppe_check evacuate EVACUATE AREA IMMEDIATELY large_spill->evacuate dedicated_container Use Dedicated, Labeled Hazardous Waste Container routine_collection->dedicated_container absorb Absorb with Inert Material (e.g., Vermiculite) ppe_check->absorb collect_spill Collect into Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate request_pickup Arrange for Pickup by Licensed Waste Contractor decontaminate->request_pickup alert_ehs Alert EH&S and Emergency Services evacuate->alert_ehs segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) dedicated_container->segregate store Store in Secondary Containment in a Cool, Ventilated Area segregate->store store->request_pickup

Caption: Decision workflow for handling this compound waste.

By adhering to this comprehensive protocol, you are not only complying with regulations but are actively fostering a culture of safety and responsibility within your laboratory. Trust in these procedures is trust in a safer, more effective research environment.

References

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: 4-METHYL PYRIDINE.
  • CymitQuimica. (2024, December 19).
  • Aaronchem. (2025, August 8).
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.

Sources

A Guide to Personal Protective Equipment for Handling 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for the handling and disposal of 4-Methyl-1H-pyrazolo[3,4-b]pyridine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are synthesized from the known hazards of its parent heterocyclic structures, namely pyridine, methylpyridines (picolines), and related pyrazolopyridine analogues.[1][2] This approach ensures a robust and cautious safety framework, empowering researchers to manage risk effectively.

Foundational Hazard Assessment: An Inferred Profile

Understanding the potential hazards is the critical first step in establishing a safe handling protocol. Based on data from structurally similar compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Parent compounds like pyridine are known to cause nausea, headaches, and nervous system symptoms upon overexposure.[5][6]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][7] Direct contact can lead to redness, pain, and potential damage.

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[4]

  • Flammability: Many pyridine derivatives are flammable liquids and vapors, capable of forming explosive mixtures in the air.[8][9] It is crucial to handle this compound away from ignition sources.

  • Organ Toxicity: The parent compound, pyridine, is toxic to the blood, kidneys, liver, and central nervous system.[6]

This profile necessitates a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Minimum Requirement: Tightly fitting chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards are required at all times.[2]

  • Enhanced Precaution: When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[1] This provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection

Skin contact is a primary route of exposure. The choice of glove material is critical and is based on resistance to pyridine-like chemicals.

  • Recommended: Butyl rubber or neoprene gloves are the preferred choice.[1][6] These materials offer superior resistance to pyridine and its derivatives compared to standard laboratory gloves.

  • Not Recommended for Prolonged Contact: Nitrile gloves should be avoided for extended use as they may offer limited protection.[5][6] If nitrile gloves must be used for brief tasks, they should be changed with high frequency and immediately upon any sign of contamination.

  • Protocol: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[10]

Body Protection

To protect against incidental contact and spills, appropriate body protection is essential.

  • Standard: A flame-retardant lab coat, fully buttoned, is required.[1][2]

  • Additional Measures: For procedures with a higher risk of significant spillage, consider using a chemically impervious apron over the lab coat.

Respiratory Protection

Inhalation of vapors or aerosols presents a significant health risk.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5][11] This is the most critical step in preventing respiratory exposure.

  • Contingency: In the rare event of a fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6][12] Use of such equipment requires prior medical clearance, formal training, and fit-testing.[6]

Data Presentation: PPE Summary

Protection TypeRecommended EquipmentRationale & Standard
Eye and Face Protection Chemical safety goggles (minimum); Face shield worn over goggles for splash-risk procedures.Protects against splashes and vapors that can cause serious eye irritation.[4][7] Must meet NIOSH or EN 166 standards.[2]
Hand Protection Butyl rubber or neoprene gloves.Provides a robust barrier against skin absorption.[1][6] Nitrile is not recommended for prolonged contact with pyridine-like compounds.[5][6] Must meet EN 374 standards.[2]
Body Protection Flame-retardant lab coat, fully buttoned.Protects skin from incidental contact and provides a layer of protection against fire hazards inherent to flammable pyridine derivatives.[1]
Respiratory Protection All work to be conducted in a certified chemical fume hood. Respirator for emergency use only by trained personnel.Prevents inhalation of harmful vapors.[5][10] A fume hood is the primary and most effective engineering control.

Experimental Protocol: Safe Handling Workflow

This step-by-step process ensures that safety is integrated into every stage of the experimental workflow.

  • Preparation & Pre-Operational Check:

    • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.

    • Don PPE: Put on all required PPE (lab coat, safety goggles, appropriate gloves) before handling the chemical container. Inspect each item for integrity.

  • Chemical Handling (in Fume Hood):

    • Grounding: For larger quantities of the compound, especially if it is a liquid, ground and bond the container and receiving equipment to prevent static discharge.[10][13]

    • Aliquotting: Carefully open the container. Use a clean spatula or pipette to transfer the desired amount of this compound to a tared, sealed container (e.g., a vial with a cap).

    • Minimize Exposure: Keep the primary container sealed when not in use. Perform all transfers deliberately and slowly to avoid creating dust or splashes.

  • Post-Handling & Decontamination:

    • Seal Containers: Tightly close the primary chemical container and any vessels containing the compound.

    • Clean Equipment: Decontaminate any non-disposable equipment (like spatulas) that came into contact with the chemical. The first rinse should be collected as hazardous waste.[14]

    • Clean Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent.

    • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9]

Visualization: Safe Handling & PPE Selection Workflow

The following diagram outlines the decision-making process for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE & Control Selection cluster_ops 3. Operational Phase cluster_disposal 4. Disposal & Emergency prep_risk Assess Task Risk (e.g., weighing, reaction) prep_sds Review Inferred Hazards (Flammable, Toxic, Irritant) prep_risk->prep_sds informs ppe_fumehood Confirm Fume Hood is Certified and Operational prep_sds->ppe_fumehood mandates ppe_select Select PPE: - Butyl/Neoprene Gloves - Goggles & Face Shield - Flame-Retardant Coat ppe_fumehood->ppe_select confirms need for ops_don Don & Inspect PPE ppe_select->ops_don ops_handle Perform Chemical Handling (Inside Fume Hood) ops_don->ops_handle ops_decon Decontaminate & Clean ops_handle->ops_decon disp_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) ops_decon->disp_waste disp_doff Doff PPE Correctly disp_waste->disp_doff disp_wash Wash Hands Thoroughly disp_doff->disp_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.